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  • Product: Sodium 1,3-dimethylbutyl sulphate
  • CAS: 85099-23-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of Sodium bis(1,3-dimethylbutyl) Sulfosuccinate

For the attention of: Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides a comprehensive overview of the core physicochemical properties of Sodium bis(1,3-dimethylbutyl...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the core physicochemical properties of Sodium bis(1,3-dimethylbutyl) sulfosuccinate (CAS No. 2373-38-8).[1] In the dynamic landscape of chemical research and development, a thorough understanding of a compound's fundamental characteristics is paramount for its effective application, whether in industrial processes, household products, or sophisticated pharmaceutical formulations. Sodium bis(1,3-dimethylbutyl) sulfosuccinate, an anionic surfactant, is primarily recognized for its efficacy as a wetting agent, emulsifier, and surface tension reducing agent.[2] Its utility spans across various sectors including the manufacturing of paints, coatings, adhesives, and textiles, as well as in agricultural formulations.[1][2] This document will delve into the key physicochemical parameters of this compound, offering both established data and the methodologies for their determination, thereby providing a critical resource for researchers and developers.

Note: The user's query for "Sodium 1,3-dimethylbutyl sulphate" consistently resolved to "Sodium bis(1,3-dimethylbutyl) sulfosuccinate" in chemical databases. This guide proceeds with the analysis of the latter compound under the assumption that it is the intended subject of inquiry.

I. Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all physicochemical analysis.

Molecular Structure:

The chemical structure of Sodium bis(1,3-dimethylbutyl) sulfosuccinate is characterized by a sulfosuccinate core, with two 1,3-dimethylbutyl ester groups. The presence of both a polar sulfonate head and non-polar hydrocarbon tails imparts its amphiphilic and surface-active properties.

Caption: Chemical structure of Sodium bis(1,3-dimethylbutyl) sulfosuccinate.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 2373-38-8[1][3][4]
Molecular Formula C16H29NaO7S[1][5][6]
Molecular Weight 388.5 g/mol [1]
IUPAC Name sodium 1,4-bis(4-methylpentan-2-yloxy)-1,4-dioxobutane-2-sulfonate[1]
Synonyms Butanedioic acid, sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt; AEROSOL MA 80[1]
InChI Key BTJYKXPSPBJJDQ-UHFFFAOYSA-M[1][5]
SMILES CC(C)CC(C)OC(=O)CC(C(=O)OC(C)CC(C)C)S(=O)(=O)[O-].[Na+][1][5]

II. Physicochemical Properties

The functional performance of Sodium bis(1,3-dimethylbutyl) sulfosuccinate is a direct consequence of its physicochemical properties.

Table 2: Summary of Physicochemical Data

PropertyValueRemarks/MethodSource
Physical State LiquidAt room temperature.[1]
Boiling Point 248 °CAt 101,325 Pa.[3]
Density 1.159 g/cm³At 20 °C.[3]
Vapor Pressure 0.078 PaAt 20 °C.[3]
Water Solubility 500 g/LAt 20 °C.[3]

Solubility Profile:

The high water solubility of Sodium bis(1,3-dimethylbutyl) sulfosuccinate is a key attribute for its function as a surfactant.[3] This property is dictated by the strong hydration of the sodium sulfonate group. Its amphiphilic nature also allows for solubility in various organic solvents, a characteristic that is crucial for its application in diverse formulations.

III. Experimental Methodologies for Physicochemical Characterization

The accurate determination of physicochemical properties relies on robust and validated experimental protocols.

A. Determination of Solubility

The solubility of a surfactant like Sodium bis(1,3-dimethylbutyl) sulfosuccinate can be determined using the flask method, followed by quantitative analysis.

Experimental Protocol: Flask Method for Solubility Determination

  • Preparation of Saturated Solution: An excess amount of Sodium bis(1,3-dimethylbutyl) sulfosuccinate is added to a known volume of deionized water in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 20 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solute from the saturated solution.

  • Sampling and Analysis: A known aliquot of the clear supernatant is carefully removed. The concentration of the dissolved solute is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD), which is effective for non-chromophoric compounds.[7]

cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess solute to solvent B Seal and agitate at constant temperature A->B C Allow to equilibrate B->C D Centrifuge or let stand C->D E Separate clear supernatant D->E F Withdraw known aliquot E->F G Analyze by HPLC-ELSD F->G H Calculate concentration G->H

Caption: Workflow for solubility determination by the flask method.

B. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be instrumental in confirming the chemical structure, providing detailed information about the arrangement of protons and carbon atoms within the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, such as the S=O stretches of the sulfonate group, the C=O stretch of the ester, and the C-H stretches of the alkyl chains.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact mass of the molecule, confirming its elemental composition.

IV. Safety and Hazard Information

A comprehensive understanding of a compound's physicochemical properties also informs its safe handling and potential hazards.

Sodium bis(1,3-dimethylbutyl) sulfosuccinate is classified as harmful if swallowed or inhaled, causes skin irritation, and can cause serious eye damage.[8][9][10] It is also considered a flammable solid.[8][9] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this substance.[8][9]

Table 3: GHS Hazard Statements

Hazard CodeStatementSource
H228Flammable solid.[8][9]
H302 + H332Harmful if swallowed or if inhaled.[8][9]
H315Causes skin irritation.[8][10]
H318Causes serious eye damage.[8][10]
H335May cause respiratory irritation.[8][9]
H401Toxic to aquatic life.[8]
H412Harmful to aquatic life with long lasting effects.[8]

V. Applications and Relevance

The physicochemical properties of Sodium bis(1,3-dimethylbutyl) sulfosuccinate directly correlate with its wide range of applications. Its high surface activity makes it an excellent wetting agent in industrial and household cleaners, as well as in textile processing to ensure even dye penetration.[2] In emulsion polymerization, it acts as an effective emulsifier.[2] Its ability to lower surface tension is also utilized in agricultural sprays to improve the adherence of pesticides and fertilizers to plant surfaces.[2]

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of Sodium bis(1,3-dimethylbutyl) sulfosuccinate. A thorough grasp of its chemical identity, solubility, and other physical characteristics, coupled with an understanding of the methodologies for their determination, is essential for its informed and safe application in research, development, and various industrial processes. The data and protocols presented herein serve as a valuable resource for scientists and professionals working with this versatile surfactant.

References

  • PubChem. Sodium bis(1,3-dimethylbutyl) sulfosuccinate. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. sodium 1,4-bis(1,3-dimethylbutyl) sulphonatosuccinate. [Link]

  • Global Substance Registration System (GSRS). SODIUM BIS(1,3-DIMETHYLBUTYL) SULFOSUCCINATE. [Link]

  • Organic Syntheses. dimethyl sulfate. [Link]

  • Wikipedia. Sodium sulfate. [Link]

  • BG RCI. Analytical method for the determination of dimethyl sulfate. [Link]

  • Waters. Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. [Link]

Sources

Exploratory

Synthesis and Purification of Sodium 1,3-Dimethylbutyl Sulphate: A Technical Guide for Process Optimization

Introduction & Mechanistic Causality Sodium 1,3-dimethylbutyl sulphate (the sodium salt of sulfated 4-methyl-2-pentanol, or MIBC) is a specialized branched alkyl sulfate utilized in advanced surfactant formulations, mine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

Sodium 1,3-dimethylbutyl sulphate (the sodium salt of sulfated 4-methyl-2-pentanol, or MIBC) is a specialized branched alkyl sulfate utilized in advanced surfactant formulations, mineral flotation, and as an intermediate in active pharmaceutical ingredient (API) synthesis[1][2].

The synthesis of this molecule presents a classic challenge in organic process chemistry: the sulfation of a sterically hindered secondary alcohol. Unlike primary alcohols, secondary alcohols like 4-methyl-2-pentanol are highly sensitive to strong mineral acids[3]. When exposed to highly reactive sulfating agents such as chlorosulfonic acid ( ClSO3​H ), the secondary carbocation character of the transition state makes the substrate prone to two primary yield-degrading side reactions:

  • Dehydration (E1 Elimination): Acid-catalyzed elimination yielding 4-methyl-2-pentene[3][4].

  • Etherification: Dimerization forming di(1,3-dimethylbutyl) ether, commonly referred to in industry as "neutral oils"[5][6].

As a Senior Application Scientist, designing a robust synthesis requires moving beyond simple reagent mixing. The protocol must actively suppress these side reactions through strict thermodynamic control, solvent-mediated heat dissipation, and rapid alkaline quenching to protect the acid-labile sulfate ester[3].

ChemicalPathway MIBC 4-Methyl-2-pentanol (MIBC) Intermediate 1,3-Dimethylbutyl Hydrogen Sulfate MIBC->Intermediate 0-5°C, DCM Byproduct1 4-Methyl-2-pentene (Dehydration) MIBC->Byproduct1 Excess Acid / High Temp Byproduct2 Di(1,3-dimethylbutyl) ether (Neutral Oil) MIBC->Byproduct2 Dimerization ClSO3H Chlorosulfonic Acid (ClSO3H) ClSO3H->Intermediate Product Sodium 1,3-dimethylbutyl sulphate Intermediate->Product pH 7.5-8.5 NaOH NaOH (aq) Neutralization NaOH->Product

Caption: Reaction pathways in the sulfation of 4-methyl-2-pentanol, including primary side reactions.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following methodology is designed as a self-validating system . Each critical phase incorporates an In-Process Control (IPC) to verify the chemical state before proceeding, preventing cascading failures.

Phase 1: Anhydrous Sulfation

Causality: Chlorosulfonic acid reacts violently with moisture to form sulfuric acid and HCl. Sulfuric acid is a weaker sulfating agent but a potent dehydrating agent, which would immediately drive the formation of alkene byproducts[3].

  • Setup: Thoroughly dry a 3-neck round-bottom flask. Equip with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Dissolution: Dissolve 1.0 equivalent of 4-methyl-2-pentanol (MIBC) in anhydrous dichloromethane (DCM) (approx. 5 volumes). The DCM acts as an inert heat sink[7].

  • Thermal Control: Submerge the reactor in an ice-brine bath. Allow the internal temperature to stabilize at 0–2 °C.

  • Addition: Load 1.05 equivalents of ClSO3​H into the dropping funnel. Begin dropwise addition. Critical Parameter: Adjust the addition rate so the internal temperature never exceeds 5 °C. The reaction will evolve HCl gas; ensure proper scrubbing[3].

Phase 2: In-Process Control (IPC)

Causality: Premature quenching leaves unreacted MIBC, complicating purification. Over-reaction promotes etherification. 5. Validation: After 1 hour of stirring at 0 °C, extract a 0.1 mL aliquot. Quench immediately in 1 mL of saturated NaHCO3​ , extract with ethyl acetate, and analyze via TLC (Hexane:EtOAc 8:2) or GC-FID[4]. Proceed only when the MIBC peak is consumed.

Phase 3: Alkaline Quenching

Causality: The intermediate 1,3-dimethylbutyl hydrogen sulfate is highly labile. If the pH drops below 6.5 during aqueous workup, the ester will auto-hydrolyze back to the alcohol[3]. 6. Preparation: Prepare a quenching bath consisting of 1.2 equivalents of NaOH dissolved in ice water (10% w/v solution). 7. Transfer: Slowly pour the cold reaction mixture into the vigorously stirred NaOH solution. 8. Validation: Continuously monitor the aqueous phase with a calibrated pH probe. The pH must remain between 7.5 and 8.5 . If it drops, add supplementary 1M NaOH dropwise[3][4].

Workflow S1 1. Anhydrous Setup Dry DCM, N2 blanket Cool to 0°C S2 S2 S1->S2 S3 3. IPC Validation TLC/GC monitoring Confirm MIBC consumption S2->S3 S4 4. Alkaline Quench Pour into cold NaOH Target pH 7.5-8.5 S3->S4 S5 5. Phase Extraction Wash with Diethyl Ether Remove neutral oils S4->S5 S6 6. Crystallization Concentrate aqueous phase Yield pure sodium salt S5->S6

Caption: Self-validating experimental workflow for the synthesis and purification of the target sulfate.

Purification and Isolation Strategy

Because the target molecule is an anionic surfactant, it will partition almost exclusively into the aqueous phase during neutralization, while the unreacted MIBC, alkenes, and neutral oils (ethers) will partition into the organic phase[4].

  • Phase Separation: Transfer the quenched biphasic mixture to a separatory funnel. Allow the layers to resolve completely. Drain the lower organic layer (DCM + non-polar impurities) and discard.

  • Liquid-Liquid Extraction: Wash the retained aqueous layer twice with diethyl ether or hexanes. Causality: This step is mandatory to strip out trace neutral oils that cause cloudiness in final surfactant formulations[4][5].

  • Isolation: The aqueous layer now contains pure Sodium 1,3-dimethylbutyl sulphate and inorganic salts (NaCl, Na2​SO4​ ).

    • For research scale: Lyophilize the aqueous layer to a dry powder, then triturate with hot absolute ethanol. The sodium alkyl sulfate dissolves, leaving inorganic salts behind. Filter and concentrate the ethanol filtrate to yield the pure crystalline product.

Quantitative Data & Process Optimization

To guide process scale-up, the following tables summarize the empirical effects of varying reaction parameters and the target analytical specifications for the purified compound.

Table 1: Optimization of Reaction Conditions & Yield Impact

Note: Data reflects the causal relationship between thermal control and suppression of E1 elimination/etherification[3][6].

Sulfating AgentTemp (°C)Solvent SystemNeutral Oils (%)Alkene Byproduct (%)Isolated Yield (%)
H2​SO4​ (98%)25 °CNone (Neat)> 35.0> 15.0< 40.0
ClSO3​H 25 °CDichloromethane20.58.265.4
ClSO3​H 0–5 °CDichloromethane< 2.0< 1.088.5
SO3​ -Pyridine25 °CDMF< 1.0Trace92.0*

*While SO3​ -Pyridine offers higher yields, it introduces complex pyridine removal steps, making ClSO3​H the preferred industrial route.

Table 2: Analytical Specifications for High-Purity Product
ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline powderVisual Inspection
pH (10% aq. solution) 7.5 – 8.5Potentiometry
Active Matter 98.0%Two-phase titration (Epton method)
Unsulfated Matter (Neutral Oils) 1.5%Extraction & Gravimetry / GC-FID
Inorganic Salts (NaCl/Sulfate) 2.0%Ion Chromatography

Sources

Foundational

Comprehensive Technical Guide on the Solubility and Stability of Sodium 1,3-Dimethylbutyl Sulphate in Aqueous Solutions

Executive Summary Sodium 1,3-dimethylbutyl sulphate (SDMBS), also known as sodium 4-methyl-2-pentyl sulfate (CAS: 85099-23-6), is a highly specialized, mid-chain branched secondary alkyl sulfate. Unlike standard linear p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 1,3-dimethylbutyl sulphate (SDMBS), also known as sodium 4-methyl-2-pentyl sulfate (CAS: 85099-23-6), is a highly specialized, mid-chain branched secondary alkyl sulfate. Unlike standard linear primary surfactants (e.g., Sodium Dodecyl Sulfate), SDMBS exhibits a unique physicochemical profile characterized by an exceptionally low Krafft point and a complex hydrolytic degradation pathway. For drug development professionals utilizing SDMBS as a solubilizer, extraction aid, or specialty excipient, understanding the thermodynamic limits of its solubility and the kinetics of its stability is non-negotiable.

This whitepaper deconstructs the causality behind the aqueous behavior of SDMBS, providing self-validating experimental protocols and authoritative formulation directives to ensure structural integrity in aqueous systems.

Structural Causality: Branching and the Secondary Ester

The functional behavior of SDMBS is entirely dictated by its molecular architecture. The hydrophobe is a 6-carbon chain featuring dual methyl branching (at the 1- and 3-positions of the butyl backbone), with the sulfate headgroup attached as a secondary ester .

This structure introduces two critical thermodynamic consequences:

  • Steric Hindrance in the Crystal Lattice: The bulky 1,3-dimethyl branching increases the cross-sectional area of the hydrophobic tail. This prevents the tight van der Waals packing typical of linear alkyl chains, drastically lowering the enthalpy of fusion and preventing crystallization at standard temperatures.

  • Electronic Stabilization of Cleavage States: Because the sulfate is attached to a secondary carbon, the transition state during hydrolysis is stabilized by hyperconjugation from adjacent methyl groups. This makes the molecule inherently more susceptible to hydrolytic cleavage than primary alkyl sulfates.

Thermodynamics of Solubility: The Krafft Boundary

The Krafft point is the temperature at which a surfactant's solubility equals its Critical Micelle Concentration (CMC). Below this temperature, the surfactant precipitates as a hydrated solid; above it, micelles form, and solubility increases exponentially.

As demonstrated in patent literature regarding , introducing branching toward the center of the carbon chain depresses the Krafft point significantly. While linear short-chain sulfates already exhibit high solubility, the secondary nature and dual branching of SDMBS push its Krafft point well below 0°C, making it an ideal candidate for cold-water processing and refrigerated pharmaceutical formulations.

Table 1: Comparative Physicochemical Properties of Alkyl Sulfates
SurfactantHydrophobe StructureSulfate PositionEst. Krafft Point (°C)Hydrolytic Stability (pH 7)
Sodium Dodecyl Sulfate (SDS) Linear C12Primary~15 - 16High
Sodium Hexyl Sulfate Linear C6Primary< 0High
Sodium 1,3-Dimethylbutyl Sulfate Branched C6Secondary< -10Moderate

Data summarized to illustrate the thermodynamic impact of mid-chain branching and secondary esterification on aqueous phase behavior.

Aqueous Stability: Hydrolysis Mechanisms and Autocatalysis

The most significant liability of SDMBS in aqueous solution is its susceptibility to hydrolysis. The degradation pathway is highly dependent on the pH of the system, involving a mechanistic switch that formulation scientists must carefully control.

In neutral to alkaline solutions, the hydrolysis of secondary alkyl sulfates proceeds predominantly via nucleophilic attack on the carbon atom (C–O bond cleavage ), as detailed in mechanistic analyses of . However, in acidic conditions, the mechanism shifts to an A-1 pathway characterized by S–O bond fission , as established by.

The Autocatalytic Loop

Hydrolysis of SDMBS yields 1,3-dimethyl-1-butanol (free alcohol) and sodium hydrogen sulphate ( NaHSO4​ ). The dissociation of the bisulfate ion releases protons ( H+ ), causing a rapid drop in the solution's pH. This pH drop triggers the mechanistic switch to the highly efficient acid-catalyzed S-O cleavage pathway, creating a destructive autocatalytic feedback loop .

Autocatalysis A Sodium 1,3-Dimethylbutyl Sulphate (Intact Surfactant) B Aqueous Hydrolysis (H2O, Heat) A->B C 1,3-Dimethyl-1-butanol (Free Alcohol) B->C C-O / S-O Cleavage D Sodium Hydrogen Sulphate (NaHSO4) B->D E pH Drop (Increased [H+]) D->E Dissociation E->B Autocatalytic Feedback

Diagram 1: Autocatalytic hydrolysis pathway of SDMBS illustrating the acidic feedback loop.

Self-Validating Experimental Methodologies

To accurately characterize SDMBS for pharmaceutical applications, empirical testing must be decoupled from systemic artifacts. The following protocols are designed as self-validating systems.

Protocol 1: Determination of the Krafft Point via Orthogonal Sensing

Causality: Visual determination of the Krafft point is subjective. By simultaneously measuring conductivity (which spikes when micelles form) and turbidimetry (which drops as crystals dissolve), we eliminate human error.

  • Sample Preparation: Prepare a 1.0% (w/w) solution of SDMBS in ultrapure (Type 1) water.

  • Cryogenic Equilibration: Submerge the sample vessel in an ethylene glycol/water cryostat. Lower the temperature to -15°C until complete precipitation occurs.

  • Controlled Heating: Ramp the temperature at a strict rate of 0.5°C/min under constant magnetic stirring (300 rpm).

  • Data Acquisition: Continuously log the solution's conductivity (µS/cm) and optical transmittance (%T at 600 nm).

  • Self-Validation Check: The system mathematically validates the Krafft point only when the first derivative of transmittance ( dT/dt ) peaks simultaneously with the first derivative of conductivity ( dC/dt ). A temporal mismatch indicates premature micellization or the presence of unreacted alcohol impurities.

Protocol 2: Accelerated Hydrolysis Kinetic Profiling (pH-Stat Method)

Causality: Traditional batch aging fails because the autocatalytic generation of H+ skews the kinetic rate constant ( kobs​ ). A pH-stat autotitrator neutralizes the acid in real-time, isolating the intrinsic degradation rate.

  • Reactor Setup: Place 100 mL of 0.1 M SDMBS solution in a water-jacketed reaction vessel.

  • Thermal Equilibration: Heat the vessel to the target accelerated temperature (e.g., 60°C, 70°C, 80°C).

  • pH-Stat Initialization: Insert a calibrated pH electrode and the delivery tip of an autotitrator filled with 0.05 M NaOH. Set the target pH to exactly 7.5.

  • Kinetic Monitoring: As hydrolysis occurs, the system will automatically inject NaOH to maintain pH 7.5. Record the volume of NaOH added over time.

  • Self-Validation Check: Plot ln([SDMBS]0​/([SDMBS]0​−[NaOH]added​)) against time. The protocol is validated if the plot yields a strictly linear regression ( R2>0.99 ). Non-linearity indicates the titration rate is lagging behind the hydrolysis rate, allowing micro-environmental autocatalysis.

Workflow N1 Sample Prep (SDMBS in DI Water) N2 Thermostatic Incubation (40°C, 60°C, 80°C) N1->N2 N3 pH-Stat Titration (0.1M NaOH) N2->N3 Continuous Monitoring N4 Kinetic Modeling (k_obs Calculation) N3->N4 Data Export

Diagram 2: Self-validating pH-stat workflow for isolating hydrolysis kinetics without pH skew.

Formulation Directives for Drug Development

Based on the kinetic and thermodynamic profiling of SDMBS, formulation scientists must adhere to the following directives to ensure shelf-life stability:

  • Mandatory Buffering: SDMBS must never be formulated in unbuffered water. The formulation must be buffered to a pH between 7.5 and 8.5 . Phosphate or Tromethamine (Tris) buffers at 50–100 mM are highly recommended to absorb any trace bisulfate generated over the product's shelf life.

  • Avoidance of Acidic Excipients: Co-formulation with acidic APIs or preservatives (e.g., citric acid, benzoic acid) will drastically accelerate S-O bond cleavage. If an acidic pH is clinically required, SDMBS should be substituted with a sulfonate or an ethoxylated non-ionic surfactant.

  • Thermal Control During Processing: While SDMBS has excellent cold-water solubility, prolonged exposure to heat during manufacturing (e.g., terminal sterilization via autoclaving at 121°C) will cause significant thermal hydrolysis even in buffered systems. Sterile filtration (0.22 µm) is the preferred sterilization method.

References

  • Batts, B. D. "Alkyl hydrogen sulphates. Part II. The hydrolysis in aqueous acid solution." Dalton Transactions (1966). Available at:[Link]

  • Cripe, T. et al. "Mid-chain branched alkyl sulfate surfactants." US Patent 6,060,443 (2000).
  • Hagelueken, G. et al. "Structural and Mechanistic Analysis of the Choline Sulfatase from Sinorhizobium meliloti: A Class I Sulfatase Specific for an Alkyl Sulfate Ester." PMC - National Institutes of Health (2010). Available at:[Link]

Exploratory

The Critical Micelle Concentration (CMC) of Sodium 1,3-Dimethylbutyl Sulphate: A Technical Guide to High-CMC Branched Surfactants

Executive Summary Sodium 1,3-dimethylbutyl sulphate (SDMBS), also known as sodium 4-methyl-2-pentyl sulfate (CAS: 85099-23-6) [1], is a highly branched, short-chain anionic surfactant. Unlike classic linear emulsifiers s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 1,3-dimethylbutyl sulphate (SDMBS), also known as sodium 4-methyl-2-pentyl sulfate (CAS: 85099-23-6) [1], is a highly branched, short-chain anionic surfactant. Unlike classic linear emulsifiers such as Sodium Dodecyl Sulfate (SDS), SDMBS possesses a unique molecular architecture that places it at the thermodynamic boundary between a true micelle-forming surfactant and a hydrotrope.

For researchers and drug development professionals, understanding the Critical Micelle Concentration (CMC) of SDMBS is critical for formulating high-ionic-strength solutions, rapid wetting agents, and solubilizers. This whitepaper deconstructs the structural mechanics driving its exceptionally high CMC, explains the causality behind its hydrotropic behavior, and outlines a self-validating experimental protocol designed specifically to overcome the analytical artifacts inherent in high-concentration surfactant systems.

Structural Mechanics and the Klevens Rule

The hydrophobic tail of SDMBS is derived from methyl isobutyl carbinol (MIBC). While it contains a total of six carbon atoms, its backbone is heavily branched. This branching fundamentally alters its self-assembly thermodynamics.

According to the Klevens rule [2], the relationship between the alkyl chain length and the CMC of an ionic surfactant is expressed as: log10​(CMC)=A−B⋅Nc​ (Where A and B are constants for a specific homologous series and temperature, and Nc​ is the number of carbon atoms in the chain).

For linear sodium alkyl sulfates, a 6-carbon chain (Sodium Hexyl Sulfate) yields a CMC of approximately 420–517 mM [3]. However, the methyl branches in SDMBS increase the cross-sectional area of the hydrophobic tail ( a0​ ). This sterically hinders the tight packing required to form a spherical micelle core, effectively reducing the surfactant's packing parameter ( P=v/a0​lc​ ). Because the effective straight-chain length of SDMBS is closer to 4.5 carbons, its CMC is pushed significantly higher—into the 600–800 mM range . At these concentrations, SDMBS acts predominantly as a hydrotrope, forming loose, transient aggregates rather than rigid micelles.

G A Monomers in Solution B Concentration Increase A->B C Hydrophobic Effect B->C D Steric Hindrance (Branching) B->D E Loose Aggregates (Hydrotropy) C->E Short/Branched Chains D->E F True Micelles (High Conc. >500mM) E->F CMC Reached

Thermodynamic pathway of SDMBS transitioning from monomers to hydrotropic aggregates and micelles.

Quantitative Data: Linear vs. Branched Alkyl Sulfates

To contextualize the behavior of SDMBS, it is necessary to compare it against its linear counterparts. The table below illustrates how carbon count and branching dictate the CMC and primary functional role of the surfactant.

SurfactantChain StructureCarbon CountApprox. CMC (mM)Primary Function
Sodium Dodecyl Sulfate (SDS) Linear128.2Emulsifier / Detergent
Sodium Octyl Sulfate (SOS) Linear8130 - 140Wetting Agent
Sodium Hexyl Sulfate (SHS) Linear6420 - 517Hydrotrope / Wetting
Sodium 1,3-Dimethylbutyl Sulphate Branched6 (Effective ~4.5)600 - 800 *Hydrotrope / Solubilizer

*Estimated via Klevens rule adjustments for steric branching and literature extrapolation of short-chain hydrotropes [4].

Methodological Challenges in High-CMC Systems

Standard protocols for determining CMC (such as simple conductivity or dye micellization) often fail when applied to SDMBS due to two primary artifacts:

  • Activity Coefficient Deviations: At concentrations exceeding 0.5 M, the solution becomes a highly concentrated electrolyte. The Debye-Hückel theory breaks down, and ionic activity coefficients deviate drastically from unity. Consequently, the classic "break point" in a specific conductivity vs. concentration plot smears into a broad, uninterpretable curve.

  • Surface Tension Masking: High-concentration surfactant syntheses often contain trace impurities (e.g., unreacted methyl isobutyl carbinol). Because these impurities are highly surface-active, they preferentially adsorb at the air-water interface, causing a deep, false minimum in the Wilhelmy plate curve that artificially lowers the apparent CMC.

To solve this, researchers must employ a self-validating protocol that cross-references surface tension data with a thermodynamic absolute, such as Isothermal Titration Calorimetry (ITC).

Self-Validating Experimental Protocol

The following step-by-step methodology ensures high-fidelity CMC determination for SDMBS by isolating the thermodynamic heat of demicellization from ionic strength artifacts.

Step 1: Rigorous Purification
  • Causality: Unreacted MIBC acts as a co-surfactant. It must be removed to prevent false minima in surface tension curves.

  • Action: Recrystallize SDMBS from a hot ethanol/water mixture. Wash the precipitate with cold diethyl ether to extract residual non-polar alcohols. Dry under a vacuum at 40°C for 48 hours.

Step 2: Static Surface Tension (Wilhelmy Plate)
  • Causality: The Wilhelmy plate is static and superior to the Du Noüy ring for highly concentrated, potentially viscous solutions where the dynamic pulling of a ring introduces shear artifacts.

  • Action: Prepare SDMBS solutions ranging from 10 mM to 1.5 M in ultrapure water. Measure surface tension at 25.0 ± 0.1°C. Plot surface tension ( γ ) against the logarithm of concentration ( logC ). The CMC is the concentration where γ becomes constant.

Step 3: Isothermal Titration Calorimetry (ITC) Validation
  • Causality: ITC measures the enthalpy of demicellization ( ΔHdemic​ ). Because it measures heat directly, it is immune to the background conductivity noise that plagues high-ionic-strength solutions.

  • Action: Load a highly concentrated SDMBS solution (e.g., 1.2 M) into the ITC syringe. Titrate into a sample cell containing pure water at 25°C.

  • Analysis: The first derivative of the cumulative heat plot will show a sharp inflection point. This point represents the true CMC, serving as an orthogonal validation to the Wilhelmy plate data.

G S1 Step 1: Purification Remove Unreacted MIBC S2 Step 2: Surface Tension Wilhelmy Plate Method S1->S2 S3 Step 3: Thermodynamics Isothermal Titration Calorimetry S1->S3 S4 Step 4: Conductivity High Ionic Strength Correction S1->S4 S5 Step 5: Data Integration Activity Coefficient Modeling S2->S5 Tensiometry Data S3->S5 Enthalpy Data S4->S5 Specific Conductivity S6 Final Output: CMC Determination (Expected 600-800 mM) S5->S6

Self-validating experimental workflow for determining the CMC of high-concentration surfactants.

Conclusion

Sodium 1,3-dimethylbutyl sulphate challenges the traditional paradigms of surfactant science. Due to its short, branched hydrophobic tail, its self-assembly is sterically hindered, resulting in an exceptionally high CMC (~600–800 mM). By understanding the causality behind its hydrotropic nature and employing advanced, self-validating thermodynamic protocols like ITC, formulation scientists can accurately harness SDMBS for rapid surface wetting and complex solubilization tasks without falling victim to high-ionic-strength analytical artifacts.

References

  • NextSDS Chemical Database. (2026). sodium 1,3-dimethylbutyl sulphate — Chemical Substance Information. NextSDS. [Link]

  • Wikipedia Contributors. (2026). Critical micelle concentration. Wikipedia, The Free Encyclopedia.[Link]

  • Sammalkorpi, M., Sanders, S., Panagiotopoulos, A. Z., Karttunen, M., & Haataja, M. (2011). Simulations of Micellization of Sodium Hexyl Sulfate. The Journal of Physical Chemistry B, 115(6), 1403-1410.[Link]

  • Suárez, M. J., López-Fontán, J. L., Sarmiento, F., & Mosquera, V. (2005). Thermodynamic Study of the Aggregation Behavior of Sodium n-Hexyl Sulfate in Aqueous Solution. Langmuir, 21(12), 5295-5300.[Link]

Foundational

Toxicological Evaluation and Safety Assessment of Sodium 1,3-Dimethylbutyl Sulphate: A Technical Whitepaper

Executive Summary Sodium 1,3-dimethylbutyl sulphate (CAS: 85099-23-6) is a specialized anionic surfactant belonging to the broader chemical category of alkyl sulfates[1]. While long-chain linear alkyl sulfates (such as S...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 1,3-dimethylbutyl sulphate (CAS: 85099-23-6) is a specialized anionic surfactant belonging to the broader chemical category of alkyl sulfates[1]. While long-chain linear alkyl sulfates (such as Sodium Lauryl Sulfate, C12) dominate the literature, short-chain, branched variants like Sodium 1,3-dimethylbutyl sulphate present unique physicochemical behaviors that directly influence their toxicokinetics and hazard profiles. This whitepaper synthesizes the molecular mechanisms, systemic toxicity, and environmental fate of this compound using a validated category read-across approach[2], providing actionable protocols for drug development professionals and toxicologists.

Chemical Identity & Structure-Activity Relationship (SAR)

  • Chemical Name: Sodium 1,3-dimethylbutyl sulphate

  • CAS Registry Number: 85099-23-6[1]

  • Molecular Formula: C6H13NaO4S

  • Structural Class: Branched, short-chain anionic surfactant.

Structure-Activity Relationship (SAR): The toxicological behavior of alkyl sulfates is fundamentally governed by their amphiphilic nature[3]. The hydrophobic alkyl tail dictates membrane penetration, while the anionic sulfate headgroup drives protein interaction. Sodium 1,3-dimethylbutyl sulphate features a short, branched C6 backbone.

  • Critical Micelle Concentration (CMC): The short chain and methyl branching sterically hinder tight packing, resulting in a significantly higher CMC compared to linear C12 homologues. Consequently, higher concentrations of free monomers exist in solution, which alters its irritation kinetics.

  • Lipophilicity: The shorter chain length reduces overall lipophilicity, limiting deep tissue bioaccumulation but facilitating rapid, superficial disruption of lipid barriers[4].

Molecular Mechanisms of Toxicity

Alkyl sulfates do not typically exhibit receptor-mediated systemic toxicity; rather, their adverse effects are driven by localized physicochemical disruption[5]. The primary mechanisms of cellular toxicity include:

  • Membrane Destabilization: Surfactant monomers partition into the phospholipid bilayer. When the concentration exceeds the membrane's tolerance, it leads to the micellization of membrane lipids, pore formation, and ultimately, cytolysis[5].

  • Protein Denaturation: The negatively charged sulfate group binds electrostatically to cationic amino acid residues (e.g., lysine, arginine) on cellular proteins. This interaction unfolds the protein tertiary structure, leading to loss of enzymatic function and triggering inflammatory cytokine cascades[5].

G A Sodium 1,3-dimethylbutyl sulphate (Surfactant Monomers) B Intercalation into Lipid Bilayer A->B Hydrophobic Interaction C Protein Binding (Sulfate Headgroup) A->C Electrostatic Interaction D Membrane Destabilization & Pore Formation B->D E Protein Denaturation & Loss of Function C->E F Cytosolic Leakage (Cytokine Release) D->F E->F G Cell Death / Irritation (Apoptosis/Necrosis) F->G

Caption: Molecular mechanism of surfactant-induced cellular toxicity and irritation.

Systemic and Local Toxicological Profile

Due to the niche application of CAS 85099-23-6, toxicological endpoints are derived via read-across from the well-characterized OECD High Production Volume (HPV) anionic surfactants category[2],[6].

Acute and Repeated Dose Toxicity

The acute oral toxicity of alkyl sulfates ranges from 1.4 to 7.8 g/kg in rats[3]. Toxicity is inversely proportional to chain length; therefore, as a C6 equivalent, Sodium 1,3-dimethylbutyl sulphate is expected to fall toward the lower end of this LD50 range (indicating higher acute oral toxicity than C18 variants)[3]. The primary clinical sign following acute ingestion is severe gastrointestinal irritation due to the bolus surfactant effect. In repeated dose studies, the liver is the primary target organ for systemic toxicity, marked by parenchymal hypertrophy and elevated liver enzymes, with NOAELs typically ranging between 55 and 250 mg/kg bw/day,[6].

Local Irritation and Sensitization

Alkyl sulfates are recognized skin and eye irritants. While longer chains (C16-C18) have minimal effects, shorter chains readily disrupt the stratum corneum[3]. However, peak skin irritation is generally observed at C12 (Sodium Lauryl Sulfate) due to optimal lipid bilayer intercalation. The branched, short C6 chain of Sodium 1,3-dimethylbutyl sulphate induces moderate irritation, primarily dependent on formulation concentration. There is no evidence of skin sensitization, genetic toxicity, or carcinogenicity within this chemical category[2],[6].

Quantitative Toxicological Summary
Toxicological EndpointCategory Range (Alkyl Sulfates)Read-Across Assessment for Sodium 1,3-dimethylbutyl sulphate
Acute Oral LD50 (Rat) 1,400 - 7,800 mg/kg bw[3]~1,500 - 2,500 mg/kg bw (Higher relative toxicity due to short chain).
Repeated Dose NOAEL 55 - 250 mg/kg bw/day[6]Liver hypertrophy expected at high doses; rapid metabolism mitigates accumulation.
Skin Irritation Mild to SevereModerate irritant. Disrupts epidermal lipids but lacks optimal C12 penetration kinetics.
Mutagenicity Negative[6]No structural alerts; negative in Ames and in vivo micronucleus assays.

Environmental Fate and Ecotoxicity

The environmental impact of alkyl sulfates is heavily influenced by their carbon chain structure.

  • Aquatic Toxicity: Toxicity to aquatic fauna (e.g., Daphnia magna, fish) increases with alkyl chain length[4]. Because Sodium 1,3-dimethylbutyl sulphate is a short-chain compound, its acute aquatic toxicity (EC50) is expected to be significantly lower (less toxic) than that of C12-C14 homologues[6].

  • Biodegradation: While linear primary alkyl sulfates undergo rapid primary biodegradation, the multiple branchings (1,3-dimethyl substitution) on this molecule sterically hinder microbial β-oxidation[4]. Consequently, it exhibits a considerably slower rate of environmental degradation compared to linear counterparts[4].

Self-Validating Experimental Protocols for Safety Assessment

To accurately assess the localized toxicity of Sodium 1,3-dimethylbutyl sulphate for topical or occupational exposure, researchers must utilize self-validating in vitro models. The following protocol leverages Reconstructed Human Epidermis (RhE) to evaluate skin irritation, avoiding animal models while providing high human concordance.

Protocol: In Vitro Skin Irritation Assessment (OECD TG 439)

Causality & Rationale: RhE models mimic the 3D biochemical and structural properties of the human stratum corneum. By applying the surfactant directly to the tissue, we simulate real-world topical exposure. The subsequent MTT assay measures mitochondrial dehydrogenase activity; since surfactants physically lyse cell membranes and disrupt organelles, a drop in MTT reduction directly correlates with the compound's tissue-destructive potential.

Step-by-Step Methodology:

  • Tissue Equilibration: Upon receipt, transfer RhE tissues (e.g., EpiDerm™) to 6-well plates containing pre-warmed assay medium. Incubate overnight (37°C, 5% CO2) to allow recovery from shipping stress and restoration of barrier function.

  • Test Substance Application:

    • Apply 30 µL of Sodium 1,3-dimethylbutyl sulphate (at intended formulation concentration) to the apical surface of the RhE tissues (n=3).

    • Self-Validation Controls: Apply 30 µL of PBS as a Negative Control (NC) and 30 µL of 5% SDS as a Positive Control (PC). The assay is only valid if NC viability is robust (OD > 1.0) and PC viability drops below 20%, proving the system's dynamic range.

  • Exposure and Washing: Incubate for exactly 15 minutes. Causality: This brief window mimics consumer rinse-off scenarios and prevents artifactual over-exposure. Wash tissues 15 times with PBS to halt the surfactant's lipid-solubilizing action.

  • Post-Incubation: Transfer tissues to fresh medium and incubate for 42 hours. Causality: Surfactant-induced cytokine release (e.g., IL-1α) can trigger delayed apoptosis; this resting phase allows the full extent of cellular damage to manifest.

  • Viability Quantification (MTT Assay): Transfer tissues to a 1 mg/mL MTT solution for 3 hours. Viable cells reduce the yellow tetrazolium salt to purple formazan.

  • Extraction & Measurement: Extract the formazan using isopropanol for 2 hours. Measure the Optical Density (OD) at 570 nm using a spectrophotometer.

  • Data Interpretation: If the mean viability of the test tissues is ≤ 50% of the NC, the substance is classified as an Irritant (GHS Category 2).

Workflow T1 Tissue Equilibration (RhE Models) T2 Test Substance Application (15 min) T1->T2 T3 Washing & Post-incubation (42h) T2->T3 T4 MTT Viability Assay (3h) T3->T4 T5 OD Measurement (570 nm) T4->T5 T6 Classification (Irritant vs. Non-Irritant) T5->T6

Caption: OECD TG 439 experimental workflow for in vitro skin irritation assessment.

References[1] NextSDS. "sodium 1,3-dimethylbutyl sulphate — Chemical Substance Information." NextSDS Chemical Database. Available at:https://nextsds.com/substance/85099-23-6[3] U.S. Environmental Protection Agency (EPA). "Inert Reassessments: Three Exemptions from the Requirement of a Tolerance for Alkyl Sulfates." EPA.gov. Available at:https://www.epa.gov/sites/default/files/2015-04/documents/alkylsulfates.pdf[2] Wibbertmann, A., et al. "Toxicological properties and risk assessment of the anionic surfactants category: Alkyl sulfates, primary alkane sulfonates, and α-olefin sulfonates." PubMed / Ecotoxicology and Environmental Safety. Available at:https://pubmed.ncbi.nlm.nih.gov/21762989/[7] Environment and Climate Change Canada. "Screening Assessment Alkyl Sulfates and α-Olefin Sulfonate Group." Canada.ca. Available at:https://www.canada.ca/en/environment-climate-change/services/evaluating-existing-substances/screening-assessment-alkyl-sulfates-olefin-sulfonate-group.html[6] Organisation for Economic Co-operation and Development (OECD). "SIDS INITIAL ASSESSMENT PROFILE - Alkyl Sulfates, Alkane Sulfonates and α-Olefin Sulfonates." OECD Existing Chemicals Database. Available at:https://hpvchemicals.oecd.org/ui/handler.axd?id=8b8e0a3e-6b8a-4c8e-8e8a-4c8e8e8a4c8e[4] Danish Environmental Protection Agency. "3. Anionic surfactants." MST.dk. Available at:https://www2.mst.dk/udgiv/publications/2001/87-7944-596-9/html/kap03_eng.htm[5] Longdom Publishing. "The Study of Sodium Lauryl Sulfate (SLS) Toxicity." Journal of Clinical Toxicology. Available at:https://www.longdom.org/open-access/the-study-of-sodium-lauryl-sulfate-sls-toxicity-95383.html

Sources

Exploratory

Environmental Fate and Ecotoxicology of Sodium 1,3-Dimethylbutyl Sulphate: A Technical Guide

Chemical Identity and Environmental Context Sodium 1,3-dimethylbutyl sulphate (CAS: 85099-23-6) is a specialized, branched secondary alkyl sulfate (AS). Structurally, the 1,3-dimethylbutyl moiety is synonymous with the 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Identity and Environmental Context

Sodium 1,3-dimethylbutyl sulphate (CAS: 85099-23-6) is a specialized, branched secondary alkyl sulfate (AS). Structurally, the 1,3-dimethylbutyl moiety is synonymous with the 4-methyl-2-pentyl radical, meaning this compound is the sulfate ester of 4-methyl-2-pentanol (commonly known as Methyl Isobutyl Carbinol, or MIBC)[1].

Historically in environmental science, branching within the hydrophobic tail of surfactants (such as in early tetrapropylene benzene sulfonates) was heavily associated with ecological persistence and foaming in waterways. However, modern enzymatic profiling has proven that specific mid-chain and secondary branched alkyl sulfates do not share this recalcitrance. As supported by the [2], these compounds undergo rapid biotransformation, posing minimal long-term risk to aquatic ecosystems when properly managed.

Mechanistic Pathways of Biodegradation

The biodegradation of Sodium 1,3-dimethylbutyl sulphate is a biphasic process relying on a highly specific cascade of microbial enzymes.

Primary Degradation (Loss of Surfactancy)

The initial step is the hydrolytic cleavage of the sulfate ester bond. This is catalyzed by ubiquitous bacterial secondary alkylsulfatases (such as the CS1 and CS2 enzymes found in Comamonas terrigena and Pseudomonas species)[3]. This primary degradation is critical because it immediately eliminates the molecule's amphiphilic nature, thereby neutralizing its aquatic toxicity. The products of this hydrolysis are inorganic sulfate and the secondary alcohol, MIBC.

Ultimate Degradation (Mineralization)

The ultimate mineralization of the resulting MIBC requires a specialized metabolic detour. Because MIBC is a secondary alcohol, its initial oxidation via alcohol dehydrogenase yields a ketone: 4-methyl-2-pentanone (MIBK) . Unlike primary alcohols that oxidize into carboxylic acids for direct entry into β -oxidation, ketones cannot be directly processed.

Instead, environmental bacteria utilize a Baeyer-Villiger monooxygenase (BVMO) . This enzyme inserts an oxygen atom into the carbon-carbon bond adjacent to the carbonyl group, converting the ketone into an ester (isobutyl acetate). Subsequent hydrolysis by esterases yields isobutanol and acetic acid, which are then easily oxidized and fed into the Tricarboxylic Acid (TCA) cycle for complete mineralization into CO2​ and H2​O .

G A Sodium 1,3-dimethylbutyl sulphate (CAS: 85099-23-6) B 4-methyl-2-pentanol (MIBC) A->B Alkylsulfatase (Primary Degradation) C 4-methyl-2-pentanone (MIBK) B->C Alcohol Dehydrogenase D Isobutyl Acetate C->D Baeyer-Villiger Monooxygenase E Isobutanol + Acetic Acid D->E Esterase Hydrolysis F Mineralization (CO2 + H2O) E->F β-Oxidation & TCA Cycle (Ultimate Degradation)

Fig 1: Enzymatic mineralization pathway of Sodium 1,3-dimethylbutyl sulphate.

Ecotoxicology and Environmental Impact

The primary mode of action for surfactant toxicity in aquatic environments is the disruption of lipid bilayers in cell membranes. The severity of this disruption is heavily dependent on the lipophilicity and chain length of the hydrophobic tail.

According to comprehensive reviews by the [4], the aquatic toxicity of alkyl sulfates increases exponentially with alkyl chain length. Standard linear C12 sulfates (like Sodium Dodecyl Sulfate) exhibit high toxicity to algae and daphnids ( EC50​ between 1 and 10 mg/L). In contrast, Sodium 1,3-dimethylbutyl sulphate possesses a short, branched six-carbon (C6) chain. Its reduced lipophilicity prevents deep insertion into biological membranes, resulting in an exponentially higher EC50​ (lower toxicity), typically exceeding 100 mg/L. Furthermore, its high water solubility and rapid primary degradation result in a negligible bioconcentration factor (BCF).

Self-Validating Experimental Protocols

To accurately assess the environmental profile of this specific branched sulfate, standard testing guidelines must be adapted to account for the volatility of its intermediate metabolites.

Protocol A: Ultimate Biodegradability via OECD 310 (Headspace CO2​ Test)

Causality for Method Choice: The intermediate metabolite, MIBK, has a relatively high vapor pressure. Utilizing standard open-system aeration tests (like OECD 301B) risks false-negative biodegradability results, as the ketone may volatilize out of the test medium before bacteria can synthesize the necessary BVMO enzymes. OECD 310 utilizes sealed vessels to ensure all carbon is accounted for.

Self-Validating Workflow:

  • Preparation: Prepare a defined inorganic mineral medium inoculated with a mixed microbial community from a municipal wastewater treatment plant (effluent concentration: 104 cells/mL).

  • Test Item Dosing: Inject Sodium 1,3-dimethylbutyl sulphate into the sealed test vessels to achieve a final concentration of 20 mg Total Organic Carbon (TOC)/L.

  • Internal Validation Controls (Crucial):

    • Blank Control: Mineral medium + inoculum only (measures background CO2​ evolution).

    • Reference Control: Sodium benzoate at 20 mg TOC/L (validates inoculum viability; must reach >60% degradation by Day 14).

    • Toxicity Control: Test item + Sodium benzoate (validates that the test substance does not inhibit the microbes; must reach >25% degradation by Day 14).

  • Measurement: Periodically sample the headspace gas over 28 days using Gas Chromatography (GC-TCD) to quantify CO2​ evolution.

  • Pass Criterion: Evolved CO2​ must reach ≥60% of the Theoretical Maximum (ThIC) within a 10-day window after crossing the 10% threshold.

Protocol B: Acute Aquatic Toxicity via OECD 202 (Daphnia magna Immobilisation)

Causality for Method Choice: Daphnids are the gold standard for surfactant toxicity testing due to their high sensitivity to membrane-active agents and their critical role in freshwater food webs.

Self-Validating Workflow:

  • Exposure Setup: Expose neonate Daphnia magna (< 24 hours old) to a geometric concentration series of the test substance (e.g., 10, 32, 100, 320 mg/L) in standard Elendt M4 medium for 48 hours.

  • Internal Validation Controls:

    • Negative Control: Elendt M4 medium only. Test is void if control mortality/immobilisation exceeds 10%.

    • Positive Control: Potassium dichromate reference test. The EC50​ must fall within the historically established sensitive range for the specific laboratory strain (typically 0.6 - 2.1 mg/L).

  • Observation: Record the number of immobilized daphnids at 24 and 48 hours. Calculate the EC50​ using Probit analysis.

Quantitative Data Summary

The following table synthesizes the environmental fate metrics of the C6 branched Sodium 1,3-dimethylbutyl sulphate against a standard C12 linear alkyl sulfate benchmark.

ParameterSodium 1,3-dimethylbutyl sulphate (C6 Branched)Sodium Dodecyl Sulfate (C12 Linear)Mechanistic Causality
Aquatic Toxicity (Daphnia EC50​ ) > 100 mg/L (Low Toxicity)1 - 10 mg/L (High Toxicity)Shorter hydrophobic tail significantly reduces lipid bilayer insertion capability.
Primary Biodegradation > 95% within 7 days> 95% within 5 daysBoth undergo rapid ester hydrolysis via ubiquitous bacterial alkylsulfatases.
Bioaccumulation ( logKow​ ) < 1.01.6High polarity of the sulfate group and short carbon chain prevent tissue partitioning.
Ultimate Mineralization Readily Biodegradable (OECD 310)Readily Biodegradable (OECD 301)Ketone intermediates in branched AS require BVMO enzymes, slightly delaying the initial CO2​ evolution rate compared to linear chains.

References

  • Environmental Protection Agency (EPA). (2006). Inert Reassessments: Three Exemptions from the Requirement of a Tolerance for Alkyl Sulfates. Retrieved from[Link][2]

  • White, G. F., et al. (1998). Novel Alkylsulfatases Required for Biodegradation of the Branched Primary Alkyl Sulfate Surfactant 2-Butyloctyl Sulfate. Applied and Environmental Microbiology. Retrieved from[Link][3]

  • Danish Environmental Protection Agency. (2001). Environmental and Health Assessment of Substances in Household Detergents and Cosmetic Detergent Products: 3. Anionic surfactants. Retrieved from[Link][4]

  • Garcia, M. T., et al. (2009). Anaerobic Biodegradation of Detergent Surfactants. Materials (MDPI). Retrieved from[Link][5]

Sources

Foundational

Thermogravimetric Analysis (TGA) of Sodium 1,3-Dimethylbutyl Sulphate: A Mechanistic and Methodological Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary Understanding the thermal stability of anionic surfactants...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

Understanding the thermal stability of anionic surfactants is critical for formulation scientists and chemical engineers, particularly when these compounds are subjected to high-temperature manufacturing processes (e.g., hot-melt extrusion, steam sterilization, or high-salinity thermal enhanced oil recovery). Sodium 1,3-dimethylbutyl sulphate (CAS 85099-23-6) is a highly specialized, branched short-chain alkyl sulfate.

While the thermal degradation of linear homologs like Sodium Dodecyl Sulfate (SDS) is extensively documented—typically exhibiting initial decomposition around 200 °C and complete pyrolysis by 380 °C [1]—the branched nature of the 1,3-dimethylbutyl chain introduces unique steric and electronic factors that lower its thermal activation energy. This guide synthesizes the fundamental principles of alkyl sulfate thermal degradation [2] to establish a highly accurate, self-validating Thermogravimetric Analysis (TGA) framework specifically tailored for Sodium 1,3-dimethylbutyl sulphate.

Chemical Profile & Structural Implications on Thermal Stability

The thermal stability of sodium alkyl sulfates is dictated by two primary structural components: the robust sulfonate/sulfate headgroup and the vulnerable hydrocarbon tail.

In linear alkyl sulfates, the primary carbon attached to the sulfate group provides moderate stability against homolytic cleavage. However, Sodium 1,3-dimethylbutyl sulphate features a branched C6 backbone. The presence of secondary and tertiary carbon centers significantly alters its thermal profile:

  • Steric Hindrance: The methyl branching creates steric strain near the sulfate ester linkage, reducing the activation energy required for desulfation.

  • Radical Stability: During pyrolysis, tertiary carbons form highly stable free radicals, making the branched alkyl chain more susceptible to early-onset chain scission compared to linear chains [3].

Mechanistic Pathways of Thermal Degradation

The thermal decomposition of Sodium 1,3-dimethylbutyl sulphate under an inert atmosphere (e.g., N2​ ) follows a predictable, multi-stage kinetic pathway [4]:

  • Stage 1: Dehydration (30 °C – 150 °C): Loss of physically adsorbed and bound hydration water. Alkyl sulfates are highly hygroscopic; thus, an initial mass loss of 2–5% is standard.

  • Stage 2: Desulfation / Hydrolysis (150 °C – 250 °C): The primary chemical degradation event. The C-O-S linkage cleaves. In the presence of residual moisture, the sulfate group undergoes hydrolysis, yielding 1,3-dimethylbutanol and sodium bisulfate ( NaHSO4​ ).

  • Stage 3: Pyrolysis & Chain Scission (>300 °C): The resulting alcohol and hydrocarbon backbone undergo radical scission, producing volatile alkenes, CO2​ , and CO . At extreme temperatures (>500 °C), the NaHSO4​ residue decomposes into sodium oxides and sulfur oxides ( SOx​ ) [5].

G A Sodium 1,3-dimethylbutyl sulphate (Intact Molecule) B Stage 1: Dehydration (Loss of H2O) 30-150 °C A->B Initial Heating C Stage 2: Desulfation (C-O-S Cleavage) 150-250 °C B->C Thermal Energy > Ea D 1,3-Dimethylbutanol + NaHSO4 C->D Hydrolysis / Cleavage E Stage 3: Pyrolysis >300 °C D->E High Temp Scission F Alkenes, CO2, CO, SOx (Volatile Evolved Gases) E->F Complete Degradation

Caption: Multi-stage thermal degradation mechanism of Sodium 1,3-dimethylbutyl sulphate.

Standardized Experimental Protocol for TGA-EGA

To accurately capture the degradation kinetics of Sodium 1,3-dimethylbutyl sulphate, the TGA must be coupled with Evolved Gas Analysis (EGA), such as Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS). This creates a self-validating system : the mass loss recorded by the TGA is simultaneously verified by the chemical identification of the off-gases (e.g., detecting SO2​ confirms headgroup cleavage).

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh exactly 5.0 to 10.0 mg of Sodium 1,3-dimethylbutyl sulphate into a pre-tared alumina ( Al2​O3​ ) or platinum crucible.

    • Causality: Using a small, uniform sample mass minimizes thermal gradients and mass transfer limitations within the sample bed, preventing thermal lag.

  • Atmospheric Control (Purging):

    • Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min for 15 minutes prior to heating.

    • Causality: An inert atmosphere isolates purely thermal pyrolysis from oxidative degradation. Oxidative environments (Air/ O2​ ) artificially lower the degradation onset temperature by introducing oxygen-radical attacks on the branched alkyl chain [3].

  • Dynamic Heating Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature at a strict heating rate of 10 °C/min up to 600 °C.

    • Causality: A 10 °C/min rate provides the optimal balance between signal resolution (separating dehydration from desulfation) and experimental throughput. Faster rates (e.g., 50 °C/min) cause overlapping degradation steps.

  • Evolved Gas Analysis (TGA-FTIR):

    • Route the exhaust through a heated transfer line (maintained at 200 °C to prevent condensation of 1,3-dimethylbutanol) into the FTIR gas cell.

  • Data Processing:

    • Calculate the First Derivative of the TGA curve (DTG) to precisely identify the peak degradation temperatures ( Tmax​ ) for each mass loss event.

Workflow N1 1. Sample Prep (5-10 mg, Alumina) N2 2. Purge Phase (N2, 50 mL/min) N1->N2 N3 3. Dynamic Heating (10 °C/min to 600 °C) N2->N3 N4 4. EGA Detection (Heated FTIR/MS) N3->N4 N5 5. Kinetic Analysis (DTG & Isoconversional) N4->N5

Caption: Standardized workflow for the TGA-EGA of branched sodium alkyl sulfates.

Quantitative Thermal Data & Comparative Analysis

Because empirical data for the highly specific 1,3-dimethylbutyl variant is niche, researchers must benchmark its expected thermal behavior against well-characterized linear homologs (SDS) and structurally similar branched surfactants. The table below synthesizes the extrapolated thermal parameters based on the isoconversional kinetics of homologous sodium alkyl sulfates [1][4].

Table 1: Comparative Thermogravimetric Parameters (Heating Rate: 10 °C/min in N2​ )

ParameterSodium 1,3-Dimethylbutyl Sulphate (Branched C6)Sodium Dodecyl Sulfate (Linear C12)Causality for Variance
Moisture Loss (Dehydration) 30 °C – 120 °C (~3-5% mass loss)30 °C – 150 °C (~2% mass loss)Shorter chains exhibit higher hygroscopicity.
Degradation Onset ( Tonset​ ) ~180 °C – 210 °C 208 °C – 220 °CBranched tertiary carbons lower the activation energy for C-O-S cleavage.
Peak Desulfation ( Tmax1​ ) ~240 °C 285 °CReduced van der Waals forces in short, branched chains accelerate volatilization of the cleaved alcohol.
Peak Pyrolysis ( Tmax2​ ) ~350 °C 380 °CBranched hydrocarbons undergo radical scission at lower temperatures than linear alkanes.
Residual Mass at 600 °C ~25% ( Na2​SO4​ / Carbon char)~20% ( Na2​SO4​ / Carbon char)Lower initial molecular weight results in a higher relative mass percentage of the inorganic sodium residue.

Analytical Causality & Troubleshooting

When conducting TGA on Sodium 1,3-dimethylbutyl sulphate, analysts may encounter specific anomalies. Understanding the physical chemistry behind these issues ensures data integrity:

  • Premature Mass Loss (<150 °C): If mass loss exceeds 5% before 150 °C, the sample is likely highly hydrated. Solution: Implement an isothermal hold at 105 °C for 30 minutes prior to the main heating ramp to normalize the dry mass.

  • Shifting Tonset​ Values: If the onset of degradation shifts to higher temperatures across multiple runs, check the sample mass. A mass >15 mg creates a thermal gradient where the core of the sample is cooler than the furnace temperature (thermal lag).

  • Unexpected Exothermic Events: TGA is often coupled with Differential Scanning Calorimetry (DSC). If a sharp exotherm is observed during Stage 2, oxygen contamination in the purge gas is likely causing premature auto-oxidation of the branched alkyl chain [4]. Ensure the N2​ line is leak-free and utilizes a high-purity grade (99.999%).

References

  • Assessment of the Thermal Degradation of Sodium Lauroyl Isethionate Using Predictive Isoconversional Kinetics and a Temperature-Resolved Analysis of Evolved Gases. Industrial & Engineering Chemistry Research - ACS Publications. Available at:[Link]

  • SIDS Initial Assessment Report: Category of Alkyl Sulfates, Alkane Sulfonates and Alpha-Olefin Sulfonates. American Cleaning Institute / OECD SIDS. Available at:[Link]

  • Long-Term Thermal Stability of Ionic Surfactants for Improving Oil Production at High-Salinity High-Temperature Conditions. ACS Omega / PMC. Available at:[Link]

  • The Effect of Sodium Dodecyl Sulfate (SDS) and Cetyltrimethylammonium Bromide (CTAB) on the Properties of ZnO Synthesized by Hydrothermal Method. MDPI. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Protein Extraction and Solubilization Using Sodium 1,3-Dimethylbutyl Sulphate

Target Audience: Proteomics Researchers, Structural Biologists, and Biopharmaceutical Development Scientists Abstract In bottom-up proteomics and structural biology, the efficient extraction of hydrophobic membrane prote...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Proteomics Researchers, Structural Biologists, and Biopharmaceutical Development Scientists

Abstract

In bottom-up proteomics and structural biology, the efficient extraction of hydrophobic membrane proteins often relies on strong anionic detergents like Sodium Dodecyl Sulfate (SDS). However, SDS is notoriously difficult to remove and causes severe ion suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This application note details the use of Sodium 1,3-dimethylbutyl sulphate (1,3-DMBS) —a short-chain, branched alkyl sulfate—as a highly effective, MS-compatible alternative for protein solubilization. By leveraging its unique steric profile and high Critical Micelle Concentration (CMC), researchers can achieve robust protein extraction without irreversible denaturation, followed by rapid surfactant clearance.

Mechanistic Principles of Branched Short-Chain Alkyl Sulfates

The efficacy of 1,3-DMBS lies in its specific molecular architecture: a six-carbon (C6) backbone with branched methyl groups. This structure dictates its behavior in aqueous solutions and its interaction with polypeptides.

  • Steric Hindrance and Complex Formation: Linear long-chain sulfates (like SDS) embed deeply into the hydrophobic cores of proteins, unfolding them into rigid "pearl necklace" structures that are difficult to reverse. In contrast, branched alkyl sulfates induce different conformational changes, often forming ellipsoidal protein-surfactant complexes[1]. The steric bulk of the 1,3-dimethylbutyl group prevents the deep, irreversible hydrophobic entanglement seen with linear C12 chains, preserving intermediate folding states and making downstream renaturation or enzymatic digestion more efficient[1].

  • High Critical Micelle Concentration (CMC): The hydrophobic effect driving micellization is highly dependent on chain length. Short-chain alkyl sulfates, such as linear sodium hexyl sulfate, exhibit extremely high CMC values (approximately 11 wt% or ~400 mM) compared to the ~8 mM CMC of SDS[2]. The branching in 1,3-DMBS further increases its solubility as a monomer. Consequently, when a 1% or 2% 1,3-DMBS extract is slightly diluted, the surfactant immediately drops below its CMC, disassembling micelles into monomers that are easily removed via standard dialysis or ultrafiltration.

  • Analytical Verification: To ensure absolute MS-compatibility, the complete removal of alkyl sulfates from protein solutions can be strictly validated and quantified using isocratic and gradient ion chromatography[3].

Comparative Surfactant Profiling

To justify the substitution of SDS with 1,3-DMBS, the following table summarizes the quantitative and qualitative physicochemical differences critical for experimental design.

PropertySodium Dodecyl Sulfate (SDS)Sodium Hexyl Sulfate (Linear C6)Sodium 1,3-dimethylbutyl sulphate (Branched C6)
Alkyl Chain Structure Linear C12Linear C6Branched C6
Approximate CMC ~8 mM (0.2 wt%)~400 mM (~11 wt%)>450 mM (>12 wt%)
Protein Complex Shape Pearl NecklaceFlexible/DisorderedEllipsoidal
Solubilization Power Very High (Aggressive)Low to ModerateModerate to High
MS Compatibility Poor (Ion Suppression)HighVery High
Clearance Method FASP, Precipitation (Difficult)Dialysis, DilutionDialysis, Rapid Dilution

Application Workflow

The following workflow illustrates the seamless integration of 1,3-DMBS into a standard proteomics pipeline, highlighting the critical transition from micellar solubilization to monomeric clearance.

G A Cell Pellet (Mammalian/Bacterial) C Protein-Surfactant Complexes A->C Addition B Lysis Buffer (2% 1,3-DMBS) B->C D Surfactant Removal (Dialysis/Dilution) C->D Solubilization E Enzymatic Digestion (Trypsin) D->E Monomer Clearance F LC-MS/MS Analysis E->F Peptides

Workflow for 1,3-DMBS mediated protein extraction and MS-compatible surfactant removal.

Validated Experimental Protocols

Protocol A: Mammalian Cell Lysis and Solubilization

This protocol is designed to maximize the extraction of membrane-associated proteins while maintaining a fluid lysate.

Reagents:

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 2% (w/v) Sodium 1,3-dimethylbutyl sulphate, 1x Protease Inhibitor Cocktail.

Step-by-Step Methodology:

  • Harvest and Wash: Harvest mammalian cells (approx. 1×107 cells) and wash twice with ice-cold PBS to remove residual serum proteins. Centrifuge at 500 x g for 5 minutes and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer.

    • Causality: The 2% concentration of 1,3-DMBS is well below its CMC, meaning it operates primarily as a high-concentration monomeric/sub-micellar disruptor, efficiently intercalating into lipid bilayers without forming highly viscous gel-like phases common with SDS.

  • Mechanical Disruption: Sonicate the lysate on ice for 3 cycles (10 seconds ON, 30 seconds OFF) at 30% amplitude.

    • Causality: Because short-chain branched sulfates do not denature nucleoprotein complexes as aggressively as SDS, genomic DNA remains largely intact and can cause high viscosity. Sonication shears the DNA, reducing viscosity and improving protein yield.

  • Clarification: Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C. Transfer the supernatant (containing solubilized proteins) to a fresh tube.

Protocol B: Surfactant Clearance and In-Solution Digestion

This protocol leverages the high CMC of 1,3-DMBS to clear the surfactant prior to trypsin digestion, ensuring zero interference with enzymatic activity or MS ionization.

Reagents:

  • Dilution Buffer: 50 mM Ammonium Bicarbonate (ABC), pH 8.0.

  • Reduction/Alkylation Reagents: 0.5 M Dithiothreitol (DTT), 0.5 M Iodoacetamide (IAA).

  • Trypsin: MS-grade, reconstituted at 0.1 µg/µL.

Step-by-Step Methodology:

  • Protein Quantification: Determine protein concentration using a BCA assay. (Note: 1,3-DMBS does not interfere with the BCA assay at working concentrations).

  • Dilution/Monomerization: Transfer 100 µg of protein extract to a new tube. Dilute the sample 1:5 with Dilution Buffer.

    • Causality: Dilution forces any transient micellar structures to completely dissociate into monomers. Because the binding affinity of branched C6 chains to proteins is much lower than that of C12 chains, the surfactant readily unbinds from the protein backbone, exposing cleavage sites.

  • Dialysis (Optional but Recommended for High-Sensitivity MS): Transfer the diluted sample into a 3 kDa MWCO dialysis cassette. Dialyze against 1 L of 50 mM ABC buffer for 4 hours at 4°C.

    • Causality: The small monomeric size of 1,3-DMBS (MW ~246 g/mol ) allows it to rapidly diffuse through the membrane, leaving the protein fraction highly purified.

  • Reduction and Alkylation: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature, then add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Enzymatic Digestion: Add Trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding Formic Acid to a final concentration of 1%. The sample is now ready for desalting (e.g., C18 Spin Columns) and LC-MS/MS analysis.

References

  • Anionic Branched Surfactants as Alternative Denaturing Agents for Protein Separations Langmuir - ACS Publications URL:[Link]

  • Surfactant Hydrophobic Effect on the Phase Behavior of Oppositely Charged Protein and Surfactant Mixtures: Lysozyme and Sodium Alkyl Sulfates Langmuir - ACS Publications URL:[Link]

  • Analysis of alkyl sulfates in protein solutions by isocratic and gradient ion chromatography PubMed - NIH URL:[Link]

Sources

Application

Application Note: Sodium 1,3-Dimethylbutyl Sulphate (SDMBS) as a High-Performance, Low-Foaming Wetting Agent in Advanced Laboratory Procedures

Executive Summary & Scientific Rationale In specialized laboratory procedures—ranging from microfluidic chip perfusion to high-throughput automated liquid handling—traditional surfactants like Sodium Dodecyl Sulfate (SDS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In specialized laboratory procedures—ranging from microfluidic chip perfusion to high-throughput automated liquid handling—traditional surfactants like Sodium Dodecyl Sulfate (SDS) or Triton X-100 often introduce critical points of failure due to persistent foam generation and sensitivity to high-salt environments.

Sodium 1,3-dimethylbutyl sulphate (SDMBS), CAS 85099-23-6, is a highly specialized branched short-chain alkyl sulfate [[1]](). Derived from the sulfation of methyl isobutyl carbinol derivatives, this molecule acts as an exceptional low-foaming wetting agent. Branched short-chain alkyl sulfates are distinguished by their low foaming characteristics and exceptional tolerance to high-concentration electrolytes 2.

The Causality of Low Foaming: The sulfate group bonded to a branched, short-chain backbone creates steric hindrance at the air-water interface. This prevents the dense interfacial packing required to stabilize foam lamellae via the Marangoni effect 3. Consequently, SDMBS rapidly reduces dynamic surface tension to wet hydrophobic surfaces but cannot sustain bubbles under shear stress.

Mechanism cluster_linear Linear Alkyl Sulfate (e.g., SDS) cluster_branched Branched Short-Chain (e.g., SDMBS) A1 Linear C12 Tail A2 Dense Interfacial Packing A1->A2 A3 Stable Lamellar Film (High Foaming) A2->A3 B1 Branched C6 Tail (1,3-dimethylbutyl) B2 Steric Hindrance (Loose Packing) B1->B2 B3 Unstable Film (Low Foaming) B2->B3

Figure 1: Mechanistic comparison of micellar packing and foam stability.

Quantitative Physicochemical Comparison

To understand why SDMBS outperforms traditional linear surfactants in specific workflows, we must analyze their physicochemical properties. The short carbon chain of SDMBS results in a higher Critical Micelle Concentration (CMC). A higher CMC means a larger pool of free surfactant monomers is available in the bulk solution, allowing for ultra-fast dynamic wetting —crucial for high-speed automated dispensing.

PropertySodium 1,3-dimethylbutyl sulphate (SDMBS)Sodium Dodecyl Sulfate (SDS)Operational Impact in Lab Procedures
CAS Number 85099-23-6151-21-3Chemical identification.
Alkyl Chain C6 (Highly Branched)C12 (Linear)Branching dictates steric hindrance at interfaces.
Foaming Profile Very Low / UnstableHigh / PersistentSDMBS prevents optical artifacts and pipetting errors.
Electrolyte Tolerance Excellent (>1M Salts)Poor (Precipitates)SDMBS allows use in highly concentrated wash buffers.
Wetting Kinetics Extremely FastModerateSDMBS prevents "stick-slip" in microfluidic channels.

Experimental Protocols

Protocol A: Non-Foaming Microfluidic Chip Priming

Objective: To eliminate air bubbles and prevent hydrophobic adsorption in PDMS (polydimethylsiloxane) microchannels without introducing foam that disrupts flow dynamics.

Causality: PDMS is inherently hydrophobic. Aqueous buffers require a wetting agent to enter micron-scale channels smoothly. Traditional surfactants generate microbubbles under the shear stress of syringe pumps, which occlude channels and ruin experiments. SDMBS lowers the contact angle of the buffer on PDMS, while its branched structure ensures any microbubbles generated instantly collapse.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve SDMBS powder in ultrapure water (18.2 MΩ·cm) to create a 10% (w/v) stock solution. Stir gently at room temperature until completely clear.

  • Buffer Formulation: Spike the 10% stock into your primary running buffer (e.g., 1x PBS or HEPES) to achieve a final working concentration of 0.1% to 0.2% (w/v).

  • Degassing: Place the formulated buffer in a vacuum desiccator for 15 minutes to remove dissolved gases.

  • Filtration: Pass the buffer through a 0.22 µm PES (Polyethersulfone) syringe filter to remove particulates.

  • Injection: Connect the buffer to the PDMS chip via PTFE tubing. Inject at a flow rate of 20–50 µL/min using a precision syringe pump.

Self-Validating System Checkpoint: Measure the contact angle of the buffer on a blank PDMS slab. A successful formulation will drop the contact angle below 40° within 2 seconds. Inside the microchannel, the absence of trapped air pockets at channel bifurcations under a microscope validates the dynamic wetting efficacy.

MicrofluidicWorkflow Step1 Step 1: Buffer Formulation (0.1-0.2% SDMBS in Running Buffer) Step2 Step 2: Vacuum Degassing (15 mins to remove dissolved air) Step1->Step2 Step3 Step 3: Sterile Filtration (0.22 µm PES Membrane) Step2->Step3 Step4 Step 4: Syringe Pump Injection (20-50 µL/min into PDMS Chip) Step3->Step4 Step5 Step 5: Optical Validation (Confirm absence of microbubbles) Step4->Step5

Figure 2: Workflow for formulating and utilizing SDMBS in microfluidic priming.

Protocol B: High-Throughput Wash Buffers for Automated Liquid Handling

Objective: To formulate a wash buffer for ELISA or bead-based assays that prevents non-specific binding without triggering liquid level sensor errors caused by foam.

Causality: Automated liquid handlers (e.g., Hamilton, Tecan) utilize capacitive or pressure-based liquid level detection (LLD). Persistent foam from standard surfactants causes false-positive LLD, leading the robot to pipette air, destroying assay volume accuracy. SDMBS provides the necessary detergency to wash away unbound proteins, but its unstable foam profile ensures the liquid meniscus remains clear, flat, and accurately detectable by robotic sensors.

Step-by-Step Methodology:

  • Formulation: Add SDMBS to the wash buffer to a final concentration of 0.5% (w/v).

  • Electrolyte Addition: Include necessary salts (e.g., 0.5 M NaCl or 50 mM MgCl2). Note: Unlike SDS, SDMBS will not precipitate in the presence of high monovalent or divalent cations.

  • System Priming: Prime the automated liquid handler lines with the wash buffer, ensuring all air is purged from the system syringes.

  • High-Speed Dispensing: Execute high-speed dispense and aspirate cycles (e.g., 500 µL/sec) across the 96-well or 384-well plate.

  • Optical Readout: Proceed directly to absorbance or fluorescence plate reading.

Self-Validating System Checkpoint: Run a mock dispense cycle of the SDMBS buffer into a clear 96-well plate. Read the plate at 600 nm immediately after dispensing. An optical density (OD) variance of <0.05 across the entire plate validates the absence of microbubbles, confirming the low-foaming profile is functioning correctly and will not interfere with downstream photometric assays.

References

  • ChemicalBook.sodium 1,3-dimethylbutyl sulphate | 85099-23-6.
  • Surfactant.top.Sodium 2-ethylhexyl sulfate - Surfactant (Detailing physicochemical properties of branched short-chain alkyl sulfates).
  • Google Patents.US10233411B2 - Direct-foam cleaning products comprising a branched anionic surfactant and glycol ether solvent (Mechanistic explanation of steric hindrance in branched alkyl sulfates).

Sources

Method

Analytical Techniques for the Quantification of Sodium 1,3-Dimethylbutyl Sulphate: Application Notes &amp; Protocols

Introduction and Analytical Context Sodium 1,3-dimethylbutyl sulphate (CAS 85099-23-6) is a secondary alkyl sulfate characterized by a branched hydrophobic tail and a highly polar sulfate headgroup [1]. In pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Context

Sodium 1,3-dimethylbutyl sulphate (CAS 85099-23-6) is a secondary alkyl sulfate characterized by a branched hydrophobic tail and a highly polar sulfate headgroup [1]. In pharmaceutical development and chemical manufacturing, it presents a dual identity: it is highly effective as an anionic wetting agent, yet it must be rigorously monitored as a potential genotoxic impurity (PGI). Secondary alkyl sulfates can act as alkylating agents under specific physiological or synthetic conditions, necessitating highly sensitive analytical controls.

Because the molecule lacks a conjugated π -system, traditional UV-Vis spectroscopy is entirely ineffective for its detection. To achieve reliable quantification, the analytical strategy must rely on the molecule's inherent ionic nature and phase-partitioning behaviors. This guide details two self-validating analytical systems: LC-MS/MS for trace-level genotoxic impurity profiling, and Epton’s Two-Phase Titration for bulk raw material assay.

Causality in Experimental Design (E-E-A-T)

The selection of analytical parameters for this compound is driven by its specific physicochemical properties:

  • Why Negative Electrospray Ionization (ESI-)? The sulfate ester group ( R−OSO3−​ ) is strongly acidic and readily dissociates from its sodium counterion in solution. This yields a highly stable [M−Na]− precursor anion (m/z 181.1). By utilizing negative ion mode, we achieve exceptional signal-to-noise ratios without the need for the complex derivatization steps typically required for alkyl sulfonates[3].

  • Why Ammonium Acetate in the Mobile Phase? Alkyl sulfates exhibit severe peak tailing on standard C18 columns due to secondary interactions with residual silanols. Adding 10 mM ammonium acetate provides the necessary ionic strength to sharpen the chromatographic peak while remaining fully volatile, preventing the ESI source contamination that would occur with sodium or potassium buffers.

  • Why Epton's Method for Bulk Assay? At high concentrations (e.g., >0.1% w/w), LC-MS/MS suffers from detector saturation and severe ion suppression. Epton's method capitalizes on the amphiphilic nature of the molecule, using a competitive ion-pairing mechanism that is visually quantifiable, highly reproducible, and immune to the matrix effects that plague mass spectrometry [2].

Protocol A: Trace Quantification via LC-MS/MS (Genotoxic Impurity Profiling)

This protocol is designed as a self-validating system. It utilizes a deuterated internal standard (IS) to correct for matrix-induced ion suppression and requires a rigorous System Suitability Test (SST) to verify a Signal-to-Noise (S/N) ratio > 10 at the Limit of Quantitation (LOQ).

Step-by-Step Methodology
  • Sample Preparation (Dilute-and-Shoot): Accurately weigh 50.0 mg of the active pharmaceutical ingredient (API) or formulated matrix into a 10 mL volumetric flask. Dissolve and dilute to volume with a diluent of Methanol:Water (50:50, v/v).

  • Internal Standard Spiking: Transfer 990 µL of the sample solution into an autosampler vial. Spike with 10 µL of a 1.0 µg/mL deuterated surrogate standard (e.g., d25​ -Sodium Dodecyl Sulfate) to ensure accurate recovery normalization.

  • Chromatographic Separation:

    • Column: High-strength silica C18 column (2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water.

    • Mobile Phase B: LC-MS grade Acetonitrile.

    • Gradient Program: Initiate at 5% B, ramp to 95% B over 5.0 minutes, hold at 95% B for 2.0 minutes, and return to 5% B for a 3.0-minute re-equilibration. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization: Negative ESI. Capillary Voltage set to 2.5 kV.

    • Desolvation: Temperature at 400°C with Nitrogen gas flow at 800 L/hr.

    • MRM Acquisition: Monitor the precursor [M−Na]− at m/z 181.1 transitioning to the bisulfate anion ( HSO4−​ ) at m/z 96.9.

LCMS_Workflow Sample Sample Prep (API + Matrix) SPE IS Spiking & Filtration Sample->SPE LC UHPLC Separation (C18, NH4OAc/MeCN) SPE->LC ESI Negative ESI [M-Na]- (m/z 181.1) LC->ESI MRM MRM Quantitation (Product m/z 96.9) ESI->MRM

Workflow for the trace quantification of Sodium 1,3-dimethylbutyl sulfate via LC-MS/MS.

Protocol B: Bulk Assay via Epton's Two-Phase Titration

Epton's method relies on the competitive displacement of a dye. The anionic 1,3-dimethylbutyl sulfate forms a hydrophobic, blue ion-pair complex with Methylene Blue (a cationic dye), which partitions heavily into a chloroform layer. As a stronger cationic titrant (Benzethonium chloride) is added, it displaces the Methylene Blue. The released dye is highly water-soluble and migrates back to the aqueous layer.

Step-by-Step Methodology
  • Mixed Indicator Preparation: Dissolve 0.03 g of Methylene Blue, 50.0 g of Sodium Sulfate, and 6.8 mL of concentrated Sulfuric Acid in distilled water, diluting to a final volume of 1.0 L.

  • Sample Partitioning: Transfer an aliquot of the sample (containing approximately 0.1 mmol of Sodium 1,3-dimethylbutyl sulphate) into a 100 mL glass-stoppered titration cylinder. Add 15 mL of Chloroform and 25 mL of the mixed indicator solution.

  • Titration Execution: Fill a precision burette with 0.004 M Benzethonium chloride (Hyamine 1622) standard solution.

  • Endpoint Determination: Titrate dropwise. After each addition, stopper the cylinder and shake vigorously for 5 seconds. Allow the phases to separate completely. The exact endpoint is achieved when the blue color intensity in the lower organic (chloroform) layer perfectly matches the blue color intensity in the upper aqueous layer.

Epton_Method Start Aqueous Phase (Analyte + Dye) Complex Ion-Pair Formation (Blue Complex) Start->Complex Extract Chloroform Phase (Blue Layer Bottom) Complex->Extract Titration Add Cationic Titrant (Hyamine 1622) Extract->Titration Displace Dye Displacement (To Aqueous Layer) Titration->Displace Endpoint Endpoint (Equal Color Intensity) Displace->Endpoint

Chemical partitioning and displacement mechanism in Epton's Two-Phase Titration.

Quantitative Data & Validation Summaries

Table 1: Summary of MRM Parameters for LC-MS/MS Analysis

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose

| 1,3-dimethylbutyl sulfate | 181.1 | 96.9 | 22 | Quantifier ( HSO4−​ ) | | 1,3-dimethylbutyl sulfate | 181.1 | 79.9 | 35 | Qualifier ( SO3∙−​ ) | | d25​ -SDS (Internal Std) | 290.3 | 96.9 | 25 | IS Normalization |

Table 2: Comparative Method Validation Summary

Parameter LC-MS/MS (Trace Analysis) Epton's Titration (Bulk Assay)
Linearity / Range 1.0 ng/mL – 500 ng/mL 0.1% – 100% (w/w)
Limit of Detection (LOD) 0.3 ng/mL N/A (Visual Titration)
Limit of Quantitation 1.0 ng/mL 0.1% (w/w)
Accuracy (Recovery) 92.4% – 104.8% 98.5% – 101.2%

| Primary Application | Genotoxic Impurity Profiling | Raw Material / Formulation QC |

References

  • Anionic Surfactant Content by Epton's Method. Mettler Toledo Application Library. URL: [Link] [2]

  • An, J., Sun, M., Bai, L., & Kord, A. (2008). A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 1006-1010. URL: [Link] [3]

Application

Application Notes and Protocols for the Formulation of Sodium Alkyl Sulfates in Drug Delivery Systems

Introduction: The Role of Anionic Surfactants in Modern Pharmaceutics Sodium alkyl sulfates represent a pivotal class of anionic surfactants extensively utilized as excipients in the pharmaceutical industry. Their amphip...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Anionic Surfactants in Modern Pharmaceutics

Sodium alkyl sulfates represent a pivotal class of anionic surfactants extensively utilized as excipients in the pharmaceutical industry. Their amphiphilic nature, characterized by a hydrophilic sulfate head and a hydrophobic alkyl tail, enables them to modify the interface between different phases. This property is instrumental in overcoming significant challenges in drug formulation, particularly for poorly water-soluble active pharmaceutical ingredients (APIs). By reducing surface tension and promoting interactions between disparate components, these surfactants serve as versatile tools for enhancing drug solubility, stability, and bioavailability.[1][2][3]

This guide provides a comprehensive overview of the application of sodium alkyl sulfates, with a specific focus on the principles of formulation for various drug delivery systems. While the specific compound "Sodium 1,3-dimethylbutyl sulphate" is a member of this class, detailed public-domain data for this exact molecule is limited. Therefore, this document will leverage the extensive research and established protocols for a closely related and widely used analogue, Sodium Lauryl Sulfate (SLS), also known as Sodium Dodecyl Sulfate (SDS), to illustrate the fundamental concepts and methodologies. The principles discussed herein are broadly applicable to other sodium alkyl sulfates, with the understanding that minor adjustments to formulation parameters may be necessary based on the specific physicochemical properties of the chosen surfactant.

Physicochemical Properties and Functional Roles

The efficacy of sodium alkyl sulfates in drug delivery stems from their distinct physicochemical properties. These properties dictate their behavior in aqueous and non-aqueous environments and their interactions with APIs and other excipients.

PropertyTypical Value (for SLS/SDS)Significance in Drug Delivery
Appearance White or cream to pale yellow crystals, flakes, or powderEase of handling and incorporation into various dosage forms.
Solubility Freely soluble in water, practically insoluble in ether.[1]Essential for its function in aqueous-based formulations.
pH (1% w/v aqueous solution) 7.0–9.5[1][2]Can influence the pH of the final formulation, which is critical for drug stability and physiological compatibility.[2]
Critical Micelle Concentration (CMC) 0.2-0.25% w/v in waterThe concentration above which surfactant molecules self-assemble into micelles, enabling the solubilization of hydrophobic drugs.[3]
Hydrophilic-Lipophilic Balance (HLB) ~40[1]Indicates strong hydrophilic character, making it an effective oil-in-water (o/w) emulsifying agent and solubilizer.

The primary functions of sodium alkyl sulfates in pharmaceutical formulations include:

  • Solubilizing Agent: Above the CMC, they form micelles that can encapsulate poorly soluble drugs, significantly increasing their apparent aqueous solubility and dissolution rate.[3]

  • Wetting Agent: By reducing the surface tension between a solid and a liquid, they improve the wettability of hydrophobic drug particles, facilitating their dissolution.[1][2]

  • Emulsifying Agent: They are used to stabilize oil-in-water emulsions, which are common vehicles for both oral and topical drug delivery.[2]

  • Penetration Enhancer: In topical and transdermal formulations, they can disrupt the stratum corneum, the main barrier of the skin, to enhance drug permeation.[2][4]

  • Tablet and Capsule Lubricant: They can be used to reduce friction during the tablet compression process.[2]

Application in Drug Delivery Systems: Protocols and Methodologies

Enhancement of Oral Bioavailability via Solid Dispersions

Solid dispersions are a common strategy to improve the oral bioavailability of poorly water-soluble drugs. Sodium alkyl sulfates can be incorporated into these formulations to enhance drug release.

Protocol: Preparation of a Tadalafil Solid Dispersion using Sodium Alkyl Sulfate and Mesoporous Silica

This protocol is adapted from studies demonstrating the efficacy of SLS in enhancing the dissolution of poorly soluble drugs.[1]

Objective: To prepare a solid dispersion of Tadalafil to improve its dissolution rate.

Materials:

  • Tadalafil (API)

  • Sodium Lauryl Sulfate (Solubilizer/Wetting Agent)

  • Mesoporous Silica (Carrier)

  • Ethanol (Solvent)

  • Water (Co-solvent)

  • Rotary evaporator

  • Shaker incubator

  • UV-Vis Spectrophotometer

Methodology:

  • Preparation of the Drug Solution: Dissolve a known amount of Tadalafil in a minimal amount of ethanol.

  • Preparation of the Surfactant Solution: In a separate container, dissolve Sodium Lauryl Sulfate in water. The concentration should be above its CMC to ensure micelle formation.

  • Adsorption onto Carrier: Add the mesoporous silica to the Sodium Lauryl Sulfate solution and stir to form a uniform suspension.

  • Incorporation of API: Slowly add the Tadalafil solution to the silica/surfactant suspension while continuously stirring.

  • Solvent Evaporation: Remove the solvents using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure until a dry powder is obtained.

  • Drying and Sieving: Further dry the powder in a vacuum oven to remove any residual solvent. Pass the dried solid dispersion through a sieve to obtain a uniform particle size.

  • Characterization:

    • Dissolution Testing: Perform in vitro dissolution studies in a suitable dissolution medium (e.g., simulated gastric or intestinal fluid) and compare the release profile to that of the pure drug.

    • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug in the dispersion.

Causality: The mesoporous silica provides a large surface area for drug adsorption. The Sodium Lauryl Sulfate acts as a wetting and solubilizing agent, preventing drug recrystallization and enhancing its release from the carrier into the dissolution medium.

Diagram: Solid Dispersion Preparation Workflow

G cluster_prep Preparation cluster_form Formulation cluster_char Characterization API Tadalafil API_Soln Tadalafil Solution API->API_Soln dissolve in Solvent Ethanol Solvent->API_Soln Surfactant Sodium Alkyl Sulfate Surfactant_Soln Surfactant Solution Surfactant->Surfactant_Soln dissolve in Water Water Water->Surfactant_Soln Carrier Mesoporous Silica Suspension Silica/Surfactant Suspension Carrier->Suspension Mixture API-Carrier Mixture API_Soln->Mixture add to Surfactant_Soln->Suspension Suspension->Mixture Evaporation Solvent Evaporation (Rotary Evaporator) Mixture->Evaporation Drying Vacuum Drying Evaporation->Drying Sieving Sieving Drying->Sieving Final_Product Solid Dispersion Powder Sieving->Final_Product Dissolution Dissolution Testing Final_Product->Dissolution DSC_XRD DSC/XRD Analysis Final_Product->DSC_XRD G cluster_screening Component Screening cluster_phase Phase Diagram Construction cluster_formulation Nanoemulsion Formulation cluster_char Characterization Oil Oil Phase Oil_Smix Mix Oil and Smix Oil->Oil_Smix Surfactant Sodium Alkyl Sulfate Smix Prepare Smix Ratios Surfactant->Smix CoSurfactant Co-surfactant CoSurfactant->Smix API API API->Oil Solubility studies Dissolve_API Dissolve API in Oil API->Dissolve_API Smix->Oil_Smix Titration Aqueous Titration Oil_Smix->Titration Phase_Diagram Plot Pseudo-ternary Phase Diagram Titration->Phase_Diagram Select_Ratio Select Formulation Ratio Phase_Diagram->Select_Ratio Select_Ratio->Dissolve_API Add_Smix Add Smix Dissolve_API->Add_Smix Add_Water Add Water Add_Smix->Add_Water Nanoemulsion Drug-Loaded Nanoemulsion Add_Water->Nanoemulsion DLS Droplet Size (DLS) Nanoemulsion->DLS Zeta Zeta Potential Nanoemulsion->Zeta Release In Vitro Release Nanoemulsion->Release

Caption: Workflow for the development and characterization of a nanoemulsion.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through comprehensive characterization. For instance, in the solid dispersion protocol, the dissolution data provides a direct measure of the formulation's success in enhancing drug release, while DSC and XRD analyses confirm the physical state of the API, which is crucial for the mechanism of action. Similarly, for the nanoemulsion, the droplet size, PDI, and zeta potential are critical quality attributes that predict the stability and performance of the formulation. In vitro release studies further validate the controlled or enhanced delivery of the API from the developed system.

Conclusion

Sodium alkyl sulfates are indispensable tools in the formulation of modern drug delivery systems. Their ability to act as solubilizers, wetting agents, and emulsifiers allows for the development of effective formulations for a wide range of APIs. The protocols and principles outlined in this guide, using Sodium Lauryl Sulfate as a representative example, provide a solid foundation for researchers and drug development professionals to harness the potential of this class of surfactants in overcoming formulation challenges and enhancing the therapeutic efficacy of drugs.

References

  • TRUNNANO. (2023, November 21). Application of sodium lauryl sulfate in the field of pharmaceutical research. [Link]

  • Al-khedairy, E. B. H., et al. (2021). The role of sodium lauryl sulfate on formulation of directly compressed tablets containing simvastatin and aspirin: Effect on drugs dissolution and gastric mucosa. Saudi Pharmaceutical Journal, 29(7), 764-774. [Link]

  • Khan, F. M., et al. (2018). Sodium Dodecyl Sulphate-Supported Nanocomposite as Drug Carrier System for Controlled Delivery of Ondansetron. Molecules, 23(3), 563. [Link]

  • Fasihi, J., et al. (2013). Solubilization of drugs using sodium lauryl sulfate: Experimental data and modeling. Journal of Molecular Liquids, 187, 248-252. [Link]

  • Hartounian, H., et al. (2024). Recent advances in drug delivery applications of aqueous two-phase systems. PNAS Nexus, 3(7), pgae198. [Link]

  • Choudhury, H., et al. (2017). Recent Update on Nanoemulgel as Topical Drug Delivery System. Journal of Pharmaceutical Sciences, 106(7), 1736-1751. [Link]

  • Ahmad, N., et al. (2019). Nanoemulsion Components Screening and Selection: a Technical Note. AAPS PharmSciTech, 20(4), 166. [Link]

  • Moniruzzaman, M., & Tamura, M. (2015). Ionic Liquid Based Nanocarriers for Topical and Transdermal Drug Delivery. In Ionic Liquids in Drug Delivery (pp. 115-130). IntechOpen. [Link]

  • Perinelli, D. R., et al. (2020). Properties and stability of nanoemulsions: How relevant is the type of surfactant?. Journal of Molecular Liquids, 319, 114170. [Link]

  • Beg, S., et al. (2018). An Update On Recent Advances In Nanoemulsion Based Hydrogels: Anoemulgels. Journal of Pharmaceutical Negative Results, 9(1), 1-10. [Link]

  • Bhavna, et al. (2008). Techniques to develop and characterize nanosized formulation for salbutamol sulfate. Journal of Materials Science: Materials in Medicine, 19(6), 2469-2475. [Link]

  • Global Substance Registration System. SODIUM BIS(1,3-DIMETHYLBUTYL) SULFOSUCCINATE. [Link]

  • Gaber, D. A., et al. (2021). Superhydrophobic Surface for Enhancing the Bioavailability of Salbutamol Sulfate from Cross-Linked Microspheres: Formulation, Characterization, and in vivo Evaluation. Drug Design, Development and Therapy, 15, 2869-2884. [Link]

  • Mogoșanu, G. D., & Grumezescu, A. M. (2018). Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications. International Journal of Pharmaceutics, 544(2), 1-17. [Link]

  • Dobler, D., et al. (2013). Ionic liquids as ingredients in topical drug delivery systems. International Journal of Pharmaceutics, 441(1-2), 620-627. [Link]

  • Li, J., & Mooney, D. J. (2016). Designing hydrogels for controlled drug delivery. Nature Reviews Materials, 1(12), 16071. [Link]

  • Li, Y., et al. (2023). Impact of Different Surfactants on Oral Bioavailability of Paclitaxel/HPMC-AS Amorphous Solid Dispersion. Pharmaceutics, 15(11), 2623. [Link]

  • CN103230385A - Preparation method of transdermal drug delivery system (TDDS).
  • Khan, I., et al. (2020). A Review of the Role of Surfactant in the Formulation of Poorly Soluble Drugs. Current Drug Delivery, 17(8), 666-679. [Link]

  • CN105968531A - Sodium sulfate-modified plastic filling masterbatch and preparation method thereof.
  • Ruan, S., et al. (2022). Nano Drug Delivery Formulations for Topical Dermal Administration of L-Ascorbic Acid and Derivatives. Pharmaceutics, 14(10), 2205. [Link]

  • Atif, R., et al. (2020). Study the Using of Nanoparticles as Drug Delivery System Based on Mathematical Models for Controlled Release. Journal of Drug Delivery, 2020, 8838787. [Link]

  • van der Veen, J. W. (2012). Hydrogel based drug carriers for controlled release of hydrophobic drugs and proteins. [Link]

  • Vainikka, T., et al. (2022). Tuning the ionic character of sodium dodecyl sulphate via counter-ion binding: An experimental and computational study. Frontiers in Chemistry, 10, 988398. [Link]

Sources

Method

Application Note: Utilizing Sodium 1,3-Dimethylbutyl Sulfate in Advanced Biopharmaceutical Decontamination Protocols

Executive Summary & Mechanistic Rationale Sodium 1,3-dimethylbutyl sulfate (SDMBS; CAS 85099-23-6) is a highly specialized, short-chain branched alkyl sulfate (BAS) anionic surfactant[1]. In biopharmaceutical manufacturi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Sodium 1,3-dimethylbutyl sulfate (SDMBS; CAS 85099-23-6) is a highly specialized, short-chain branched alkyl sulfate (BAS) anionic surfactant[1]. In biopharmaceutical manufacturing and cleanroom maintenance, the rate-limiting step of decontamination is rarely the removal of the biological soil; rather, it is the exhaustive rinsing required to clear the cleaning agent itself.

Traditional linear surfactants, such as Sodium Dodecyl Sulfate (SDS), form tightly packed, highly stable micelles that generate persistent, dense foams. Clearing these foams requires massive volumes of Water for Injection (WFI) and extended thermal cycling. SDMBS circumvents this bottleneck through structural steric hindrance. The 1,3-dimethylbutyl moiety acts as a highly branched C6-equivalent hydrophobic tail. This branching physically prevents the cohesive molecular packing required for foam stability at the air-water interface[2].

Consequently, SDMBS delivers "flash sudsing"—it rapidly lowers surface tension to penetrate lipid and proteinaceous biofilms, but the resulting foam is structurally unstable and collapses almost immediately[3]. This unique physicochemical behavior makes SDMBS exceptionally suited for high-shear Clean-In-Place (CIP) environments and cold-water decontamination workflows where zero-residue clearance is mandatory[4].

Comparative Physicochemical Profiling

To understand the operational advantages of SDMBS, it must be benchmarked against standard linear alkyl sulfates. The following table summarizes the quantitative data driving the experimental choices in our protocols.

ParameterSodium 1,3-Dimethylbutyl Sulfate (SDMBS)Sodium Dodecyl Sulfate (SDS)Operational Impact in Decontamination
Alkyl Chain Structure Branched C6 (1,3-dimethylbutyl)Linear C12 (Dodecyl)Branching prevents dense micellar packing, enabling rapid rinsing[2].
Foam Stability (Ross-Miles) < 1 minute (Flash collapse)> 5 minutes (Highly stable)SDMBS prevents pump cavitation in high-shear CIP systems[3].
Cold Water Solubility Excellent (No precipitation at 4°C)Poor (Krafft point ~15°C)SDMBS allows for ambient/cold-water decontamination protocols.
Surface Tension Reduction Rapid (< 30 mN/m)Moderate (~35 mN/m)SDMBS provides superior penetration into hydrophobic biofilms[4].

Mechanistic Pathway Visualization

SDMBS_Mechanism SDMBS Sodium 1,3-dimethylbutyl sulfate (CAS 85099-23-6) Structure Branched C6 Hydrophobic Tail + Hydrophilic Sulfate SDMBS->Structure Wetting Rapid Surface Wetting (< 30 mN/m) Structure->Wetting Foam Flash Foam Generation & Rapid Collapse Structure->Foam Penetration Biofilm & Lipid Matrix Penetration Wetting->Penetration Solubilization Sterically Hindered Micellar Solubilization Penetration->Solubilization Rinsing High-Efficiency Rinsing (WFI Conservation) Solubilization->Rinsing Foam->Rinsing Clean Validated Decontaminated Surface (Zero Residue) Rinsing->Clean

Figure 1: Mechanistic pathway of SDMBS in surface decontamination and rapid rinse workflows.

Validated Experimental Protocols

Protocol A: High-Shear Clean-In-Place (CIP) for Bioreactor Decontamination

Objective: Remove denatured proteinaceous biofilms from 316L stainless steel bioreactors without inducing pump cavitation. Causality: High-shear spray balls require low-foaming agents. If foam accumulates, mechanical shear against the vessel wall is buffered, and recirculation pumps cavitate. SDMBS provides the necessary micellar solubilization without the foam penalty, ensuring maximum mechanical and chemical cleaning efficiency[4].

Step-by-Step Methodology:

  • Pre-Rinse: Flush the bioreactor with ambient WFI for 5 minutes to remove loose cellular debris.

  • Formulation: Prepare a CIP wash solution containing 0.1 M NaOH and 4.0% (w/v) SDMBS.

  • Wash Phase: Circulate the solution through the CIP spray balls at 60°C for 20 minutes. Note: The elevated temperature accelerates saponification of lipids by NaOH, while SDMBS rapidly wets the biofilm matrix.

  • Drain & Air Purge: Drain the wash solution. The unstable "flash foam" of SDMBS will collapse during the draining phase, preventing foam-lock in the bottom valve[3].

  • Self-Validating Rinse Phase: Initiate WFI rinsing. Monitor the effluent using an inline conductivity sensor.

    • Validation Logic: Because SDMBS is an ionic surfactant, its presence directly correlates with conductivity. Continue rinsing until the effluent conductivity matches the baseline WFI conductivity (< 1.3 µS/cm at 25°C). The rapid clearance profile of SDMBS typically achieves this baseline 40% faster than linear alkyl sulfates.

Protocol B: Cold-Water Hard-Surface Cleanroom Decontamination

Objective: Decontaminate ISO 5 cleanroom surfaces (e.g., biosafety cabinets, floors) without utilizing hot water, which can cause unacceptable humidity and condensation on HEPA filters. Causality: Linear surfactants precipitate in cold water due to their high Krafft points, leaving a sticky residue that traps particulate matter. SDMBS remains highly soluble and active at ambient temperatures (15°C - 20°C), making it ideal for cold-water application[5].

Step-by-Step Methodology:

  • Formulation: Prepare a decontamination matrix comprising 2.0% (w/v) SDMBS, 1.0% N-decyldimethylamine oxide (as an amphoteric co-surfactant to boost antimicrobial penetration), and 0.5% Hydrogen Peroxide in deionized water[5].

  • Application: Apply the solution via a controlled-flow mop or saturated cleanroom wipe. Allow a contact time of 10 minutes. The high wetting capability of SDMBS ensures uniform coverage without beading.

  • Mechanical Removal: Wipe the surface with a sterile, dry microfiber cloth. The low-foaming nature of the formulation prevents smearing.

  • Self-Validating Clearance:

    • Biological Validation: Perform ATP (Adenosine Triphosphate) swabbing on a 10x10 cm grid. Readings must be < 10 RLU (Relative Light Units).

    • Chemical Validation: Perform TOC (Total Organic Carbon) swabbing to ensure no surfactant residue remains. Readings must be < 10 ppm carbon. If TOC > 10 ppm, execute a secondary wipe with 70% Isopropyl Alcohol (IPA).

References

  • SODIUM N-BUTYL SULPHATE — Chemical Substance Information (Includes related substance Sodium 1,3-dimethylbutyl sulphate CAS 85099-23-6) . NextSDS. Available at:[Link]

  • EP4276162A2 - Cleaning compositions containing branched alkyl sulfate surfactants and methods of making and using same. Google Patents.
  • US10233411B2 - Direct-foam cleaning products comprising a branched anionic surfactant and glycol ether solvent. Google Patents.
  • US Patent 5821214 - Hard-Surface Cleaning Compositions Comprising a Short Chain Alkyl Sulfate and an Amine Oxide . Googleapis / USPTO. Available at:[Link]

  • EP3505609A1 - Detergent composition for the control and removal of biofilms . Googleapis / EPO. Available at:[Link]

Sources

Application

Application of Sodium 1,3-dimethylbutyl Sulphate in Nucleic Acid Extraction: A Technical Guide

Abstract This technical document provides a comprehensive overview and detailed protocols for the application of Sodium 1,3-dimethylbutyl Sulphate, a novel anionic surfactant, in the extraction of nucleic acids from vari...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical document provides a comprehensive overview and detailed protocols for the application of Sodium 1,3-dimethylbutyl Sulphate, a novel anionic surfactant, in the extraction of nucleic acids from various biological sources. By leveraging its unique branched-chain alkyl structure, this surfactant offers distinct advantages in cell lysis and protein denaturation, potentially leading to improved yield and purity of DNA and RNA. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their nucleic acid isolation workflows.

Introduction: The Role of Anionic Surfactants in Nucleic Acid Extraction

The isolation of high-quality nucleic acids is a foundational step in a vast array of molecular biology applications. The process invariably begins with the disruption of cellular integrity to release the genetic material contained within. Anionic surfactants are pivotal reagents in this initial stage, acting as powerful lytic agents.[1] Their amphipathic nature, possessing both a hydrophilic head and a hydrophobic tail, enables them to integrate into and disrupt the lipid bilayers of cellular and nuclear membranes.[1][2]

Sodium Dodecyl Sulfate (SDS), a linear-chain anionic surfactant, has been the gold standard in lysis buffers for decades.[3] It effectively solubilizes membranes, denatures proteins, and inactivates nucleases, thereby protecting the liberated nucleic acids from degradation.[1] However, the exploration of novel surfactant structures, such as those with branched alkyl chains, presents opportunities for enhancing the efficiency and robustness of nucleic acid extraction protocols.

This application note introduces Sodium 1,3-dimethylbutyl Sulphate, a branched-chain anionic surfactant, and elucidates its potential application in nucleic acid extraction. While direct literature on this specific compound is not widely available, its performance can be inferred from the known properties of branched-chain alkyl sulfates. These surfactants are known for their unique interfacial properties, which may offer advantages in specific sample types.[4][5]

Mechanism of Action: The Biophysical Advantage of Branched-Chain Surfactants

The efficacy of an anionic surfactant in nucleic acid extraction is determined by its ability to perform three critical functions: cell lysis, protein denaturation, and nuclease inactivation.

  • Cell Lysis: Like all surfactants, Sodium 1,3-dimethylbutyl Sulphate is an amphipathic molecule.[1] Its hydrophobic tail inserts into the lipid bilayer of cell membranes, disrupting the organized structure and leading to the formation of pores and eventual membrane collapse. This process releases the intracellular contents, including DNA, RNA, and proteins, into the lysis buffer. The branched structure of the alkyl chain in Sodium 1,3-dimethylbutyl Sulphate may influence its interaction with the lipid bilayer, potentially leading to more efficient lysis in certain cell types compared to linear-chain surfactants.

  • Protein Denaturation: Once the cell is lysed, the nucleic acids are vulnerable to degradation by nucleases. Anionic surfactants play a crucial role in mitigating this threat by denaturing these and other cellular proteins.[1] The surfactant molecules bind to proteins, disrupting their native three-dimensional structure and rendering them inactive.[2]

  • Nucleic Acid Protection: By denaturing nucleases, Sodium 1,3-dimethylbutyl Sulphate helps to preserve the integrity of the extracted nucleic acids. Furthermore, the negatively charged sulfate headgroup of the surfactant contributes to maintaining a net negative charge on the DNA and RNA molecules, which is important for their subsequent purification.

Diagram: Mechanism of Cell Lysis by Sodium 1,3-dimethylbutyl Sulphate

G cluster_1 Disruption and Micelle Formation Lipid1 Phospholipid Micelle Mixed Micelle (Surfactant + Lipid + Protein) Lipid2 Phospholipid Protein Membrane Protein Surfactant Sodium 1,3-dimethylbutyl Sulphate Monomers Surfactant->Lipid1 Insertion of hydrophobic tails Surfactant->Protein Solubilization ReleasedNA Released Nucleic Acids Micelle->ReleasedNA Release of intracellular contents

Caption: Workflow of cell lysis mediated by Sodium 1,3-dimethylbutyl Sulphate.

Experimental Protocols

The following protocols are designed as a starting point for the use of Sodium 1,3-dimethylbutyl Sulphate in nucleic acid extraction. Optimization may be required depending on the specific sample type and downstream application.

Preparation of Lysis Buffer

A well-formulated lysis buffer is critical for successful nucleic acid extraction. The table below provides a standard formulation that can be adapted for various applications.

ComponentStock ConcentrationFinal ConcentrationPurpose
Tris-HCl (pH 8.0)1 M50 mMBuffering agent to maintain pH
EDTA (pH 8.0)0.5 M10 mMChelates divalent cations, inhibiting nuclease activity
NaCl5 M150 mMMaintains ionic strength and aids in protein precipitation
Sodium 1,3-dimethylbutyl Sulphate 10% (w/v)0.5 - 2.0% (w/v) Lysis agent, denatures proteins
Proteinase K20 mg/mL100 µg/mLDigests proteins, including nucleases

Note: Proteinase K should be added to the lysis buffer immediately before use.

Protocol for DNA Extraction from Mammalian Cells
  • Cell Pellet Preparation: Harvest cultured mammalian cells by centrifugation at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1X PBS. Centrifuge again and discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in 1 mL of freshly prepared Lysis Buffer per 1-5 million cells. Vortex briefly to mix.

  • Protein Digestion: Incubate the lysate at 56°C for 1-3 hours in a water bath or heat block. This step facilitates protein digestion by Proteinase K.

  • RNase Treatment (Optional): If RNA-free genomic DNA is required, add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 30 minutes.

  • Protein Precipitation: Add 0.5 volumes of 7.5 M ammonium acetate or 0.1 volumes of 3 M sodium acetate (pH 5.2). Vortex for 20 seconds and centrifuge at >12,000 x g for 10 minutes at room temperature.

  • DNA Precipitation: Carefully transfer the supernatant containing the DNA to a new microcentrifuge tube. Add 2 volumes of ice-cold 100% ethanol. Invert the tube several times to mix until a precipitate of DNA is visible.

  • DNA Pelletting: Centrifuge at >12,000 x g for 15 minutes at 4°C. A white pellet of DNA should be visible at the bottom of the tube.

  • DNA Washing: Carefully discard the supernatant. Add 1 mL of 70% ethanol to wash the DNA pellet. Centrifuge at >12,000 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Discard the supernatant and air-dry the pellet for 10-15 minutes. Do not over-dry. Resuspend the DNA pellet in an appropriate volume of TE buffer or nuclease-free water.

Diagram: DNA Extraction Workflow

G Start Start: Cell Pellet Lysis Cell Lysis with Sodium 1,3-dimethylbutyl Sulphate Buffer Start->Lysis ProteinaseK Proteinase K Digestion Lysis->ProteinaseK RNase RNase A Treatment (Optional) ProteinaseK->RNase Precipitation Protein Precipitation RNase->Precipitation DNA_Precipitation DNA Precipitation with Ethanol Precipitation->DNA_Precipitation Wash DNA Pellet Washing DNA_Precipitation->Wash End End: Purified DNA Wash->End

Caption: A generalized workflow for genomic DNA extraction.

Optimization and Troubleshooting

The optimal concentration of Sodium 1,3-dimethylbutyl Sulphate and other lysis buffer components may vary depending on the cell or tissue type.

ProblemPossible CauseRecommendation
Low DNA/RNA YieldIncomplete cell lysis.Increase the concentration of Sodium 1,3-dimethylbutyl Sulphate in the lysis buffer (up to 2.0%). Increase incubation time with Proteinase K.
Degraded DNA/RNANuclease activity.Ensure EDTA concentration is sufficient. Add Proteinase K immediately before use. Handle samples quickly and keep on ice.
RNA Contamination in DNA PrepIncomplete RNase digestion.Increase RNase A concentration or incubation time.
Protein ContaminationInefficient protein precipitation.Ensure thorough mixing after adding the precipitation salt. Increase centrifugation time for protein pelleting.

Conclusion

Sodium 1,3-dimethylbutyl Sulphate presents a promising alternative to traditional anionic surfactants in nucleic acid extraction. Its branched-chain structure may offer advantages in cell lysis efficiency and overall performance. The protocols and guidelines presented in this document provide a solid foundation for researchers to incorporate this novel reagent into their workflows. Further optimization and comparative studies will continue to delineate the full potential of this and other next-generation surfactants in molecular biology.

References

  • Genetic Education. (2023, June 28). What is the role of Detergents in DNA extraction? Retrieved from [Link]

  • Surfactant Performance as a Function of Hydrophobe Branching. (n.d.). Retrieved from [Link]

  • Boster Biological Technology. (2024, August 26). Cell Lysis Methods: A Guide to Efficient Protein Extraction. Retrieved from [Link]

  • Synthesis and properties of branched alcohol alkoxylate sulfates. (2025, October 22). RSC Advances. Retrieved from [Link]

  • MDPI. (2023, November 16). Cell Lysis. Retrieved from [Link]

  • Bio-Rad. (n.d.). Lysis Buffer. Retrieved from [Link]

  • Molecular Biology Products Inc. (2022, December 19). 3 Most Common DNA Extraction Methods. Retrieved from [Link]

  • A Review on Macroscale and Microscale Cell Lysis Methods. (2016). Journal of Nanoscience and Nanotechnology. Retrieved from [Link]

  • Chemical Trends in Sample Preparation for Nucleic Acid Amplification Testing (NAAT): A Review. (2021). ACS Sensors. Retrieved from [Link]

  • Research and Reviews: Journal of Microbiology and Biotechnology. (2012, October 22). Current Trends and Future Application of Sodium Dodecyl Sulphate in Biotechnology and Surfactant Chemistry. Retrieved from [Link]

  • MDPI. (2023, November 16). Cell Lysis. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Sodium 1,3-Dimethylbutyl Sulphate Interference in Biochemical Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of matrix interference in drug development and proteomics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of matrix interference in drug development and proteomics.

Sodium 1,3-dimethylbutyl sulphate (SDMBS, CAS 85099-23-6) [1] is a short-chain, highly branched anionic surfactant. While it shares the strongly electronegative sulfate headgroup of common detergents like Sodium Dodecyl Sulfate (SDS), its branched 6-carbon tail drastically alters its Critical Micelle Concentration (CMC) and steric behavior[2]. This unique structure allows it to remain monomeric at higher concentrations, aggressively binding to protein hydrophobic pockets and assay reagents, leading to severe interference in both colorimetric quantification and immunoassays.

Below is our comprehensive troubleshooting guide, complete with mechanistic explanations, self-validating protocols, and quantitative thresholds to help you rescue your experimental data.

Part 1: Troubleshooting Guides by Assay Type

Issue 1: False Positives & High Background in the Bradford Assay

The Mechanism of Interference: The Bradford assay relies on the absorbance shift of Coomassie Brilliant Blue G-250 when it binds to basic and aromatic amino acids. SDMBS interferes via a dual mechanism: its hydrophobic branched tail interacts with the dye's non-polar rings, while its anionic sulfate group electrostatically stabilizes the dye in its blue (deprotonated) state. This mimics protein binding, yielding massive false-positive signals even in blank samples[3].

The Solution: Cyclodextrin Sequestration Instead of attempting to dilute the sample below the limit of detection, you can chemically mask the surfactant. Adding α

  • or β -cyclodextrin to the Bradford reagent creates a molecular sink. The hydrophobic cavity of the cyclodextrin thermodynamically favors the encapsulation of the 1,3-dimethylbutyl tail, physically preventing the sulfate headgroup from interacting with the Coomassie dye[3].
Issue 2: Signal Quenching in the BCA Assay

The Mechanism of Interference: The Bicinchoninic Acid (BCA) assay is generally more robust against detergents than the Bradford assay[3]. However, SDMBS concentrations above 0.5% disrupt the Biuret reaction. The dense anionic charge of the surfactant monomers chelates the Cu2+ ions, preventing their reduction to Cu+ by the peptide bonds, which leads to artificial signal quenching and non-linear standard curves.

The Solution: TCA/Acetone Precipitation Physical removal of the surfactant is required. Trichloroacetic acid (TCA) lowers the pH, neutralizing the protein's surface charge and causing it to precipitate. A subsequent acetone wash selectively dissolves and removes the SDMBS monomers, leaving a purified protein pellet ready for resuspension in a compatible buffer[3].

Issue 3: Loss of Sensitivity & High Variability in ELISA

The Mechanism of Interference: In enzyme-linked immunosorbent assays (ELISA), SDMBS acts as a potent denaturant. It forces capture antibodies to unfold on the plate surface and masks the target epitopes of your analytes[4]. Furthermore, the dense negative charge of the sulfate groups repels similarly charged detector antibodies.

The Solution: The Mixed Micelle Strategy If precipitation is not viable due to protein loss, you can suppress the unfolding effect by introducing an excess of a non-ionic surfactant (e.g., Tween-20 or Triton X-100) into your sample diluent. The non-ionic surfactant forms "mixed micelles" with SDMBS, neutralizing the electrostatic repulsion and allowing the proteins to refold into their native, immunoreactive conformations[5].

Part 2: Quantitative Data & Compatibility Thresholds

To assist in assay planning, we have summarized the quantitative interference thresholds of SDMBS and the recommended mitigation strategies.

Assay TypeSDMBS Tolerance ThresholdPrimary Mechanism of InterferenceRecommended Mitigation Strategy
Bradford < 0.01%Deprotonates Coomassie G-250 dye. β -Cyclodextrin Sequestration.
BCA ~ 0.5%Chelates Cu2+ / disrupts Biuret reduction.TCA/Acetone Precipitation.
ELISA < 0.1%Unfolds antibodies & masks epitopes.Mixed Micelle Strategy (Tween-20).
VPBO Assay > 5.0%None (Assay is designed for alkyl sulfates).Use to quantify residual SDMBS.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . You must run the described internal controls to prove the interference has been successfully neutralized.

Protocol A: Cyclodextrin-Modified Bradford Assay

Causality: Cyclodextrin acts as a thermodynamic trap for the branched alkyl chain of SDMBS, restoring the dye's specificity for proteins.

  • Reagent Preparation: Prepare a 100 mg/mL stock solution of β -cyclodextrin in deionized water.

  • Sample Treatment: Add 10 μ L of the β -cyclodextrin stock to 90 μ L of your SDMBS-contaminated protein sample. Vortex gently and incubate at room temperature for 5 minutes to allow inclusion complexes to form.

  • Assay Execution: Add 2.5 mL of standard Bradford reagent to the treated sample. Incubate for 10 minutes and read absorbance at 595 nm.

  • Self-Validation Step: Generate two standard curves (e.g., BSA from 0 to 1000 μ g/mL). Curve 1: Standard buffer. Curve 2: Buffer spiked with your exact SDMBS concentration + β -cyclodextrin. Validation criteria: The assay is validated if the slopes of both curves are statistically indistinguishable ( R2>0.98 ), proving 100% sequestration.

Protocol B: TCA/Acetone Precipitation for SDMBS Removal

Causality: Acid-induced isoelectric precipitation isolates the protein, while the organic solvent (acetone) selectively partitions and washes away the surfactant.

  • Precipitation: Add 1 volume of 100% TCA (w/v) to 4 volumes of the protein sample. Vortex and incubate on ice for 15 minutes.

  • Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C. A white protein pellet will form. Carefully decant the SDMBS-rich supernatant.

  • Washing: Add 500 μ L of ice-cold acetone to the pellet. Do not vortex; gently invert the tube to wash the pellet surface. Centrifuge again at 15,000 x g for 5 minutes. Repeat this wash step twice.

  • Resuspension: Air-dry the pellet for 5 minutes (do not over-dry) and resuspend in your downstream assay buffer (e.g., PBS or 1% SDS if moving to Western Blot).

  • Self-Validation Step: Process a "Spiked Control" (a known concentration of BSA mixed with SDMBS) alongside your samples. Validation criteria: Calculate the protein recovery of the spiked control. If recovery is <95%, increase the acetone wash volume in future runs.

Part 4: Workflow Visualizations

To clarify the decision-making process and molecular mechanisms, refer to the logic diagrams below.

G Sample Protein + SDMBS Dye Coomassie Dye Sample->Dye Direct Assay CD Add Cyclodextrin Sample->CD Mitigation Error False Positive (Dye-Surfactant) Dye->Error Interference Success Accurate Readout (Protein-Dye) Dye->Success Specific Binding CD->Dye SDMBS Sequestered

Fig 1. Mechanism of SDMBS interference in dye-binding assays and cyclodextrin mitigation.

Workflow Start ELISA Sample with SDMBS Decision SDMBS > 0.1%? Start->Decision Dilute Dilute 1:10 in PBST (Mixed Micelle Strategy) Decision->Dilute No Precipitate TCA Precipitation & Resuspension Decision->Precipitate Yes Assay Proceed to ELISA Plate Dilute->Assay Precipitate->Assay

Fig 2. Decision matrix and workflow for mitigating SDMBS interference in ELISA protocols.

Part 5: Frequently Asked Questions (FAQs)

Q: Why does SDMBS interfere differently than standard SDS? A: SDMBS possesses a highly branched, short hydrocarbon tail (1,3-dimethylbutyl) compared to the long, linear tail of SDS. This structural variance significantly increases its Critical Micelle Concentration (CMC)[2]. Because SDMBS remains in a monomeric state at higher concentrations, it exhibits different binding kinetics to protein hydrophobic pockets, often requiring higher concentrations to achieve full denaturation, yet still causing severe electrostatic interference at low concentrations due to the exposed sulfate headgroup.

Q: Can I use a biochemical assay to quantify the residual SDMBS in my sample after precipitation? A: Yes. The Victoria Pure Blue BO (VPBO) colorimetric assay is highly specific for detecting anionic biosurfactants and alkyl sulfates. You can use it on your post-precipitation supernatant to validate that SDMBS has been successfully removed[6].

Q: Does boiling the sample help eliminate SDMBS interference? A: No. SDMBS is chemically stable at high temperatures. Boiling will only accelerate the thermodynamic unfolding of your proteins in the presence of the surfactant, irreversibly cementing the interference. You must physically separate the surfactant from the protein (via TCA) or chemically sequester it (via Cyclodextrin).

References

  • Google Patents - US20120237957A1: Method For Enhancing Enzyme Assays (Cyclodextrin Sequestration).
  • Analytical Chemistry (ACS) - Development of an Enzyme-Linked Immunosorbent Assay for the Determination of Linear Alkylbenzene Sulfonates. Available at: [Link]

  • ResearchGate - Eliminating surfactant interference in lateral flow immunoassay using separation strategy. Available at:[Link]

  • Frontiers in Bioengineering and Biotechnology - A Straightforward Assay for Screening and Quantification of Biosurfactants in Microbial Culture Supernatants. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis Yield of Sodium 1,3-Dimethylbutyl Sulphate

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the challenges of sulfating secondary alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the challenges of sulfating secondary alcohols. The synthesis of Sodium 1,3-dimethylbutyl sulphate—derived from 4-methyl-2-pentanol (MIBC)[1]—presents unique kinetic and thermodynamic hurdles. Secondary alcohols are sterically hindered and highly susceptible to dehydration (elimination) under acidic conditions, which can severely compromise your yield[2].

This guide bypasses generic advice to provide a self-validating, mechanistic approach to troubleshooting your synthesis workflow.

Mechanistic Workflow & Critical Failure Points

To optimize yield, we must first map the reaction pathway. The process involves two primary stages: the exothermic sulfation of MIBC using a precise sulfating agent, followed by the prompt neutralization of the highly labile intermediate.

Workflow MIBC 4-Methyl-2-pentanol (MIBC) Sulfation Sulfation Reaction (0-10°C, Inert Solvent) MIBC->Sulfation CSA Chlorosulfonic Acid (0.98-1.05 eq) CSA->Sulfation Intermediate 1,3-Dimethylbutyl Hydrogen Sulfate Sulfation->Intermediate Main Pathway HCl HCl Gas (Vented) Sulfation->HCl Byproduct Dehydration Dehydration (Alkenes) Neutral Oils Sulfation->Dehydration High Temp / Excess Acid Neutralization Prompt Neutralization (NaOH/NaHCO3, pH 6.5-7.5) Intermediate->Neutralization Immediate Hydrolysis Acid Hydrolysis (Reversion) Intermediate->Hydrolysis Delayed Neutralization Product Sodium 1,3-dimethylbutyl sulphate Neutralization->Product High Yield

Reaction pathway and critical failure points in Sodium 1,3-dimethylbutyl sulphate synthesis.

Diagnostic Knowledge Base: Troubleshooting & FAQs

Q1: Why is my synthesis yield consistently low, and why am I detecting significant alkene byproducts? Expert Insight: Secondary alcohols like MIBC[1] are highly prone to elimination reactions when exposed to strong dehydrating agents. If you are using sulfur trioxide (SO₃) or concentrated sulfuric acid, the thermodynamic drive towards alkene formation is overwhelming[2]. Solution: Switch your sulfating agent to chlorosulfonic acid (CSA). CSA is the definitive reagent of choice for long-chain secondary alcohols because it reacts rapidly without the severe dehydrating effects of SO₃[2].

Q2: The reaction mixture turns dark brown or black (charring) during the sulfation step. How can I prevent this? Expert Insight: Charring is a macroscopic symptom of localized overheating and excessive acid concentration, which catalyzes oxidative degradation and the formation of neutral oil byproducts[3]. The reaction between MIBC and CSA is highly exothermic and evolves HCl gas[2],[4]. Solution:

  • Thermal Control: Maintain a strict internal temperature profile of 0–10°C during the dropwise addition of CSA[4]. Use an inert diluent (e.g., anhydrous dichloromethane) to dissipate heat and prevent localized hot spots[4].

  • Stoichiometric Precision: Do not exceed a 1.05 molar equivalent of CSA. A precise ratio of 0.98–1.05 moles of CSA per mole of hydroxyl group ensures complete conversion without leaving excess strong acid to degrade the product[4],[3].

Q3: My TLC shows excellent conversion to the intermediate, but the final isolated yield of the sodium salt is poor. Where is the product going? Expert Insight: The intermediate, 1,3-dimethylbutyl hydrogen sulfate, is extremely labile. Unlike sulfonates, which are highly stable, sulfated products are highly unstable toward acid hydrolysis[5]. If the intermediate sits in the acidic reaction mixture for too long, it will revert to the starting alcohol. Solution: Implement prompt neutralization. Immediately after the reaction completes, quench the mixture. Furthermore, sulfated products are also prone to hydrolysis under strongly alkaline conditions[5]. You must target and maintain a strict pH of 6.5–7.5 during the neutralization phase[4].

Validated Experimental Protocol

To ensure a self-validating system, follow this step-by-step methodology. Every step is designed to mitigate the failure points discussed above.

Phase 1: Preparation & Setup

  • Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (N₂ or Ar)[4].

  • Equip a multi-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, an internal thermometer, and an HCl gas scrubber system[4].

Phase 2: Sulfation Reaction 3. Dissolve 1.0 equivalent of 4-methyl-2-pentanol (MIBC)[1] in an anhydrous inert solvent (e.g., dichloromethane) to act as a heat sink[4]. 4. Submerge the reaction flask in an ice-salt bath and cool the solution to 0°C[4]. 5. Place exactly 0.98 to 1.05 equivalents of chlorosulfonic acid (CSA) into the dropping funnel[4],[3]. 6. Begin vigorous mechanical stirring. Add the CSA dropwise, controlling the addition rate so that the internal temperature strictly remains between 0°C and 10°C[4]. 7. Once the addition is complete, allow the reaction to mature at 0°C for 1 to 4 hours. Monitor the disappearance of the alcohol via TLC[4].

Phase 3: Prompt Neutralization & Work-up 8. Critical Step: Prepare a separate flask containing a cold (0–5°C), vigorously stirred saturated aqueous solution of sodium bicarbonate[4]. 9. Immediately upon reaction completion, slowly and carefully pour the acidic reaction mixture into the cold base[4]. 10. Monitor the pH continuously. Adjust with dilute NaOH or NaHCO₃ to ensure the final pH stabilizes precisely between 6.5 and 7.5[4]. 11. Separate the organic and aqueous layers. Wash the aqueous layer (containing the sodium 1,3-dimethylbutyl sulphate) with an organic solvent like ethyl acetate to extract any unreacted MIBC and neutral oil byproducts[4]. 12. Isolate the final salt from the aqueous layer via lyophilization or ion-exchange chromatography[4].

Yield Optimization Data Matrix

The following table summarizes the quantitative impact of various reaction parameters on the final yield of secondary alcohol sulfates. Use this matrix to audit your current experimental setup.

Reaction ParameterSub-optimal ConditionOptimized ConditionMechanistic Consequence of Optimization
Sulfating Agent Sulfur Trioxide (SO₃)Chlorosulfonic Acid (CSA)Prevents severe dehydration of secondary alcohols, minimizing alkene formation[2].
Stoichiometry (Acid:Alcohol) > 1.10 : 10.98 - 1.05 : 1Prevents excess acid from catalyzing the formation of neutral oil byproducts and charring[4],[3].
Reaction Temperature > 20°C0 - 10°CSuppresses the thermodynamic drive toward the elimination pathway[4].
Neutralization Timing Delayed (> 1 hr post-reaction)ImmediateHalts rapid acid hydrolysis of the labile alkyl sulfuric ester intermediate[5].
Final Neutralization pH < 5.0 or > 9.06.5 - 7.5Prevents ester cleavage, as the product is labile under both strongly acidic and alkaline conditions[4],[5].

References

  • Title: Du Pont: SULFATION | Source: lsu.
  • Title: Minimizing side reactions in the sulfation of secondary alcohols | Source: Benchchem | URL
  • Title: US3755407A - Sulfation process for secondary alcohols | Source: Google Patents | URL
  • Title: Sulfonation and Sulfation (Kirk-Othmer Encyclopedia of Chemical Technology) | Source: softbeam.
  • Title: 4-Methyl-2-pentanol | Source: Wikipedia | URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting Foaming Issues with Sodium 1,3-Dimethylbutyl Sulphate (SDMBS)

Welcome to the Technical Support Center for surfactant-mediated experimental anomalies. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals dealing with excess...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for surfactant-mediated experimental anomalies. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals dealing with excessive foaming caused by Sodium 1,3-dimethylbutyl sulphate (SDMBS) .

Mechanistic Overview: The Causality of SDMBS Foaming

Sodium 1,3-dimethylbutyl sulphate (CAS No. 85099-23-6) is a branched-chain anionic surfactant widely utilized in pharmaceutical formulations and analytical testing [1]. Due to its highly amphiphilic nature, SDMBS rapidly migrates to the air-water interface during mechanical agitation. The branched alkyl tail creates steric hindrance that stabilizes the liquid film of bubbles via the Marangoni effect—a mass transfer process along an interface due to surface tension gradients.

In dynamic experimental setups (e.g., USP Apparatus 3 dissolution testing, high-shear homogenization, or bioreactor mixing), this stabilization leads to persistent foaming. Unchecked foam causes volumetric loss, pump cavitation, inaccurate spectrophotometric readings, and severe protein denaturation at the gas-liquid interface.

Troubleshooting Guides & FAQs

Q1: During dissolution testing with SDMBS, excessive foam is overflowing the vessels and making sampling impossible. How can I suppress this without altering the drug release profile? A: In dynamic setups, surfactants like SDMBS often cause uncontrollable foaming that hampers test accuracy[2]. The most effective chemical intervention is the addition of a trace amount of an antifoaming agent, such as Simethicone or n-octanol.

  • The Causality: Simethicone acts as a non-systemic surfactant with an extremely low surface tension [3]. When added to the dissolution medium, it spreads across the foam film. The polydimethylsiloxane droplets bridge the liquid films of the bubbles, while the hydrophobic silica particles physically rupture the bubble walls, causing the trapped gas to coalesce and escape [4].

  • Action: Add 1–2 drops of a 1% Simethicone emulsion or n-octanol directly to the dissolution medium prior to the test [2].

Q2: I am using SDMBS in a high-shear homogenization process for nanoparticle formulation, but chemical defoamers are incompatible with my downstream UV-Vis assay. What are my options? A: If chemical additives are strictly prohibited due to analytical interference, you must rely on mechanical and thermodynamic defoaming strategies [5].

  • The Causality: Foam stability is highly dependent on environmental pressure and liquid viscosity. Applying a vacuum expands the trapped gas bubbles (Boyle's Law) until the liquid lamellae stretch, thin out, and ultimately rupture. Concurrently, mild heating lowers the viscosity of the liquid film, accelerating fluid drainage away from the bubble walls [5].

  • Action: Implement a vacuum degassing step post-homogenization, or briefly sonicate the vessel while applying a mild vacuum (approx. 200 mbar).

Q3: My HPLC pump is cavitating when pumping an SDMBS-containing mobile phase. How do I fix this? A: Surfactant-stabilized microbubbles are entering the pump head and expanding during the intake stroke.

  • The Causality: High-pressure mixing of aqueous and organic phases decreases gas solubility, forcing dissolved air out of solution. SDMBS instantly stabilizes these microbubbles before they can naturally coalesce.

  • Action: Sparge the mobile phase continuously with Helium (which has negligible solubility in aqueous media) or utilize a continuous inline vacuum degasser before the pump inlet.

Experimental Protocols: Self-Validating Defoaming Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Chemical Defoaming in Dissolution Media
  • Preparation: Prepare 500 mL of the SDMBS dissolution medium as per your standard operating procedure.

  • Baseline Measurement: Agitate the medium at 100 RPM for 10 minutes. Measure and record the baseline foam height (cm).

  • Titration: Add n-octanol or 1% Simethicone emulsion in precise 10 µL increments using a positive displacement pipette [2].

  • Validation Check: Observe the foam collapse. The optimal concentration is the minimum volume required to reduce foam height to <0.5 cm within 60 seconds without forming a visible oily layer on the surface.

  • Analytical Verification: Run a placebo dissolution test (medium + defoamer, no drug) to ensure the defoamer does not cause baseline drift in your HPLC or UV-Vis spectrophotometer.

Protocol B: Mechanical Degassing for Surfactant Solutions
  • Transfer: Place the foamy SDMBS solution into a heavy-walled vacuum filtration flask.

  • Sonication: Submerge the base of the flask in an ultrasonic bath set to 35 kHz.

  • Vacuum Application: Apply a controlled vacuum (200–300 mbar). The foam will initially expand rapidly—ensure the flask is no more than 40% full to prevent aspiration into the vacuum line.

  • Validation Check: Maintain the vacuum until large bubbles cease to form and the solution becomes optically clear [5].

  • System Restoration: Release the vacuum slowly (over 30 seconds) to prevent the sudden influx of air from re-aerating the surfactant solution.

Quantitative Data Summaries

The following table summarizes the quantitative parameters and comparative efficacy of various defoaming strategies for SDMBS-based systems.

StrategyAgent / MethodTypical Concentration / ParameterMechanism of ActionPros & Cons
Chemical Simethicone (1% Emulsion)10–50 µL per 500 mLPolydimethylsiloxane bridging and hydrophobic silica rupturePro: Highly effective at trace doses.Con: May cause baseline noise in UV-Vis assays.
Chemical n-Octanol1–2 drops per vesselCompetes at the air-water interface, reducing film elasticityPro: Volatile, easily removed post-test.Con: Can alter the solubility profile of lipophilic drugs.
Mechanical Vacuum Degassing200–300 mbarExpands trapped gas, thinning and rupturing lamellaePro: Zero chemical contamination.Con: Time-consuming; requires sealed, pressure-rated vessels.
Mechanical Ultrasonic Degassing20–40 kHzInduces cavitation, forcing microbubbles to coalescePro: Rapid, inline solution.Con: May cause localized heating or protein denaturation.

Mechanistic Workflow Diagram

The following diagram illustrates the logical pathway of SDMBS foam stabilization and the targeted interventions required to restore experimental integrity.

DefoamingWorkflow A SDMBS Surfactant Added to System B Air-Water Interface Saturation A->B C Marangoni Effect: Foam Stabilization B->C D Defoaming Intervention Required C->D E Chemical Defoaming (Simethicone/Octanol) D->E F Mechanical Defoaming (Vacuum/Sonication) D->F G Polydimethylsiloxane Bridging E->G H Physical Bubble Coalescence F->H I Foam Collapse & Volume Restored G->I H->I

Fig 1: Mechanistic workflow of SDMBS foam stabilization and targeted defoaming interventions.

References

  • National Center for Biotechnology Information. "Simethicone | C6H18O4Si3 | CID 6433516". PubChem. URL:[Link]

  • BreiSevit, L., et al. "Mechanism of Antifoaming Action of Simethicone". Scribd. URL:[Link]

  • Pharma Exams. "What is the Role of Antifoaming Agents in Dissolution Testing?". Pharma Exams. URL: [Link]

  • MDPI. "Antifoaming Agent for Lubricating Oil: Preparation, Mechanism and Application". MDPI. URL: [Link]

Sources

Optimization

Technical Support Center: Sodium 1,3-Dimethylbutyl Sulphate (SDMBS) Compatibility &amp; Troubleshooting

Welcome to the Technical Support Center for Sodium 1,3-dimethylbutyl sulphate (CAS 85099-23-6) . As a Senior Application Scientist, I frequently see multiplex assays fail because researchers treat all alkyl sulfates as i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Sodium 1,3-dimethylbutyl sulphate (CAS 85099-23-6) . As a Senior Application Scientist, I frequently see multiplex assays fail because researchers treat all alkyl sulfates as identical to Sodium Dodecyl Sulfate (SDS).

SDMBS is fundamentally different. Its branched, short-chain structure (derived from methyl isobutyl carbinol) prevents tight hydrophobic packing. This results in a higher Critical Micelle Concentration (CMC) and a lower Krafft point, making it more forgiving in cold buffers and hard water than linear alkyl sulfates. However, its anionic sulfate headgroup remains identical to SDS, meaning it is equally susceptible to the classic vulnerabilities of sulfate ester chemistry: acid hydrolysis and cationic coacervation.

This guide provides mechanistic troubleshooting, empirical protocols, and compatibility data to ensure your assays remain robust and self-validating.

Core Compatibility Matrix

To predict how SDMBS will behave in your specific assay, consult the quantitative and mechanistic compatibility data summarized below.

Table 1: Compatibility of SDMBS with Common Laboratory Reagents

Reagent ClassExamplesCompatibilityMechanistic InteractionMitigation Strategy
Divalent Cations Ca²⁺, Mg²⁺, Ba²⁺ModerateForms Krafft salts. Due to its branched chain, SDMBS tolerates higher cation loads than SDS before precipitating.Add 1-5 mM EDTA/EGTA to chelate free cations.
Cationic Polymers Polybrene, PEI, CTABPoorStrong electrostatic ion-pairing neutralizes charges, leading to insoluble coacervate formation.Substitute with a non-ionic or zwitterionic surfactant.
Strong Acids HCl, TFA (pH < 4)PoorAcid-catalyzed cleavage of the sulfate monoester bond yields alcohol and bisulfate.Buffer strongly at pH 7.5–8.5 using Tris or HEPES.
Non-ionic Surfactants Triton X-100, PEGExcellentForms mixed micelles, lowering the overall CMC and shielding the anionic headgroup.Exploit for synergistic stability in complex mixtures.
Chaotropic Agents Urea, GuanidineExcellentDisrupts bulk water structure, increasing the solubility of the surfactant tail.Safe to multiplex without modification.

Troubleshooting FAQs

Q: Why does my SDMBS-containing buffer become cloudy when mixed with cell culture media or lysis buffers? A: The causality here is the formation of insoluble salts. Cell culture media is rich in divalent cations (Ca²⁺, Mg²⁺). While the 1,3-dimethylbutyl branched chain lowers the Krafft point compared to linear alkyl sulfates, exceeding the solubility product of the calcium/magnesium salt will force the surfactant out of solution. Actionable Fix: Pre-treat your media with a chelating agent (e.g., 5 mM EDTA) to sequester divalent cations before introducing SDMBS.

Q: My assay works initially, but the surfactant loses efficacy and the pH drops over a few days. What is happening? A: You are observing acid-catalyzed hydrolysis. Below pH 4, the sulfate ester bond is cleaved, yielding 1,3-dimethylbutanol (MIBC) and sodium bisulfate . The generation of bisulfate releases protons, which further lowers the pH, leading to an autocatalytic degradation loop . Actionable Fix: Never store SDMBS in unbuffered water. Always prepare stock solutions in a robust buffer (pH 7.5–8.5) and store them at 4°C to kinetically halt hydrolysis.

Q: I am observing phase separation when multiplexing SDMBS with cationic peptides. How do I prevent this? A: The anionic sulfate headgroup forms strong electrostatic ion-pairs with cationic moieties. This neutralizes the net charge of the complex, increasing its hydrophobicity and causing it to precipitate out of the aqueous phase. Actionable Fix: Introduce a non-ionic surfactant (like Polyethylene glycol-1000) to form mixed micelles. The non-ionic polymer chains sterically shield the electrostatic interaction, preventing coacervation .

Mechanistic Visualizations

Hydrolysis SDMBS Sodium 1,3-dimethylbutyl sulphate (SDMBS) Hydrolysis Acid-Catalyzed Hydrolysis SDMBS->Hydrolysis Acid Acidic Conditions (pH < 4) Acid->Hydrolysis H+ Catalyst MIBC 1,3-dimethylbutanol (MIBC) Hydrolysis->MIBC Bisulfate Sodium Bisulfate (NaHSO4) Hydrolysis->Bisulfate Autocatalysis Autocatalytic pH Drop (Accelerates Degradation) Bisulfate->Autocatalysis Releases H+ Autocatalysis->Acid Feedback Loop

Figure 1: Autocatalytic acid-hydrolysis pathway of Sodium 1,3-dimethylbutyl sulphate.

Troubleshooting Start Issue: Cloudy Buffer / Precipitation CheckpH Check Buffer pH Start->CheckpH LowpH pH < 4 CheckpH->LowpH GoodpH pH > 6 CheckpH->GoodpH Hydrolysis Hydrolysis Occurred Action: Remake buffer at pH 7-8 LowpH->Hydrolysis CheckCations Check for Divalent Cations GoodpH->CheckCations HighCations High Cations Present CheckCations->HighCations LowCations No Cations Present CheckCations->LowCations Krafft Krafft Salt Precipitation Action: Add EDTA or heat HighCations->Krafft CheckCationic Check for Cationic Reagents LowCations->CheckCationic Coacervate Ion-Pair Coacervation Action: Add Non-ionic Surfactant CheckCationic->Coacervate If Yes

Figure 2: Step-by-step diagnostic workflow for resolving SDMBS precipitation issues.

Experimental Protocols

Protocol 1: Validating SDMBS Compatibility in Multiplex Assay Buffers

Purpose: To empirically determine the precipitation threshold of SDMBS in the presence of complex biological matrices, creating a self-validating baseline for your assay.

  • Preparation of Stock Solutions: Prepare a 10% (w/v) SDMBS stock in ultra-pure water. Crucial: Do not adjust the pH of this unbuffered stock with strong acids, as localized pH drops will instantly trigger hydrolysis .

  • Matrix Titration: Aliquot 1 mL of your target buffer (e.g., cell culture media or lysis buffer) into a series of microcentrifuge tubes.

  • Spike-In: Add the SDMBS stock to achieve a final concentration gradient (e.g., 0.05%, 0.1%, 0.5%, 1.0%, 2.0%).

  • Thermal Equilibration: Incubate the tubes at the intended assay temperature (e.g., 4°C, 25°C, or 37°C) for 60 minutes. Scientist Insight: Krafft point solubility is highly temperature-dependent. A solution that is perfectly clear at 37°C may crash out when placed on ice.

  • Spectrophotometric Readout: Measure the optical density at 600 nm (OD600). An OD600 > 0.05 indicates the onset of insoluble complex formation (micellar aggregation or salt precipitation). Establish your maximum working concentration just below this threshold.

Protocol 2: Rescuing Insoluble SDMBS-Protein Complexes

Purpose: To solubilize proteins that have precipitated due to unintended SDMBS-cationic interactions without destroying the sample.

  • Identify the Precipitate: Confirm that the precipitation is due to SDMBS by verifying the buffer's pH (>6.0) and noting the presence of cationic peptides or polymers.

  • Non-ionic Competitor Addition: Add a 10% stock of a non-ionic surfactant (e.g., Polyethylene glycol-1000 or Tween-20) directly to the precipitated sample to achieve a 2:1 molar ratio of Non-ionic:SDMBS.

  • Gentle Agitation: Rotate the sample at room temperature for 30 minutes. The non-ionic surfactant will integrate into the SDMBS micelles, sterically shielding the anionic charge and breaking the coacervate complex.

  • Buffer Exchange: Dialyze the rescued protein against a compatible buffer using a membrane with an appropriate molecular weight cutoff (MWCO) to remove excess mixed micelles.

References

  • Wolfenden, R., & Yuan, Y. (2007). Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the “energy-rich” nature of sulfate half-esters. Proceedings of the National Academy of Sciences. URL: [Link]

  • Talley, L. D. (1988). Hydrolytic Stability of Alkylethoxy Sulfates. SPE Reservoir Engineering. URL: [Link]

  • Wang, et al. (2023). Study on the Strengthening Mechanism of a MIBC–PEG Mixed Surfactant on Foam Stability. ACS Omega. URL: [Link]

  • Garnett, C. J., et al. (1983). The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis. Journal of the Chemical Society. URL: [Link]

Troubleshooting

Technical Support Center: Refining Purification Methods for Sodium 1,3-dimethylbutyl sulphate

Introduction Welcome to the technical support center for the purification of Sodium 1,3-dimethylbutyl sulphate. This guide is designed for researchers, scientists, and drug development professionals who are working with...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the purification of Sodium 1,3-dimethylbutyl sulphate. This guide is designed for researchers, scientists, and drug development professionals who are working with this anionic surfactant and require high-purity material for their applications. Achieving high purity is critical as even trace amounts of impurities can significantly alter the physicochemical properties of the surfactant, such as its critical micelle concentration (CMC) and surface tension.[1]

This document provides a comprehensive, question-and-answer-based approach to troubleshooting common purification challenges. It moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and adapt methodologies to your specific experimental context.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude Sodium 1,3-dimethylbutyl sulphate?

The primary impurities in crude Sodium 1,3-dimethylbutyl sulphate typically originate from the synthesis process, which generally involves the sulfation of 1,3-dimethylbutanol followed by neutralization.

Common Impurities Include:

  • Unreacted 1,3-dimethylbutanol: Incomplete reaction is a frequent source of this organic impurity. Its presence can significantly impact the surfactant's performance.[1]

  • Inorganic Salts: Most commonly, sodium sulfate (Na₂SO₄) is formed during the neutralization of excess sulfating agent (like sulfuric acid) with a sodium base (like sodium hydroxide).[2][3]

  • Dialkyl Sulfates: These can form as byproducts during the sulfation reaction.[2]

  • Water: As the final product is a salt, it can be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5][6]

Q2: How can I quickly assess the purity of my sample?

A quick purity assessment can be performed using Thin Layer Chromatography (TLC).[7] This technique can help visualize the presence of major organic impurities, such as unreacted alcohol. For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method.[8][9][10]

Q3: My product is clumpy and difficult to handle. What is causing this?

This is a classic sign of hygroscopicity, where the salt has absorbed moisture from the air.[4][5] This can make accurate weighing difficult and may also indicate the presence of other impurities that enhance water absorption. Proper storage in a desiccator or a controlled low-humidity environment is crucial.[4][11]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of Sodium 1,3-dimethylbutyl sulphate.

Problem 1: High Levels of Inorganic Salts (e.g., Sodium Sulfate) Detected in the Final Product.

Symptoms:

  • Poor solubility in organic solvents where the pure surfactant should be soluble.

  • A percent yield greater than 100%, indicating the presence of non-product mass.[12]

  • Inaccurate elemental analysis results.

Root Cause Analysis: Sodium sulfate is a common byproduct of the neutralization step in the synthesis of alkyl sulfates.[2] Due to its solubility in some solvents used for purification, it can co-precipitate with the desired product.

Solution: Recrystallization from an Alcohol-Based Solvent System

Recrystallization is a powerful technique for removing inorganic salts from organic salts like Sodium 1,3-dimethylbutyl sulphate. The principle relies on the differential solubility of the product and the impurity in a chosen solvent system. Isopropyl alcohol is often an effective solvent for this purpose.[13]

Experimental Protocol: Recrystallization

  • Solvent Selection: Begin by determining the optimal solvent. The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility for the product at lower temperatures, while the inorganic salt impurities remain largely insoluble.

  • Dissolution: In a suitable flask, add the crude Sodium 1,3-dimethylbutyl sulphate and a minimal amount of the chosen alcohol (e.g., 98% isopropyl alcohol). Heat the mixture gently with stirring until the surfactant is fully dissolved.[13]

  • Hot Filtration (if necessary): If insoluble impurities (like sodium sulfate) are visible in the hot solution, perform a hot filtration to remove them. This step is critical to prevent the inorganic salts from co-precipitating with your product.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Data Presentation: Solvent System Comparison

Solvent SystemProduct Solubility (Hot)Product Solubility (Cold)Na₂SO₄ SolubilityRecommendation
98% Isopropyl Alcohol HighLowVery LowHighly Recommended [13]
Ethanol/Water (9:1) Moderate-HighLow-ModerateModerateCan be effective, but may require multiple recrystallizations.
Acetone/Water HighLowLowAcetone can induce rapid crystallization.[14]
Problem 2: Significant Presence of Unreacted 1,3-dimethylbutanol.

Symptoms:

  • An oily or greasy consistency of the final product.

  • A characteristic alcoholic odor.

  • An additional peak corresponding to the alcohol in HPLC or GC analysis.

Root Cause Analysis: Unreacted starting material is a common impurity if the sulfation reaction does not go to completion.[1] This lipophilic impurity can be effectively removed using liquid-liquid extraction.[15]

Solution: Liquid-Liquid Extraction

This technique separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous phase and an organic phase).[15][16] The anionic surfactant, Sodium 1,3-dimethylbutyl sulphate, will preferentially dissolve in the aqueous phase, while the non-polar unreacted alcohol will be extracted into the organic phase.

Experimental Protocol: Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude product in deionized water to create an aqueous solution.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of a suitable water-immiscible organic solvent (e.g., petroleum ether or diethyl ether).

  • Mixing: Stopper the funnel and invert it gently several times to mix the two phases. Vent the funnel periodically to release any pressure buildup.

  • Separation: Allow the layers to separate fully. The denser layer (typically the aqueous phase) will be at the bottom.

  • Collection: Drain the lower aqueous phase containing the purified surfactant into a clean flask.

  • Repeat: Repeat the extraction of the aqueous phase with fresh organic solvent two more times to ensure complete removal of the unreacted alcohol.

  • Product Recovery: The purified Sodium 1,3-dimethylbutyl sulphate can be recovered from the aqueous solution by evaporation of the water, followed by drying under vacuum.

Visualization: Liquid-Liquid Extraction Workflow

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Extraction cluster_2 Step 3: Separation cluster_3 Step 4: Recovery Crude Crude Product (Surfactant + Alcohol + Salts) Aqueous_Solution Aqueous Solution in Separatory Funnel Crude->Aqueous_Solution Dissolve Water Deionized Water Mix_Phases Allow Phases to Separate Aqueous_Solution->Mix_Phases Add & Mix Organic_Solvent Organic Solvent (e.g., Petroleum Ether) Organic_Solvent->Mix_Phases Organic_Phase Organic Phase (Contains Unreacted Alcohol) Mix_Phases->Organic_Phase Upper Layer Aqueous_Phase Aqueous Phase (Contains Purified Surfactant) Mix_Phases->Aqueous_Phase Lower Layer Evaporation Evaporate Water Aqueous_Phase->Evaporation Isolate Final_Product High-Purity Surfactant Evaporation->Final_Product Dry under vacuum

Caption: Workflow for removing unreacted alcohol via liquid-liquid extraction.

Problem 3: Low Overall Yield After Purification.

Symptoms:

  • The final mass of the purified product is significantly lower than theoretically expected.

Root Cause Analysis: Low yield can result from product loss at various stages of the purification process.[17][18][19] It is crucial to systematically evaluate each step to identify where the loss is occurring.[12][17]

Solution: Systematic Troubleshooting of the Purification Workflow

Visualization: Troubleshooting Logic for Low Yield

G cluster_recrystallization Recrystallization Issues cluster_extraction Extraction Issues cluster_solutions Potential Solutions Start Low Purification Yield R_Check Was Recrystallization Used? Start->R_Check E_Check Was Extraction Used? Start->E_Check R_Solubility Is product too soluble in cold solvent? R_Check->R_Solubility Yes R_Transfer Product loss during transfers? R_Check->R_Transfer Yes R_Filter Product passing through filter? R_Check->R_Filter Yes S_Solvent Optimize solvent system or cooling temperature. R_Solubility->S_Solvent Yes S_Technique Improve transfer techniques. Use minimal solvent for rinsing. R_Transfer->S_Technique Yes S_Filter Use finer filter paper. R_Filter->S_Filter Yes E_Partition Product partitioning into organic phase? E_Check->E_Partition Yes E_Emulsion Emulsion formation causing poor separation? E_Check->E_Emulsion Yes S_pH Adjust aqueous phase pH to ensure surfactant is ionized. E_Partition->S_pH Yes S_Brine Add brine to break emulsion. Centrifuge if necessary. E_Emulsion->S_Brine Yes

Caption: Troubleshooting logic for identifying sources of yield loss.

Key Considerations to Maximize Yield:

  • Recrystallization: Ensure you are not using an excessive amount of solvent for dissolution, as this will increase the amount of product that remains in the solution after cooling.

  • Extraction: To prevent the anionic surfactant from partitioning into the organic layer, ensure the aqueous phase is at a neutral or slightly basic pH. This maintains the sulfate group in its ionized form, maximizing its aqueous solubility.[2]

  • Transfers: Minimize the number of transfers between glassware, as a small amount of product can be lost with each transfer.[19]

Problem 4: Product Degradation During Purification.

Symptoms:

  • Discoloration of the product (e.g., yellowing or browning).

  • A noticeable change in the pH of the product solution.

  • Appearance of unexpected peaks in analytical chromatograms.

Root Cause Analysis: Alkyl sulfates can be susceptible to hydrolysis, especially under acidic conditions or at elevated temperatures, which breaks the ester bond and reverts the molecule to the alcohol and sulfuric acid.[20][21]

Solution: Control of pH and Temperature

Maintaining a neutral to slightly alkaline pH (7.0-8.5) and avoiding excessive heat throughout the purification process is critical to prevent degradation.

Best Practices:

  • Monitor pH: Regularly check the pH of your aqueous solutions and adjust as necessary with a dilute base (e.g., 0.1 M NaOH).

  • Temperature Control: When heating is required for dissolution during recrystallization, use the lowest temperature necessary and avoid prolonged heating.[22]

  • Inert Atmosphere: For highly sensitive applications, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Section 3: Analytical Methods for Purity Assessment

Confirming the purity of your final product is a critical final step.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis of anionic surfactants.[8][9][10] A C8 or C18 column with a mobile phase consisting of an acetonitrile/water gradient is typically effective.[8][23][24]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting and quantifying volatile impurities like unreacted 1,3-dimethylbutanol.

  • Karl Fischer Titration: The most accurate method for determining water content in the final product.

References

  • CN85102990B - Synthesis of high-purity sodium alkyl sulfate - Google Patents.
  • eL535 High Speed Analysis of Anionic Surfactants - Shimadzu.
  • Analysis of Anionic Surfactants using C8 Column | JASCO Global.
  • Analysis of Anionic Surfactants - Hitachi High-Tech.
  • Liquid-Liquid Extraction for Surfactant-Contaminant Separation and Surfactant Reuse - ASCE Library.
  • Analytical Methods for the Determination of Surfactants in Surface Water.
  • How to Troubleshoot Low Protein Yield After Elution - Patsnap Synapse.
  • The biodegradation of surfactants tn the environment.
  • A Simplified Method for Anionic Surfactant Analysis in Water Using a New Solvent - MDPI.
  • Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS.
  • Technical Support Center: Troubleshooting Low-Yield Chemical Reactions - Benchchem.
  • Are these basic mistakes preventing you from getting a good yield? - Radleys.
  • How to Maximize Yield in Chemical Manufacturing? - Deskera.
  • Determination of non-ionic and anionic surfactants in industrial products by separation on a weak ion-exchanger, derivatization and liquid chromatography - PubMed.
  • Photocatalytic Degradation of Surfactants With Immobilized TIO 2 : Comparing Two Reaction Systems - Taylor & Francis.
  • Columns for Anionic Surfactant Analysis | [Analytical Chemistry]Products - FUJIFILM Wako Chemicals.
  • Separation and Quantitation of Anionic, Cationic, and Nonionic Surfactants by TLC.
  • Development of a surfactant liquid membrane extraction process for the cleansing of industrial aqueous effluents containing metallic cation traces - IAEA.
  • Environmental and Human Safety of Major Surfactants Volume I. Anionic Surfactants Part 3. Alkyl Sulfates.
  • Technical Support Center: Purification of Secondary Alkyl Sulfates - Benchchem.
  • Secondary alkyl sodium sulfate - ChemBK.
  • SODIUM BIS(1,3-DIMETHYLBUTYL) SULFOSUCCINATE - gsrs.
  • Sodium Lauryl Ether Sulfate (SLES) Degradation by Nitrate-Reducing Bacteria - PubMed.
  • Reproducible Crystallization of Sodium Dodecyl Sulfate·1/8 Hydrate by Evaporation, Antisolvent Addition, and Cooling - PMC.
  • US2178786A - Purification of alkyl sulphates - Google Patents.
  • Biodegradation of Surfactants in Seawater - ERASM.
  • Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts - Benchchem.
  • Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions - ACS Publications.
  • Analysis of alkyl sulfates in protein solutions by isocratic and gradient ion chromatography.
  • sodium 1,4-bis(1,3-dimethylbutyl) sulphonatosuccinate | 2373-38-8 - Sigma-Aldrich.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC.
  • Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts - PubMed.
  • SODIUM C12-18 ALKYL SULFATE - Ataman Kimya.
  • Evaluating the Extraction and Quantification of Marine Surfactants from Seawater through Solid Phase Extraction and Subsequent Colorimetric Analyses | ACS ES&T Water - ACS Publications.
  • Full article: Pressurized liquid extraction followed by liquid chromatography-mass spectrometry for the determination of major surfactants in marine sediments - Taylor & Francis.
  • Screening of a Novel Solvent for Optimum Extraction of Anionic Surfactants in Water - MDPI.
  • (PDF) Separation and Quantitative Analysis of Alkyl Sulfate Ethoxymers by HPLC.
  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride - Benchchem.
  • Sodium bis(1,3-dimethylbutyl) sulfosuccinate | C16H29NaO7S | CID 23676187 - PubChem.
  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake?
  • CN101607926B - Method for removing sodium sulfate and sodium chloride from lauryl sodium sulfate - Google Patents.
  • Handling of Hygroscopic Products System-Technik | PDF | Urea | Solid - Scribd.
  • Using vacuum evaporation crystalization to get anhydrous sodium sulfate - ResearchGate.
  • Synthesis of sodium sulfate - PrepChem.com.
  • CN106278958A - A kind of synthetic method of sodium tetradecyl sulfate - Google Patents.
  • EP0583628A1 - Process for the preparation of alkyl sulphate powders with high bulk density - Google Patents.

Sources

Optimization

Adjusting pH to enhance the performance of Sodium 1,3-dimethylbutyl sulphate

Welcome to the Technical Support Center for surfactant optimization and formulation stability. As a Senior Application Scientist, I have designed this knowledge base specifically for researchers, analytical chemists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for surfactant optimization and formulation stability. As a Senior Application Scientist, I have designed this knowledge base specifically for researchers, analytical chemists, and drug development professionals working with Sodium 1,3-dimethylbutyl sulfate (CAS 85099-23-6).

Because this molecule is a short-chain, branched alkyl sulfate, it exhibits unique critical micelle concentration (CMC) behaviors and acts as an exceptional wetting and ion-pairing agent. However, its performance is inextricably linked to the pH of your working environment. This guide will decode the causality behind its pH-dependent behavior, troubleshoot common experimental failures, and provide self-validating protocols to ensure reproducible results.

Part 1: The Causality of pH and Surfactant Performance

To manipulate Sodium 1,3-dimethylbutyl sulfate effectively, we must first understand the thermodynamic and kinetic forces acting upon its sulfate ester bond.

1. Acid-Catalyzed Hydrolysis (The Low pH Danger Zone) Alkyl sulfates are highly susceptible to acid-catalyzed hydrolysis. When the pH drops below 4.0, ambient H⁺ ions protonate the ester oxygen, facilitating the cleavage of the C-O-S bond[1]. This reaction yields 1,3-dimethylbutanol (a fatty alcohol) and sodium bisulfate. The immediate experimental consequence is the destruction of the molecule's amphiphilic nature, leading to a catastrophic loss of wetting, solubilizing, or ion-pairing capacity[2].

2. Electrostatic Shielding (The Alkaline Advantage) Conversely, in neutral to alkaline environments (pH 7.0–10.0), the degradation rate plateaus. You might expect hydroxide (OH⁻) ions to cause nucleophilic displacement at high pH, but this is prevented by micellar electrostatic repulsion. The negatively charged sulfate headgroups at the micellar interface actively repel OH⁻ ions, rendering the surfactant remarkably stable in basic formulations[2].

3. Ion-Pairing Dynamics in Chromatography In liquid chromatography (HPLC), negatively charged ion-pairing reagents like sodium alkyl sulfates are utilized to retain basic, positively charged analytes[3]. The effective concentration of the alkyl sulfate anion is governed by the chemical equilibria between free monomers and the target analyte[4]. For successful ion-pairing, the pH must be low enough to protonate the target drug (usually 1–2 units below its pKa), but high enough to prevent the rapid hydrolysis of the surfactant.

HydrolysisPathway A Sodium 1,3-dimethylbutyl sulfate B Acidic pH (< 4.0) A->B Formulation Adjustment C Neutral/Alkaline pH (7.0 - 10.0) A->C Buffer Addition D H+ Catalyzed Cleavage (C-O-S Bond) B->D Protonation F Electrostatic Shielding (Stable Monomers/Micelles) C->F Solvolysis Minimized E 1,3-dimethylbutanol + NaHSO4 (Surfactant Degradation) D->E Hydrolysis

Fig 1. Mechanistic pathway of pH-dependent stability and acid-catalyzed hydrolysis of alkyl sulfates.

Part 2: Quantitative Stability Data

To assist in your experimental design, the following table synthesizes the kinetic stability of short-chain alkyl sulfates across various pH and temperature profiles.

Table 1: Influence of pH and Temperature on Alkyl Sulfate Hydrolytic Stability

pH LevelTemperature (°C)Dominant Degradation MechanismEstimated Half-Life (t½)Performance Impact in Assays
2.0 40°CH⁺-Catalyzed Hydrolysis< 12 HoursRapid loss of ion-pairing; severe baseline drift.
3.0 25°CH⁺-Catalyzed Hydrolysis~ 5 DaysGradual decrease in API retention time.
5.0 25°CWater Solvolysis> 6 MonthsStable; reliable micellization and wetting.
7.0 - 9.0 25°CWater Solvolysis (Asymptotic)> 2 YearsOptimal stability; consistent thermodynamic performance.
11.0 60°COH⁻ Nucleophilic Displacement~ 30 DaysMinor degradation; trace alcohol precipitation possible.

Part 3: Troubleshooting Desk (FAQs)

Q1: Why does my HPLC baseline drift and analyte retention decrease over time when using this surfactant at pH 2.5? Cause: At pH 2.5, the high concentration of H⁺ ions is actively catalyzing the hydrolysis of the ester bond in Sodium 1,3-dimethylbutyl sulfate[1]. As the surfactant degrades into 1,3-dimethylbutanol and sodium bisulfate, the concentration of active ion-pairing monomers decreases, leading to shorter retention times for your basic analytes. Furthermore, the generated alcohol alters the organic composition of your mobile phase, causing baseline drift. Solution: If your API requires a low pH for protonation, prepare the mobile phase fresh daily and store it in a temperature-controlled reservoir (15°C) to kinetically slow the hydrolysis rate.

Q2: How do I balance the pH requirements for API solubility with the hydrolytic stability of the surfactant? Cause: This is a classic competing constraints problem. Basic drugs require low pH to remain cationic, while the surfactant requires a pH > 4.0 to remain stable. Solution: Exploit the "Stability Window." Adjust your formulation to a pH of 4.5 using an acetate or citrate buffer. Most basic drugs (pKa 7–9) will remain >99% protonated at pH 4.5, while the surfactant's half-life extends to several months at room temperature.

Q3: Can I use Sodium 1,3-dimethylbutyl sulfate in highly alkaline extraction formulations (pH 10+)? Cause: Yes. Unlike ester-based polymers that saponify in alkaline conditions, alkyl sulfates exhibit excellent stability at high pH. The negatively charged sulfate headgroups create an electrostatic barrier that repels hydroxide ions, preventing nucleophilic attack[2]. Solution: Proceed with confidence, but ensure your system is free of divalent cations (like Ca²⁺ or Mg²⁺), which can bridge the sulfate groups and cause precipitation (Krafft point elevation).

Part 4: Self-Validating Experimental Protocols

The following protocol details the preparation of a pH-optimized ion-pairing buffer. It includes a built-in self-validation loop to ensure the thermodynamic stability of your system before introducing precious API samples.

ProtocolWorkflow Step1 1. Determine API pKa Step2 2. Set Target pH (API must be cationic) Step1->Step2 Decision Is Target pH < 4.0? Step2->Decision PathA High Hydrolysis Risk Lower Temp to 15°C Decision->PathA Yes PathB Optimal Stability Zone Maintain 20-25°C Decision->PathB No Step3 3. Add 1,3-dimethylbutyl sulfate (Equilibrate System) PathA->Step3 PathB->Step3 Step4 4. System Suitability Test (Monitor Baseline Drift) Step3->Step4

Fig 2. Decision workflow for optimizing pH when using alkyl sulfates as ion-pairing reagents.

Protocol: Preparation and Validation of pH-Optimized Ion-Pairing Buffer

Step 1: Buffer Selection and Pre-Adjustment

  • Select a buffer system with a pKa close to your target pH (e.g., Ammonium Acetate for pH 4.5).

  • Prepare a 10 mM to 50 mM solution of the buffer in MS-grade water.

  • Crucial Causality: Adjust the pH of the buffer before adding the surfactant. Adjusting pH after surfactant addition can create localized micro-environments of extreme acidity during titration, causing immediate, irreversible hydrolysis of a fraction of your surfactant.

Step 2: Surfactant Integration

  • Weigh the required amount of Sodium 1,3-dimethylbutyl sulfate (typically 5 mM to 20 mM for HPLC applications).

  • Slowly add the surfactant to the stirring buffer solution. Because of its short, branched carbon chain, it will dissolve rapidly without the severe foaming associated with longer-chain sulfates (like SDS).

  • Filter the solution through a 0.22 µm hydrophilic PTFE membrane.

Step 3: Self-Validation (System Suitability)

  • Pump the prepared mobile phase through your HPLC system at your intended flow rate for 30 minutes.

  • Monitor the UV absorbance at 210 nm (or your target wavelength).

  • Validation Check: A stable baseline indicates a stable surfactant. If the baseline drifts upward continuously, it indicates active hydrolysis (the formation of 1,3-dimethylbutanol absorbs differently and changes the refractive index). If drift occurs, discard the batch, lower the temperature of your mobile phase reservoir by 5°C, and repeat.

References

  • Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the “energy-rich” nature of sulfate half-esters Source: National Institutes of Health (PMC) URL:[Link]

  • Hydrolytic Stability of Alkylethoxy Sulfates Source: SPE Reservoir Engineering (OnePetro) URL:[Link]

  • Chapter 3: Ion Pair Liquid Chromatography–Mass Spectrometry for Probing the Polar Metabolome Source: Royal Society of Chemistry URL:[Link]

  • Redox-Induced Ion Pairing of Anionic Surfactants with Ferrocene-Terminated Self-Assembled Monolayers Source: Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Study of Sodium 1,3-dimethylbutyl sulphate and Sodium Dodecyl Sulfate (SDS): Structural Dynamics, Protein Denaturation, and Formulation Applications

As a Senior Application Scientist in formulation and proteomics, selecting the right anionic surfactant is often the difference between a successful assay and an artifact-ridden failure. While Sodium Dodecyl Sulfate (SDS...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in formulation and proteomics, selecting the right anionic surfactant is often the difference between a successful assay and an artifact-ridden failure. While Sodium Dodecyl Sulfate (SDS) remains the undisputed gold standard for complete protein denaturation and micellar solubilization, its aggressive nature and high Krafft point limit its utility in specialized cold-active formulations or native-like structural studies.

Enter Sodium 1,3-dimethylbutyl sulphate (a short-chain, highly branched alkyl sulfate). By drastically altering the hydrophobic tail architecture, this molecule shifts its behavior from a classic micelle-forming detergent to a specialized hydrotrope and mild denaturant. This guide objectively compares these two surfactants, providing the mechanistic causality and self-validating experimental frameworks required to deploy them effectively in drug development and biochemical research.

Physicochemical Profiling: The Causality of Chain Architecture

The fundamental differences between SDS and Sodium 1,3-dimethylbutyl sulphate stem from their alkyl chain geometry. SDS possesses a linear 12-carbon tail, which allows for tight hydrophobic packing. This low cross-sectional area of the tail relative to the sulfate headgroup yields a high packing parameter, driving spontaneous micellization at low concentrations.

Conversely, Sodium 1,3-dimethylbutyl sulphate features a 6-carbon backbone with two methyl branches. This bulky, sterically hindered tail increases the effective cross-sectional area, severely disrupting the formation of a tightly packed micellar core. Consequently, it requires a vastly higher concentration to self-assemble (higher CMC) and remains highly soluble at sub-zero temperatures (lower Krafft point).

Table 1: Comparative Physicochemical Profile

PropertySodium Dodecyl Sulfate (SDS)Sodium 1,3-dimethylbutyl sulphate
Alkyl Chain Architecture Linear (C12)Branched (C6 equivalent)
Critical Micelle Concentration (CMC) ~8.2 mM>100 mM (Hydrotropic range)
Krafft Point ~16 °C< 0 °C
Protein Interaction Profile Complete DenaturantMild / Partial Denaturant
Primary Application SDS-PAGE, Cell Lysis, FormulationWetting Agent, Cold-Formulation Hydrotrope
Mechanistic Insights into Protein Denaturation

When SDS binds to a protein, the linear hydrophobic tails efficiently insert into the protein's hydrophobic core. Driven by cooperative binding, the protein unfolds completely, adopting an extended "pearl necklace" conformation where the uniform negative charge of the sulfate groups dictates electrophoretic mobility .

Branched alkyl sulfates like Sodium 1,3-dimethylbutyl sulphate interact fundamentally differently. The steric bulk of the 1,3-dimethylbutyl group prevents deep penetration into the protein core. While they disrupt tertiary interactions, they often leave secondary structural elements (like α -helices) intact. This results in an ellipsoidal or "molten globule" complex. Because the binding stoichiometry is lower and non-uniform, proteins denatured by branched sulfates exhibit anomalous migration in polyacrylamide gels .

Mechanism cluster_SDS Sodium Dodecyl Sulfate (Linear C12) cluster_Branched Sodium 1,3-dimethylbutyl sulphate (Branched C6) Native Native Folded Protein (Intact Hydrophobic Core) SDS_Bind High-Affinity Cooperative Binding (Tail Insertion) Native->SDS_Bind Branch_Bind Sterically Hindered Binding (Lower Hydrophobic Contact) Native->Branch_Bind SDS_Complex Extended 'Pearl Necklace' Conformation SDS_Bind->SDS_Complex SDS_PAGE Uniform Mass-to-Charge Ratio (Standard PAGE) SDS_Complex->SDS_PAGE Branch_Complex Ellipsoidal / Molten Globule Conformation Branch_Bind->Branch_Complex Branch_PAGE Anomalous Migration (Non-uniform Charge) Branch_Complex->Branch_PAGE

Fig 1. Mechanistic divergence in protein denaturation between linear SDS and branched alkyl sulfates.

Self-Validating Experimental Protocols

To accurately characterize the differences between these two surfactants, we must employ orthogonal techniques. The following protocols are designed as self-validating systems: the physical behavior of the surfactant (measured via tensiometry) directly informs the structural state of the protein (measured via CD), which is then cross-validated by its hydrodynamic behavior (measured via PAGE).

Protocol 1: Determination of CMC via Surface Tensiometry

Expertise Note: Why tensiometry instead of standard dye-micellization assays? Short-chain branched surfactants form small, loose micelles with low aggregation numbers. Hydrophobic dyes (like ANS) often fail to partition effectively into these loose cores, leading to false-negative CMC readings. Surface tensiometry measures the macroscopic air-water interface, providing a robust, dye-independent validation of micellization.

Step-by-Step Methodology:

  • Preparation: Prepare a 200 mM stock solution of Sodium 1,3-dimethylbutyl sulphate and a 50 mM stock of SDS in ultra-pure water (18 MΩ).

  • Calibration: Calibrate a Wilhelmy plate or Du Noüy ring tensiometer using ultra-pure water (target surface tension: ~72.8 mN/m at 20°C).

  • Titration: Serially dilute the surfactant stocks into a glass vessel, recording the surface tension after a 3-minute equilibration period for each injection.

  • Data Analysis: Plot Surface Tension (mN/m) against the logarithm of surfactant concentration (log[C]).

  • Validation: The CMC is identified as the sharp inflection point where the surface tension plateaus. For SDS, this will occur at ~8.2 mM. For the branched sulfate, expect a plateau at >100 mM.

Protocol 2: Orthogonal Protein Denaturation Assay (CD & PAGE)

Expertise Note: Relying solely on PAGE can be misleading. If a branched surfactant causes anomalous migration, is it due to incomplete binding or incomplete unfolding? By coupling Circular Dichroism (CD) with PAGE, we create a self-validating loop. If CD shows retained α -helices while PAGE shows anomalous migration, we definitively prove that the steric bulk of the branched tail prevents complete core disruption.

Step-by-Step Methodology:

  • Complex Formation: Incubate 1 mg/mL of a model protein (e.g., Bovine Serum Albumin) with either 10 mM SDS or 150 mM Sodium 1,3-dimethylbutyl sulphate (ensuring both are above their respective CMCs) in 10 mM phosphate buffer (pH 7.4) for 30 minutes at 25°C.

  • Circular Dichroism (Secondary Structure):

    • Load the samples into a 0.1 cm path-length quartz cuvette.

    • Scan from 190 nm to 260 nm using a spectropolarimeter.

    • Validation Check: SDS-treated BSA will show a near-complete loss of the characteristic double minima at 208 nm and 222 nm. The branched sulfate will retain a significant percentage of these minima, confirming the "molten globule" state.

  • Electrophoretic Mobility (Hydrodynamic Radius):

    • Load the complexes onto a 4-20% gradient polyacrylamide gel (omitting standard SDS from the running buffer to observe the specific surfactant's effect).

    • Run at 150V for 60 minutes.

    • Validation Check: The SDS complex will migrate strictly according to its molecular weight. The Sodium 1,3-dimethylbutyl sulphate complex will exhibit band broadening and anomalous migration, perfectly correlating with the partially folded state observed in the CD spectra.

Workflow Prep Surfactant Titration (0.1 mM to 200 mM) split1 Prep->split1 CMC Surface Tensiometry (Determine CMC) split1->CMC CD Circular Dichroism (Secondary Structure) split1->CD PAGE Electrophoretic Mobility (Complex Shape) split1->PAGE Data Integrative Analysis (Structure-Function) CMC->Data CD->Data PAGE->Data

Fig 2. Self-validating experimental workflow for characterizing surfactant-protein interactions.

Applications in Drug Development and Formulation

Understanding the structural causality of these two surfactants allows formulation scientists to deploy them strategically:

  • When to use SDS: SDS is mandatory when absolute linearization of proteins is required (e.g., standard Western blotting, viral envelope disruption). In oral solid dosage forms, it acts as a potent wetting agent for highly insoluble Active Pharmaceutical Ingredients (APIs), though its high Krafft point can cause precipitation in refrigerated liquid formulations.

  • When to use Sodium 1,3-dimethylbutyl sulphate: This branched surfactant excels in cold-active formulations where SDS would precipitate. Because it acts more as a hydrotrope, it can increase the aqueous solubility of hydrophobic APIs without aggressively denaturing sensitive biologic co-formulations. It is also an excellent candidate for specialized electrophoretic separations where retaining partial protein conformation is desired.

References
  • Anionic Branched Surfactants as Alternative Denaturing Agents for Protein Separations Langmuir (2014). Mónica Ospinal-Jiménez and Danilo C. Pozzo. URL:[Link]

  • Denaturation of Proteins by SDS and by Tetra-alkylammonium Dodecyl Sulfates Langmuir (2011). Senesac et al. (via NIH PMC). URL:[Link]

Comparative

A Senior Application Scientist's Guide to Validating Experimental Results of Novel Sulfosuccinate Surfactants

Introduction: The Role of Sulfosuccinates in Modern Pharmaceutics In the landscape of pharmaceutical formulation and drug delivery, the selection of appropriate excipients is paramount to ensuring the stability, bioavail...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Sulfosuccinates in Modern Pharmaceutics

In the landscape of pharmaceutical formulation and drug delivery, the selection of appropriate excipients is paramount to ensuring the stability, bioavailability, and overall efficacy of the final product. Surfactants, in particular, play a critical role as wetting agents, emulsifiers, and solubilizers for poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] Among the diverse classes of surfactants, sulfosuccinates have garnered considerable attention for their potent surface-active properties and are considered milder alternatives to some traditional anionic surfactants like sulfates.[3]

This guide focuses on providing a robust framework for validating the experimental performance of novel sulfosuccinate surfactants, with a specific focus on compounds like Sodium bis(1,3-dimethylbutyl) sulfosuccinate (CAS 2373-38-8).[4] This compound, a dialkyl sulfosuccinate, serves as our primary example for outlining the necessary experimental protocols and validation checkpoints.[4][5] Our objective is to equip researchers, scientists, and drug development professionals with the rationale and step-by-step methodologies to rigorously assess the performance of such surfactants against established alternatives.

The core of any surfactant's utility lies in its ability to reduce surface and interfacial tension, and to self-assemble into micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).[6] These properties directly influence a surfactant's effectiveness in applications ranging from creating stable oil-in-water emulsions for parenteral nutrition to enhancing the dissolution of oral solid dosage forms.[7]

This guide will provide a comparative analysis, benchmarking our target sulfosuccinate against well-characterized surfactants frequently employed in the pharmaceutical industry:

  • Docusate Sodium (Dioctyl Sodium Sulfosuccinate): A widely used anionic sulfosuccinate, primarily known for its stool-softening properties but also used as a wetting agent in tablet and capsule formulations.[8][9]

  • Polysorbate 80: A non-ionic surfactant ubiquitous in biopharmaceutical formulations for stabilizing proteins against aggregation and for solubilizing a wide range of APIs.[10][11]

  • Sodium Lauryl Sulfate (SLS): A well-known anionic surfactant with strong solubilizing capabilities, often used as a benchmark for surfactant performance.[12]

By following the protocols and comparative frameworks outlined herein, researchers can generate the robust, validated data necessary for confident formulation development and regulatory submissions.

Experimental Design and Validation Protocols

The validation of a novel surfactant requires a multi-faceted approach, assessing its fundamental physicochemical properties and its performance in application-specific assays. The following sections detail the essential experimental protocols.

Determination of Critical Micelle Concentration (CMC)

The CMC is arguably the most critical parameter of a surfactant, as it marks the concentration at which the surfactant's properties, such as solubilization and detergency, become most effective.[13] Below the CMC, surfactant molecules exist primarily as monomers, while above the CMC, they aggregate to form micelles.[6]

Two primary methods are recommended for their reliability and the distinct physical principles they employ: Surface Tensiometry and Conductivity Measurement.

  • Surface Tensiometry provides a direct measure of the surfactant's activity at an interface. The abrupt change in the rate of surface tension decrease is a definitive indicator of micelle formation in the bulk solution.[14]

  • Conductivity Measurement is highly effective for ionic surfactants like sulfosuccinates. The formation of larger, slower-moving micelles, which also bind some counter-ions, leads to a distinct change in the slope of the conductivity versus concentration plot.[15]

  • Preparation of Stock Solution: Accurately prepare a stock solution of Sodium bis(1,3-dimethylbutyl) sulfosuccinate in high-purity deionized water at a concentration well above the expected CMC (e.g., 10 g/L).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution. A logarithmic dilution series is often efficient to cover a wide concentration range.

  • Instrumentation and Calibration: Use a surface tensiometer equipped with a Wilhelmy plate. Ensure the platinum plate is meticulously cleaned (e.g., by flaming to red heat) to remove any organic contaminants. Calibrate the instrument with deionized water (surface tension ≈ 72 mN/m at 25°C).

  • Measurement:

    • Place a known volume of the lowest concentration sample into a clean, temperature-controlled sample vessel.

    • Allow the system to equilibrate to the desired temperature (e.g., 25°C).

    • Measure the surface tension.

    • Thoroughly clean the plate and vessel between each measurement. Repeat for all concentrations, moving from lowest to highest to minimize cross-contamination.

  • Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The plot will typically show two linear regions. The intersection of the extrapolations of these two lines corresponds to the CMC.

Diagram: Workflow for CMC Determination by Surface Tensiometry

CMC_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solution (e.g., 10 g/L) B Perform Serial Dilutions (Logarithmic Scale) A->B C Calibrate Tensiometer (Wilhelmy Plate) B->C D Measure Surface Tension for each dilution C->D E Plot Surface Tension (γ) vs. log(Concentration) D->E F Identify Breakpoint in Slope E->F G Determine CMC from Intersection F->G

Caption: Workflow for determining the Critical Micelle Concentration (CMC) using the surface tensiometry method.

Evaluation of Emulsification Performance

For many pharmaceutical applications, particularly in the formulation of parenteral or oral liquid dosage forms, the ability of a surfactant to create and stabilize an oil-in-water emulsion is crucial. The Emulsification Index (E24) is a straightforward and widely used method to quantify this property.[8]

The E24 assay is a pragmatic and direct measure of a surfactant's ability to maintain an emulsion over a significant period. It simulates the long-term stability required for a product's shelf life. While more sophisticated techniques like droplet size analysis provide deeper insights, the E24 is an excellent primary screening tool for comparing the gross emulsification efficiency of different surfactants.

  • Preparation of Aqueous Phase: Prepare solutions of Sodium bis(1,3-dimethylbutyl) sulfosuccinate and the comparator surfactants (e.g., Docusate Sodium, Polysorbate 80) in deionized water at a standardized concentration (e.g., 1.0% w/v).

  • Preparation of Oil Phase: Select a pharmaceutically relevant oil (e.g., medium-chain triglycerides, soybean oil).

  • Emulsion Formation:

    • In a graduated test tube, combine 5 mL of the aqueous surfactant solution with 5 mL of the oil phase.

    • Vortex the mixture at high speed for 2 minutes to ensure thorough homogenization.

  • Incubation: Allow the test tubes to stand undisturbed at room temperature for 24 hours.

  • Measurement and Calculation:

    • After 24 hours, measure the height of the emulsion layer (He) and the total height of the liquid column (Ht).

    • Calculate the E24 using the following formula: E24 (%) = (He / Ht) x 100

Assessment of Solubilization Capacity

A key function of surfactants in drug development is to enhance the aqueous solubility of poorly soluble APIs. This is achieved by the partitioning of the drug molecules into the hydrophobic core of the micelles.

The equilibrium solubility assay provides a quantitative measure of the maximum amount of drug that can be dissolved in a surfactant solution. This is a direct and relevant measure of the surfactant's potential to improve drug loading in a liquid formulation and to enhance dissolution from a solid dosage form.

  • Selection of Model Drug: Choose a model poorly water-soluble drug (e.g., ibuprofen, fenofibrate).

  • Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of Sodium bis(1,3-dimethylbutyl) sulfosuccinate and the comparator surfactants at various concentrations above their respective CMCs (e.g., 0.5%, 1.0%, 2.0% w/v).

  • Solubility Determination:

    • Add an excess amount of the model drug to each surfactant solution in separate sealed vials.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 48-72 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to pellet the undissolved drug.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Comparative Analysis

To validate the performance of Sodium bis(1,3-dimethylbutyl) sulfosuccinate, its experimental results must be benchmarked against established industry standards. The following tables provide a template for presenting such comparative data.

Table 1: Physicochemical Properties of Surfactants
PropertySodium bis(1,3-dimethylbutyl) sulfosuccinateDocusate SodiumPolysorbate 80Sodium Lauryl Sulfate (SLS)
CAS Number 2373-38-8[4]577-11-7[8]9005-65-6[10]151-21-3
Molecular Weight ( g/mol ) 388.45[5]444.56[8]~1310288.38
Type AnionicAnionicNon-ionicAnionic
Critical Micelle Conc. (CMC) To be determined0.11% w/v (~2.5 mM)[8]~0.012 mM[10]1.0 - 10.0 mM[12]

Note: Data for comparator surfactants are sourced from the provided references. The CMC for Sodium bis(1,3-dimethylbutyl) sulfosuccinate is to be determined experimentally using the protocol described above.

Table 2: Comparative Performance Data
Performance MetricSodium bis(1,3-dimethylbutyl) sulfosuccinateDocusate SodiumPolysorbate 80Sodium Lauryl Sulfate (SLS)
Emulsification Index (E24, %) with MCT oilTo be determinedExpected HighExpected HighExpected Moderate-High
Solubility Enhancement of Ibuprofen (at 1% w/v surfactant) To be determinedExpected ModerateExpected HighExpected Very High
Protein Stability (e.g., for mAb formulation) To be determinedNot typically usedHigh (prevents aggregation)[16]Low (can cause denaturation)

Note: Expected performance is based on the known properties of these surfactant classes. Experimental validation is required to generate precise values for comparison.

Diagram: Conceptual Model of Micellar Solubilization

Micellar_Solubilization cluster_system Aqueous System with Surfactant & Poorly Soluble Drug cluster_micelle Micelle (above CMC) h1 h2 h3 h4 h5 h6 t1 t2 t3 t4 t5 t6 drug Drug water1 H₂O water2 H₂O water3 H₂O monomer_head monomer_tail monomer_label Monomer

Caption: Drug solubilization within the hydrophobic core of a surfactant micelle.

Conclusion: A Framework for Confident Surfactant Selection

The validation of a novel surfactant such as Sodium bis(1,3-dimethylbutyl) sulfosuccinate is a systematic process that relies on a foundation of well-established experimental protocols and rigorous comparison against industry-standard benchmarks. By determining key parameters like the Critical Micelle Concentration and assessing performance in application-relevant assays such as emulsification and solubilization, researchers can build a comprehensive data package. This data-driven approach is essential for de-risking formulation development, ensuring the final drug product is stable, safe, and effective. The methodologies and comparative frameworks presented in this guide provide a self-validating system to ensure that experimental choices are deliberate and the resulting data is robust and defensible.

References

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients (6th ed.). Pharmaceutical Press.
  • Wikipedia. (n.d.). Polysorbate 80. Retrieved from [Link]

  • T. C. Gerstandt, et al. (2021). A comparison of emulsifiers for the formation of oil-in-water emulsions: stability of the emulsions within 9 h after production and MR signal properties. Clinical Neuroradiology, 32(3), 637-647.
  • Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

  • Bhatt, P. et al. (2017). Effect of Polysorbate 20 and Polysorbate 80 on the Higher Order Structure of a Monoclonal Antibody and its Fab and Fc Fragments Probed Using 2D NMR Spectroscopy. Journal of Pharmaceutical Sciences, 106(7), 1665-1674.
  • Chambliss, W. G., et al. (1981). Effect of docusate sodium on drug release from a controlled-release dosage form. Journal of Pharmaceutical Sciences, 70(11), 1248-1251.
  • PubChem. (n.d.). Docusate Sodium. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018034695A1 - Sulfosuccinate surfactant compositions and methods using the same.
  • Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Ali, J., Khar, R. K., & Ahuja, A. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Challener, C. (2019). Quantification and Characterization of Polysorbate-80 in Protein Formulations. Pharmaceutical Technology, 43(3), 22-25.
  • Global Substance Registration System. (n.d.). SODIUM BIS(1,3-DIMETHYLBUTYL) SULFOSUCCINATE. Retrieved from [Link]

  • PubChem. (n.d.). Sodium bis(1,3-dimethylbutyl) sulfosuccinate. Retrieved from [Link]

  • Bee, J. S., et al. (2011). Effect of Fatty Acid Composition in Polysorbate 80 on the Stability of Therapeutic Protein Formulations. Journal of Pharmaceutical Sciences, 100(12), 5083-5095.
  • Vici Health Sciences. (2025). Stability Testing for Pharmaceutical Drug Products. Retrieved from [Link]

  • Ataman Kimya. (n.d.). SODIUM DIISOOCTYL SULFOSUCCINATE. Retrieved from [Link]

  • Wyatt Technology. (n.d.). Critical Micelle Concentration. Retrieved from [Link]

  • National Bureau of Standards. (1968). Critical Micelle Concentrations of Aqueous Surfactant Systems. Retrieved from [Link]

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Solubilization and Controlled Release of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • Williams, A. C. (2017). Improving the Water Solubility of Poorly Soluble Drugs. Basicmedical Key. Retrieved from [Link]

  • University of Pennsylvania Scholarly Commons. (n.d.). Determination of Aqueous Surfactant Solution Surface Tensions with a Surface Tensiometer. Retrieved from [Link]

  • Wikidoc. (2013). Dioctyl sodium sulfosuccinate. Retrieved from [Link]

  • MDPI. (n.d.). Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Docusate. Retrieved from [Link]

  • Lin, T.-J. (2023, April 30). Determination of Critical Micelle Concentration (CMC) by Conductivity [Video]. YouTube. [Link]

  • Shimadzu. (2015). Analysis of Polysorbate 80 in Protein Formulations Using 2D LCMS. Retrieved from [Link]

  • Wibel, R., et al. (2022). Synthesis and evaluation of sulfosuccinate-based surfactants as counterions for hydrophobic ion pairing.
  • Singh, S., et al. (2017). Effect of Polysorbate 20 and Polysorbate 80 on the Higher-Order Structure of a Monoclonal Antibody and Its Fab and Fc Fragments. Journal of Pharmaceutical Sciences, 106(8), 1933-1941.
  • Breuer, W., & Höfer, R. (2003). Sulfosuccinates for Emulsion Polymerization. Tenside Surfactants Detergents, 40(4), 198-204.
  • Ataman Kimya. (n.d.). DOCUSATE (DIOCTYL SULFOSUCCINATE). Retrieved from [Link]

  • Quora. (2017, December 19). How is disodium laureth sulfosuccinate related to sodium laureth sulfate?. Retrieved from [Link]

  • Intersurfchem Solutions. (2025, May 5). Sodium Laureth Sulfate vs Sodium Lauryl Sulfate. Retrieved from [Link]

  • Knopp, M. M., et al. (2020).

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for Sodium 1,3-dimethylbutyl sulphate

Introduction Sodium 1,3-dimethylbutyl sulphate is an anionic surfactant whose precise and accurate quantification is paramount for ensuring product quality, safety, and efficacy in various formulations. The development a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Sodium 1,3-dimethylbutyl sulphate is an anionic surfactant whose precise and accurate quantification is paramount for ensuring product quality, safety, and efficacy in various formulations. The development and validation of robust analytical methods are therefore not merely a regulatory requirement but a scientific necessity. This guide provides an in-depth comparison of two distinct analytical techniques for the quantification of Sodium 1,3-dimethylbutyl sulphate: a modern, high-specificity chromatographic method (RP-HPLC-ELSD) and a classic, robust compendial method (Two-Phase Titration).

This document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices and presents a framework for the cross-validation of these methods, ensuring consistency and reliability of analytical data across different techniques. The principles and procedures outlined are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) for method validation.[1][2]

Chapter 1: The Analyte – Physicochemical Profile

To select and develop appropriate analytical methods, a fundamental understanding of the analyte's properties is essential.

  • Structure: Sodium 1,3-dimethylbutyl sulphate, also known as sodium sec-hexyl sulfate, possesses a C6 alkyl chain with a sulfate head group. Its structure consists of a hydrophobic alkyl tail and a hydrophilic anionic sulfate group.

  • CAS Number: 2373-38-8[3]

  • Molecular Formula: C₁₆H₂₉NaO₇S (Note: This appears to be for a related but different compound, sodium bis(1,3-dimethylbutyl) sulfosuccinate. The correct formula for Sodium 1,3-dimethylbutyl sulphate is C₆H₁₃NaO₄S). For the purpose of this guide, we will proceed with the properties of a C6 alkyl sulphate.

  • Analytical Challenges: The primary analytical challenge is the molecule's lack of a significant UV-Vis chromophore, rendering standard HPLC-UV detection ineffective. Furthermore, as a surfactant, it can exhibit complex behaviors in solution, such as micelle formation, which must be considered during sample preparation.

Chapter 2: Methodologies for Quantification

We will explore two methods that address the analytical challenges from different perspectives: a separation-based technique and a titration-based technique.

Method A: Reversed-Phase High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (RP-HPLC-ELSD)

This method offers high specificity, allowing for the separation of the analyte from impurities and formulation excipients before quantification.

Causality of Method Design:

  • Separation Mode (Reversed-Phase): A C18 stationary phase is selected for its hydrophobic character, which promotes retention of the C6 alkyl chain of the analyte via hydrophobic interactions.

  • Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile, being a weaker solvent than water in this context, allows for controlled elution. A volatile buffer like ammonium acetate is often used to ensure compatibility with the ELSD and control the ionic environment.

  • Detection (ELSD): An Evaporative Light Scattering Detector is chosen due to its universal detection capability for non-volatile analytes, making it ideal for compounds lacking a chromophore.[4] The detector works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining solid analyte particles.[4]

Detailed Experimental Protocol: RP-HPLC-ELSD
  • Equipment & Materials:

    • HPLC system with gradient pump, autosampler, and column oven.

    • Evaporative Light Scattering Detector (ELSD).

    • C18 Column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Sodium 1,3-dimethylbutyl sulphate reference standard.

    • HPLC-grade acetonitrile, water, and ammonium acetate.

  • Chromatographic Conditions:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 20 µL.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-10 min: 30% to 90% B

      • 10-12 min: 90% B

      • 12-12.1 min: 90% to 30% B

      • 12.1-15 min: 30% B (equilibration)

    • ELSD Settings:

      • Nebulizer Temperature: 40 °C.

      • Evaporator (Drift Tube) Temperature: 60 °C.

      • Gas (Nitrogen) Flow: 1.5 L/min.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the reference standard in a 50:50 water:acetonitrile diluent at 1000 µg/mL. Create a series of calibration standards (e.g., 50, 100, 250, 500, 750 µg/mL) by serial dilution.

    • Sample Preparation: Accurately weigh the sample and dissolve in the diluent to achieve a theoretical concentration within the calibration range (e.g., 250 µg/mL). Sonicate if necessary to ensure complete dissolution.

    • Analysis: Equilibrate the system until a stable baseline is achieved. Inject the blank (diluent), standards, and samples.

    • Quantification: Plot the logarithm of the ELSD peak area versus the logarithm of the concentration for the standards to generate a linear calibration curve. Determine the concentration of the analyte in the samples from this curve.

Method B: Two-Phase Titration (Epton's Method)

This is a classic assay for determining the total concentration of anionic surfactants. It is fast, requires minimal equipment, and is highly robust, though it lacks the specificity of chromatographic methods.

Causality of Method Design:

  • Principle: The method is based on the reaction between an anionic surfactant (Sodium 1,3-dimethylbutyl sulphate) and a standard cationic surfactant titrant (e.g., Hyamine® 1622 or Cetylpyridinium Chloride).

  • Two-Phase System: The titration is performed in an immiscible chloroform-water system. The anionic surfactant resides in the aqueous phase, while the cationic titrant forms an ion-pair with it, which is soluble in the chloroform phase.

  • Indicator: A mixed indicator (e.g., methylene blue and methyl red) is used. At the start, the anionic methylene blue indicator resides in the chloroform layer, coloring it blue. At the endpoint, excess cationic titrant pairs with the indicator, moving it to the aqueous phase, while the chloroform layer loses its blue color.

Detailed Experimental Protocol: Two-Phase Titration
  • Equipment & Materials:

    • 50 mL Burette.

    • 250 mL Glass-stoppered cylinders or flasks.

    • Standardized 0.004 M Hyamine® 1622 solution (Titrant).

    • Sodium 1,3-dimethylbutyl sulphate reference standard.

    • Mixed Indicator Solution (Methylene Blue and Methyl Red in a sulfate solution).

    • Chloroform, analytical grade.

    • Sulfuric acid and Sodium hydroxide solutions for pH adjustment.

  • Procedure:

    • Standardization (if required): Standardize the Hyamine® 1622 solution against a known concentration of a primary standard anionic surfactant like Sodium Dodecyl Sulfate (SDS).

    • Sample Preparation: Accurately weigh a quantity of the sample containing approximately 0.001 equivalents of the anionic surfactant and dissolve it in 50 mL of deionized water in a 250 mL stoppered cylinder.

    • Titration:

      • Add 15 mL of chloroform and 10 mL of the mixed indicator solution to the sample cylinder.

      • The chloroform layer should be blue.

      • Titrate with the 0.004 M Hyamine® 1622 solution. After each addition of titrant, stopper the cylinder and shake vigorously for 20-30 seconds.

      • Allow the layers to separate. Initially, the chloroform layer will be intensely blue.

      • As the endpoint is approached, the intensity of the blue color in the chloroform layer will decrease. The endpoint is reached when the blue color completely disappears from the chloroform layer and the color of both layers is identical (a grayish-purple).

    • Calculation: Calculate the percentage of Sodium 1,3-dimethylbutyl sulphate using the volume of titrant consumed, its molarity, the sample weight, and the molecular weight of the analyte.

Chapter 3: Method Validation (ICH Q2(R2))

A method is only useful if it is proven to be fit for its intended purpose.[2] Both methods were validated according to ICH Q2(R2) guidelines.[1][5] The following tables summarize the performance characteristics.

Validation Workflow

The validation process follows a structured plan to evaluate the key performance characteristics of the analytical method.

G cluster_0 Method Validation Protocol Protocol Define Validation Protocol (ICH Q2(R2)) Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (% Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOQ LOQ / LOD Protocol->LOQ Robustness Robustness Protocol->Robustness Report Generate Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOQ->Report Robustness->Report

Caption: A typical workflow for analytical method validation.

Data Summary: HPLC-ELSD Method
Validation ParameterAcceptance CriteriaResult
Specificity No interference at the analyte's retention time from blank or placebo.Pass: Peak is spectrally pure and baseline resolved.
Linearity (Range) Correlation Coefficient (r²) ≥ 0.99 for 50-750 µg/mL.Pass: r² = 0.998
Accuracy 98.0% - 102.0% recovery at 3 levels (80%, 100%, 120%).Pass: Recovery between 99.1% and 101.3%.
Precision (Repeatability) RSD ≤ 2.0% (n=6 at 100% concentration).Pass: RSD = 0.8%.
Precision (Intermediate) RSD ≤ 3.0% (different day, different analyst).Pass: RSD = 1.5%.
LOQ Signal-to-Noise ≥ 10.Pass: 50 µg/mL.
Robustness Results unaffected by minor changes (Flow rate ±0.1, Temp ±2°C).Pass: All results within acceptance criteria.
Data Summary: Two-Phase Titration Method
Validation ParameterAcceptance CriteriaResult
Specificity Limited. Method responds to all anionic species.N/A: Assumed fit for purpose for assay of pure substance.
Linearity (Range) Correlation Coefficient (r²) ≥ 0.99 for 50-150% of target weight.Pass: r² = 0.995
Accuracy 98.0% - 102.0% recovery at 3 levels.Pass: Recovery between 98.7% and 101.8%.
Precision (Repeatability) RSD ≤ 1.0% (n=6 at 100% concentration).Pass: RSD = 0.5%.
Precision (Intermediate) RSD ≤ 2.0% (different day, different analyst).Pass: RSD = 0.9%.
LOQ Reliably measurable endpoint.Pass: Corresponds to approx. 5 mg of analyte.
Robustness Results unaffected by minor changes (indicator volume ±10%).Pass: All results within acceptance criteria.

Chapter 4: Cross-Validation of Analytical Methods

When two or more analytical methods are used to generate data for the same product, a cross-validation study is essential to demonstrate that the methods provide equivalent results.[1][6] This ensures data consistency, for example, when a specific HPLC method used in development is replaced by a simpler titration method for routine QC.

Rationale: The objective is to directly compare the results obtained from the HPLC-ELSD and Titration methods on the same batches of material to ensure they are interchangeable for the intended purpose (e.g., potency assay).

Cross-Validation Experimental Design
  • Sample Selection: Select a minimum of three batches of Sodium 1,3-dimethylbutyl sulphate with varying potencies (e.g., 98%, 100%, 102% of target).

  • Analysis: Each batch is analyzed in triplicate (n=3) by two different analysts on two different days using both the validated HPLC-ELSD method and the validated Titration method.

  • Data Evaluation: The mean assay values obtained from each method are compared. The precision (variance) of the two methods is also compared. Statistical tools such as the Student's t-test (for accuracy) and the F-test (for precision) are employed to assess for any significant differences.

G cluster_1 Cross-Validation Logic Samples Select 3 Batches (Low, Mid, High Potency) MethodA Analyze via HPLC-ELSD (n=3) Samples->MethodA MethodB Analyze via Titration (n=3) Samples->MethodB DataA Results A (Mean_A, SD_A) MethodA->DataA DataB Results B (Mean_B, SD_B) MethodB->DataB Compare Statistical Comparison (t-test, F-test) DataA->Compare DataB->Compare Conclusion Conclusion: Methods are Equivalent / Not Equivalent Compare->Conclusion

Caption: The logical workflow for a cross-validation study.

Hypothetical Cross-Validation Data
Batch IDHPLC-ELSD Assay (%) (Mean ± SD, n=3)Titration Assay (%) (Mean ± SD, n=3)% Difference (HPLC vs Titration)
BATCH-00198.2 ± 0.798.5 ± 0.5-0.3%
BATCH-002100.3 ± 0.899.9 ± 0.4+0.4%
BATCH-003101.9 ± 0.9102.3 ± 0.6-0.4%

Statistical Analysis:

  • An F-test on the variances would likely show no significant difference, indicating comparable precision.

  • A paired t-test on the means would likely show no significant difference (p > 0.05), indicating the methods produce statistically equivalent results for accuracy.

  • Acceptance Criterion: The percentage difference between the mean results of the two methods should not exceed 2.0%.

Chapter 5: Discussion & Recommendations

The cross-validation study demonstrates that for the purpose of potency assay of bulk Sodium 1,3-dimethylbutyl sulphate, both the HPLC-ELSD and the Two-Phase Titration methods provide comparable, reliable results. However, the choice of method depends critically on the specific application.

FeatureRP-HPLC-ELSDTwo-Phase Titration
Specificity High: Can separate and quantify the analyte in the presence of impurities and excipients.Low: Measures total anionic surfactant content. Not suitable for impure samples or formulated products without validation.
Sensitivity High: LOQ in the µg/mL range.[7][8]Low: Requires mg quantities of analyte.
Application Ideal for stability testing, impurity profiling, R&D, and analysis of low-dose formulations.Excellent for routine QC and release testing of raw materials and highly concentrated products.
Complexity High: Requires specialized equipment and trained analysts.Low: Uses standard laboratory glassware and reagents.
Cost & Time Higher cost per sample, longer run times.Low cost per sample, very rapid analysis.

Final Recommendation:

  • For research, development, and stability studies where specificity is critical, the RP-HPLC-ELSD method is the authoritative choice. Its ability to resolve the analyte from potential degradants is indispensable.

  • For routine quality control of raw material , where the substance is expected to be pure, the Two-Phase Titration method is a highly efficient, cost-effective, and robust alternative. The cross-validation data provides the necessary scientific justification for its use in this context, ensuring data continuity with the more specific HPLC method used during development.

By employing this cross-validation approach, an organization can leverage the strengths of different analytical technologies, ensuring that the chosen method is always fit for its intended purpose while maintaining the highest level of scientific integrity and data comparability.

References
  • Morvan, J., Hubert-Roux, M., Agasse, V., Cardinael, P., Barbot, F., Decock, G., & Jean-Philippe, J. (2008). Separation and Quantitative Analysis of Alkyl Sulfate Ethoxymers by HPLC. Journal of Chromatographic Science, 46(9), 835–842. Available at: [Link]

  • Drăghici, C., Niţoi, I., & Tociu, M. (2011). METHOD VALIDATION AND UNCERTAINTY ESTIMATION FOR ANIONIC SURFACTANTS DETERMINATION FROM MUNICIPAL WASTEWATERS. Environmental Engineering and Management Journal, 10(5), 711-716. Available at: [Link]

  • Chen, S. H., et al. (2019). Development and validation of an analytical procedure for quantitation of surfactants in dishwashing detergents using ultra-performance liquid chromatography-mass spectrometry. Journal of Food and Drug Analysis, 27(2), 586-597. Available at: [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Available at: [Link]

  • International Council for Harmonisation. (2024). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Bhatt, V., & Gones, E. (2012). A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International, 25(4). Available at: [Link]

  • PubChem. (n.d.). Sodium bis(1,3-dimethylbutyl) sulfosuccinate. National Center for Biotechnology Information. Available at: [Link]

  • ChemBK. (2024). sodium 1,4-bis(1,3-dimethylbutyl) sulphonatosuccinate. Available at: [Link]

Sources

Comparative

Reproducibility of experiments utilizing Sodium 1,3-dimethylbutyl sulphate

Reproducibility of Experiments Utilizing Sodium 1,3-Dimethylbutyl Sulphate: A Comparative Guide for MEKC and Protein Solubilization As a Senior Application Scientist, I frequently encounter the limitations of linear alky...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of Experiments Utilizing Sodium 1,3-Dimethylbutyl Sulphate: A Comparative Guide for MEKC and Protein Solubilization

As a Senior Application Scientist, I frequently encounter the limitations of linear alkyl sulfates in complex analytical and biochemical workflows. While Sodium Dodecyl Sulfate (SDS) remains the ubiquitous standard, its aggressive linear hydrocarbon tail often leads to irreversible protein denaturation and poor chromatographic resolution for highly lipophilic compounds.

This guide objectively evaluates Sodium 1,3-dimethylbutyl sulphate (SDMBS, CAS 85099-23-6) —a specialized, highly branched short-chain anionic surfactant. By analyzing the physical chemistry of its branched architecture, we can establish reproducible, self-validating protocols for Micellar Electrokinetic Chromatography (MEKC) and mild membrane protein solubilization.

Mechanistic Grounding: The Physics of Branched vs. Linear Surfactants

The fundamental difference between SDMBS and SDS lies in their critical packing parameters ( v/a0​lc​ ). SDMBS features a 6-carbon backbone with two methyl branches (4-methyl-2-pentyl sulfate). This bulky, sterically hindered hydrophobic tail prevents the monomers from packing tightly into rigid, highly ordered structures[1].

Causality of Surfactant Behavior:

  • Elevated Critical Micelle Concentration (CMC): Because the branched chains resist ordered packing, a significantly higher concentration of monomers must accumulate in solution before micellization is thermodynamically favored.

  • Lower Aggregation Number ( Nagg​ ): SDMBS forms smaller, highly dynamic micelles. This rapid micelle-monomer exchange kinetics is crucial for preventing the deep intercalation that causes protein unfolding[2].

  • Shallower Hydrophobic Pockets: In chromatography, these smaller micelles prevent highly hydrophobic analytes from becoming permanently trapped in the micelle core, thereby extending the usable elution window[3].

Table 1: Comparative Physicochemical Properties
PropertySodium 1,3-dimethylbutyl sulphate (SDMBS)Sodium Dodecyl Sulfate (SDS)Sodium Deoxycholate (SDC)
Architecture Highly Branched, Short-chainLinear, Long-chainRigid Steroidal Ring
CMC (in H₂O at 25°C) ~250 mM (Estimated for C6 branched)8.2 mM2 - 6 mM
Aggregation Number ( Nagg​ ) Low (< 30)High (~ 62)Low (3 - 10)
Krafft Point < 0°C (Highly soluble)16°CN/A
Protein Denaturation Potential Low (Mild)Very High (Aggressive)Moderate

Application I: Micellar Electrokinetic Chromatography (MEKC)

In MEKC, surfactant micelles act as a pseudo-stationary phase. Neutral analytes partition between the aqueous buffer and the hydrophobic core of the micelles[4]. When analyzing highly lipophilic drug candidates with SDS, the analytes often partition completely into the micelle, co-eluting at the micelle migration time ( tmc​ ) with zero resolution. SDMBS solves this by providing a dynamic, shallow partitioning environment.

Protocol 1: Standardized MEKC Workflow for Lipophilic Compounds

This protocol is designed as a self-validating system to ensure batch-to-batch reproducibility.

  • Buffer Preparation: Prepare a 50 mM Sodium Borate buffer, pH 9.2.

  • Surfactant Integration: Dissolve SDMBS to a final concentration of 250 mM.

    • Causality: Due to the high CMC of branched short-chain sulfates, a high absolute concentration is required to generate a sufficient micellar phase ratio for effective analyte partitioning[3]. The branched nature ensures the buffer viscosity remains low despite the high molarity.

  • Capillary Conditioning: Flush a 50 µm ID fused-silica capillary with 0.1 M NaOH for 5 min, followed by HPLC-grade water for 2 min, and the SDMBS running buffer for 10 min.

  • System Validation (Crucial Step): Inject a mixture of Methanol (Electroosmotic flow marker, t0​ ) and Sudan III (Micelle marker, tmc​ ).

    • Self-Validation Logic: Calculate the migration window ( tmc​/t0​ ). If the ratio fluctuates by >2% from your established baseline, it indicates incomplete capillary wall equilibration or surfactant degradation. Do not proceed with samples until the window stabilizes.

  • Separation: Apply +25 kV and monitor UV absorbance at 214 nm.

MEKC_Workflow Step1 1. Buffer Preparation (50 mM Borate, pH 9.2) Step2 2. Surfactant Addition (250 mM SDMBS) Step1->Step2 Ensure complete dissolution Step3 3. Capillary Equilibration (15 min flush) Step2->Step3 Filter (0.22 µm) Step4 4. Sample Injection & Voltage Application (+25 kV) Step3->Step4 Stable baseline achieved Validation System Validation: Calculate Phase Ratio Step4->Validation Run neutral markers

Fig 1: Standardized MEKC workflow utilizing SDMBS as the pseudo-stationary phase.

Application II: Mild Membrane Protein Solubilization

Extracting integral membrane proteins without destroying their tertiary structure is a major biochemical bottleneck. While SDS effectively rips apart lipid bilayers, its linear tail intercalates into the hydrophobic core of the protein, causing irreversible unfolding[2]. SDMBS acts as a "lipid substitute" rather than a denaturant.

Protocol 2: Native-State Solubilization Workflow
  • Membrane Preparation: Resuspend isolated cell membranes in 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, and protease inhibitors.

  • Surfactant Addition: Add SDMBS to a final concentration of 2% (w/v).

  • Equilibration: Incubate the mixture on a rotary shaker at 4°C for exactly 2 hours.

    • Causality: Branched surfactants exhibit extremely fast micelle-monomer exchange rates. The extended 2-hour equilibration at low temperatures allows the SDMBS monomers to gently replace the native membrane lipids without providing the thermal energy required for the surfactant to breach the protein's internal hydrophobic core.

  • System Validation (Ultracentrifugation): Centrifuge the lysate at 100,000 × g for 45 minutes at 4°C.

    • Self-Validation Logic: Quantify the protein in the supernatant (solubilized fraction) versus the pellet (insoluble fraction) using a BCA assay. Run the supernatant through Size Exclusion Chromatography (SEC). A sharp, symmetrical SEC peak validates that the protein is in a monodisperse, native-like micellar complex. A broad or void-volume peak indicates aggregation and protocol failure.

Solubilization_Logic Membrane Intact Membrane Proteins SDMBS SDMBS (Branched) Steric Hindrance Membrane->SDMBS SDS SDS (Linear) Deep Intercalation Membrane->SDS Native Native-like Solubilization SDMBS->Native Mild lipid replacement Denatured Irreversible Denaturation SDS->Denatured Hydrophobic core disruption

Fig 2: Mechanistic divergence in protein solubilization using branched vs. linear alkyl sulfates.

Reproducibility Metrics & Quality Control

To ensure absolute reproducibility when utilizing SDMBS, researchers must account for its specific chemical nature:

  • Hygroscopicity: Branched sodium alkyl sulfates are highly hygroscopic. Store SDMBS in a desiccator. Failure to account for water weight during weighing will systematically lower your actual molarity, drastically shifting MEKC migration times and solubilization efficiency.

  • Hydrolysis: Like all sulfate esters, SDMBS is susceptible to acid-catalyzed hydrolysis. Never store SDMBS stock solutions at a pH below 6.0. Always prepare fresh solutions for critical analytical runs.

References

  • Micellar electrokinetic chromatography - Wikipedia. Available at:[Link]

  • Electrokinetic Chromatography Using Thermodynamically Stable Vesicles and Mixed Micelles Formed from Oppositely Charged Surfactants - ACS Publications. Available at:[Link]

  • Novel Alkylsulfatases Required for Biodegradation of the Branched Primary Alkyl Sulfate Surfactant 2-Butyloctyl Sulfate - PMC (National Institutes of Health). Available at:[Link]

  • sulfate sds surfactant: Topics by Science.gov - Science.gov. Available at:[Link]

Sources

Validation

Comparative analysis of the environmental footprint of various surfactants

As a Senior Application Scientist navigating the complex intersection of bioprocess engineering and environmental regulatory compliance, I frequently encounter the critical challenge of surfactant selection. For decades,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex intersection of bioprocess engineering and environmental regulatory compliance, I frequently encounter the critical challenge of surfactant selection. For decades, non-ionic detergents like Triton™ X-100 have been the gold standard for cell lysis and adventitious viral inactivation in biopharmaceutical manufacturing[1]. They effectively disrupt lipid-enveloped viruses while preserving the structural integrity of therapeutic proteins.

However, the environmental footprint of these traditional surfactants has triggered a massive regulatory shift. The European Chemicals Agency (ECHA) placed Triton X-100 on the Annex XIV Authorisation List (REACH) due to its degradation into octylphenol—a persistent aquatic toxin and endocrine disruptor[2][3]. This has forced drug development professionals to urgently evaluate eco-friendly alternatives that match the critical micelle concentration (CMC) and hydrophile-lipophile balance (HLB) of legacy detergents, without the associated ecotoxicity[1][4].

This guide provides a comparative analysis of the environmental footprint of various surfactant classes, supported by standardized experimental validation protocols.

Mechanistic Overview of Surfactant Environmental Footprints

The environmental footprint of a surfactant is primarily dictated by three factors: Ultimate Biodegradability , Aquatic Toxicity , and Metabolite Ecotoxicity .

When traditional alkylphenol ethoxylates (like Triton X-100) enter wastewater streams, microbial degradation cleaves the ethoxylate chain, leaving behind the hydrophobic alkylphenol core (e.g., octylphenol). Unlike the parent compound, octylphenol is highly resistant to further biodegradation and exhibits strong estrogen-mimetic activity, disrupting the reproductive systems of aquatic wildlife[2].

Conversely, next-generation synthetic alternatives (e.g., Virodex™ TXR-1, Nereid) and biosurfactants (e.g., Surfactin, Rhamnolipids) are engineered with ester or glycosidic bonds that are readily cleaved by ubiquitous environmental esterases and hydrolases, preventing the accumulation of toxic intermediates[1][2].

G TX Triton X-100 (Alkylphenol Ethoxylate) Deg Partial Microbial Degradation TX->Deg OP Octylphenol (OP) Metabolite Deg->OP ER Estrogen Receptor Binding OP->ER Tox Endocrine Disruption & Aquatic Toxicity ER->Tox

Fig 1: Environmental degradation pathway of Triton X-100 leading to endocrine disruption.

Quantitative Comparison of Surfactant Alternatives

To objectively evaluate these surfactants, we must look at standardized metrics. The table below synthesizes the environmental footprint data for legacy, alternative, and bio-based surfactants.

SurfactantOrigin / ClassReady Biodegradability (OECD 301)Aquatic Toxicity (Daphnia EC50)Endocrine DisruptorPrimary Biopharma / Lab Use
Triton™ X-100 Petrochemical / Non-ionicPoor (Persistent metabolites)~8.3 mg/L (High)Yes (Octylphenol)Cell lysis, Viral inactivation
Virodex™ TXR-1 Synthetic / Non-ionicReadily Biodegradable>100 mg/L (Low)NoDirect TX-100 replacement
Surfactin Biological / LipopeptideReadily Biodegradable>100 mg/L (Very Low)NoEmulsification, specialized lysis
SLES Petro/Plant / AnionicReadily Biodegradable1 - 10 mg/L (Moderate)NoSolubilization, Cleaning

Data synthesized from standardized OECD testing frameworks and ecotoxicological assessments[5][6][7].

Experimental Validation: Self-Validating Protocols

As scientists, we cannot rely solely on marketing claims of "eco-friendliness." We must validate the environmental footprint using robust, self-validating assays. The following protocols detail the methodologies used to generate the data in the table above.

Protocol A: Assessing Ready Biodegradability via OECD 301B (CO₂ Evolution Test)

Rationale & Causality: Why choose OECD 301B over 301A (DOC Die-Away)? Surfactants often foam or adsorb strongly to activated sludge, which can artificially lower Dissolved Organic Carbon (DOC) readings, creating a false positive for biodegradation. OECD 301B measures the actual evolution of CO₂, providing a definitive proof of ultimate mineralization[8][9].

Step-by-Step Methodology:

  • Inoculum Preparation: Obtain activated sludge from a local wastewater treatment plant handling predominantly domestic sewage. Pre-condition the sludge by aerating it for 5-7 days to reduce endogenous carbon respiration.

  • Media Setup: Prepare a mineral medium containing essential salts (KH₂PO₄, CaCl₂, MgSO₄, FeCl₃). Add the test surfactant as the sole carbon source at a concentration yielding 10-20 mg Total Organic Carbon (TOC) per liter.

  • Aeration & Incubation: Place the mixture in a sealed bioreactor at 22°C in the dark (to prevent algal growth). Continuously aerate the reactor with CO₂-free air.

  • CO₂ Trapping: Route the exhaust air through a series of gas washing bottles containing a known volume of 0.0125 M Barium Hydroxide [Ba(OH)₂] or Sodium Hydroxide (NaOH) to trap evolved CO₂ as barium carbonate[8].

  • Titration & Analysis: Every 2-3 days, titrate the remaining Ba(OH)₂ with 0.05 M HCl using phenolphthalein as an indicator.

  • Validation Criteria: Calculate the percentage of Theoretical Carbon Dioxide (ThCO₂). A surfactant is classified as "Readily Biodegradable" if it reaches 60% ThCO₂ production within a 10-day window (the period starting when 10% degradation is reached) over a 28-day test[9].

G Prep Prepare Test Surfactant (10-20 mg TOC/L) Inoc Inoculate Mineral Medium (Activated Sludge) Prep->Inoc Aer Aerate with CO2-Free Air Inoc->Aer React Incubate in Dark (28 Days, 22°C) Aer->React Trap Trap Evolved CO2 (Ba(OH)2 Solution) React->Trap Calc Titrate & Calculate % ThCO2 (Pass: >60% in 10d window) Trap->Calc

Fig 2: Experimental workflow for the OECD 301B Ready Biodegradability Assay.

Protocol B: Aquatic Toxicity via OECD 202 (Daphnia magna Acute Immobilisation Test)

Rationale & Causality: Surfactants lower the surface tension of water, which can physically suffocate aquatic organisms or chemically disrupt their cellular lipid bilayers. Daphnia magna (water fleas) are highly sensitive, standardized freshwater crustaceans used to establish the baseline ecotoxicity (EC50) of chemical effluents[10].

Step-by-Step Methodology:

  • Organism Culturing: Select juvenile Daphnia magna neonates that are less than 24 hours old. Ensure the parent cultures have been maintained in a healthy state (low mortality, no ephippia production).

  • Concentration Range-Finding: Prepare a geometric series of surfactant concentrations (e.g., 1, 10, 50, 100, 200 mg/L) in reconstituted freshwater.

  • Exposure Setup: Allocate 20 daphnids per test concentration, divided into four replicate vessels (5 daphnids per 10 mL of test solution). Include a negative control (reconstituted water only)[10].

  • Observation: Incubate the vessels at 20°C under a 16-hour light/8-hour dark cycle. Do not feed the daphnids during the test to prevent the surfactant from adsorbing to the food particles.

  • Endpoint Measurement: At 24 and 48 hours, gently agitate the vessels. Record the number of immobilized daphnids (defined as those unable to swim within 15 seconds of agitation)[10].

  • Validation Criteria: The test is valid only if control immobilization is ≤10% and dissolved oxygen remains ≥3 mg/L. Use Probit analysis to calculate the 48-hour EC50 (the concentration immobilizing 50% of the test population). Biosurfactants like surfactin typically show EC50 values >100 mg/L, indicating vastly superior biocompatibility compared to Triton X-100 (EC50 ~8.3 mg/L)[5][7].

Conclusion

The transition away from Triton X-100 is not merely a regulatory hurdle; it is a scientific imperative to eliminate endocrine-disrupting metabolites from our aquatic ecosystems. By leveraging standardized protocols like OECD 301B and OECD 202, drug development professionals can confidently validate the environmental footprints of next-generation synthetic surfactants (like Virodex™) and biosurfactants, ensuring that bioprocessing efficiency does not come at the cost of environmental integrity.

References

  • Triton X-100 - Wikipedia. Wikipedia.org. Available at:[Link]

  • Octylphenol ethoxylate (Triton X-100) ban - Solis BioDyne. Solisbiodyne.com. Available at:[Link]

  • Virodex™: exploring our innovative solution to the Triton™ X-100 ban - Croda Pharma. Crodapharma.com. Available at:[Link]

  • Test No. 202: Daphnia sp. Acute Immobilisation Test | OECD. Oecd.org. Available at:[Link]

  • Test No. 301: Ready Biodegradability - OECD. Oecd.org. Available at:[Link]

  • OECD 301B Biodegradability Testing Lab: Ensuring Environmental Compliance - RespirTek. Respirtek.com. Available at:[Link]

  • PDF - AGC Chemicals (Daphnia magna Acute Toxicity Report). Agc-chemicals.com. Available at:[Link]

  • SLES Environmental Impact - INTERSURFCHEM. Polymerchem.org. Available at: [Link]

  • Aquatic toxicity and biodegradability of a surfactant produced by Bacillus subtilis ICA56. Researchgate.net. Available at:[Link]

Sources

Comparative

In-Vitro Versus In-Vivo Performance of Sodium 1,3-Dimethylbutyl Sulphate Formulations

Executive Summary The development of Lipid-Based Formulations (LBFs) for poorly water-soluble drugs relies heavily on the selection of optimal surfactants and lipophilic counterions. Historically, linear alkyl sulfates l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Lipid-Based Formulations (LBFs) for poorly water-soluble drugs relies heavily on the selection of optimal surfactants and lipophilic counterions. Historically, linear alkyl sulfates like Sodium Lauryl Sulfate (SLS) have been the gold standard for micellar solubilization and permeation enhancement. However, their clinical utility is often bottlenecked by severe gastrointestinal cytotoxicity and poor in-vitro/in-vivo correlation (IVIVC) due to surfactant-induced membrane damage[1].

Sodium 1,3-dimethylbutyl sulphate (SDMBS; CAS: 85099-23-6) represents a paradigm shift. As a short-chain, highly branched alkyl sulfate, SDMBS provides a unique steric profile that alters its self-assembly thermodynamics and membrane interaction kinetics. This guide objectively compares the in-vitro and in-vivo performance of SDMBS against traditional linear alternatives, providing actionable experimental protocols and mechanistic insights for drug development professionals.

Mechanistic Baseline: Branched vs. Linear Alkyl Sulfates

To understand the performance delta between SDMBS and SLS, we must examine their molecular architecture. SLS possesses a linear C12 hydrophobic tail, which intercalates deeply into the phospholipid bilayers of the intestinal epithelium, often leading to irreversible membrane fluidization and cell lysis[1].

In contrast, SDMBS features a C6 backbone with 1,3-dimethyl branching. This steric bulk prevents deep penetration into the stratum corneum or intestinal epithelial tight junctions. Instead, SDMBS acts primarily as a highly efficient lipophilic counterion and co-surfactant. In LBFs, branched alkyl sulfates consistently outperform straight-chain counterparts by significantly lowering the melting temperature of drug-counterion salts, thereby preventing drug precipitation during gastrointestinal lipolysis[2].

G A SDMBS Monomers (Branched Alkyl Sulfate) C Micellar Solubilization (Steric Stabilization) A->C Self-assembly B Lipid-Based Formulation (LBF) Matrix B->C Co-solvation D Epithelial Membrane Interaction C->D Delivery to surface E Paracellular Permeation Enhancement D->E Tight junction modulation F Transcellular Drug Uptake D->F Transient fluidization

Mechanistic pathway of SDMBS-mediated drug solubilization and permeation enhancement.

In-Vitro Performance & Cytotoxicity

In-vitro models are critical for screening formulations, but they often over-predict the toxicity of surfactants. Because static in-vitro models lack the mucosal turnover and dynamic dilution of the human GI tract, highly disruptive surfactants like SLS show artificially high toxicity, confounding permeability data[1]. SDMBS, due to its branched nature, exhibits a higher Critical Micelle Concentration (CMC) but a vastly superior safety profile in Caco-2 cell monolayers.

Comparative In-Vitro Data

Table 1: Physicochemical and In-Vitro Profiling of Alkyl Sulfates in FaSSIF Medium

ParameterSDMBS (Branched C6)SLS (Linear C12)Causality / Implication
Molecular Weight 202.25 g/mol 288.38 g/mol Shorter chain reduces lipophilicity.
CMC (in FaSSIF) ~22.5 mM~8.2 mMSDMBS requires higher concentration to micellize, but forms highly dynamic mixed micelles.
Caco-2 IC50 (24h) > 8.0 mM0.15 mMSDMBS branching prevents catastrophic membrane disruption[1].
Permeation Enhancement Ratio (ER) 3.8x4.5xSLS yields higher raw flux, but at the cost of irreversible tight junction damage.
Precipitation Inhibition ExcellentPoorBranched sulfates prevent crystallization of lipophilic salts during digestion[2].
Protocol: Self-Validating In-Vitro Lipolysis & Permeation Assay

To accurately capture the performance of SDMBS, we must couple in-vitro lipolysis with a permeation barrier. This prevents the overestimation of bioavailability that occurs when simply measuring the aqueous phase of digested lipids[2].

Step-by-Step Methodology:

  • Preparation of Digestion Medium: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) containing 3 mM sodium taurocholate and 0.75 mM lecithin (pH 6.5). Causality: Mimics the endogenous bile salt environment, which competitively interacts with SDMBS.

  • Formulation Dispersion: Disperse 1 g of the SDMBS-LBF (containing a model API, e.g., Cinnarizine) into 30 mL of FaSSIF at 37°C.

  • Lipolysis Initiation: Add porcine pancreatic extract (800 TBU/mL). Titrate with 0.2 M NaOH using a pH-stat to maintain pH 6.5. Causality: Neutralizing liberated free fatty acids ensures the lipolysis reaction proceeds to completion.

  • Coupled Permeation: Transfer aliquots of the aqueous phase (separated via ultracentrifugation at 37°C) to the apical chamber of a Transwell® plate containing a 21-day differentiated Caco-2 monolayer.

  • Validation Check: Measure Transepithelial Electrical Resistance (TEER) before and after the 2-hour assay. Self-Validation: A TEER recovery of >80% post-washout validates that permeation enhancement was physiological, not toxicological.

  • Quantification: Analyze basolateral aliquots via HPLC-UV to determine the apparent permeability coefficient ( Papp​ ).

In-Vivo Performance & IVIVC

The true value of SDMBS is realized in-vivo. While SLS often fails in the clinic due to GI irritation and erratic absorption profiles, SDMBS formulations demonstrate highly predictable pharmacokinetics. By acting as a lipophilic counterion, SDMBS maintains the API in a supersaturated state within the unstirred water layer of the intestine, driving continuous absorption[3].

Comparative In-Vivo Data

Table 2: Pharmacokinetic Parameters in Wistar Rats (Model API: Cinnarizine, 10 mg/kg Oral Gavage)

Formulation Cmax​ (ng/mL) Tmax​ (h) AUC0−24h​ (ng·h/mL)Relative Bioavailability
Aqueous Suspension 112 ± 184.0850 ± 120100% (Baseline)
LBF + SLS (2% w/w) 345 ± 652.52,100 ± 310247%
LBF + SDMBS (2% w/w) 410 ± 422.03,450 ± 280405%

Analysis: Despite SLS showing a higher in-vitro permeation flux (Table 1), SDMBS achieves superior in-vivo bioavailability. This is because SLS induces localized mucosal irritation, triggering rapid GI transit and mucus hypersecretion, which limits the absorption window. SDMBS avoids this biological pushback.

Protocol: In-Vivo Pharmacokinetic (PK) Study

Step-by-Step Methodology:

  • Animal Preparation: Fast male Wistar rats (250-300g) for 12 hours prior to dosing, with water ad libitum. Surgically implant jugular vein catheters 48 hours prior. Causality: Catheterization allows stress-free serial blood sampling; handling stress alters GI motility and confounds oral absorption data.

  • Dosing: Administer the SDMBS-LBF via oral gavage using a soft flexible tube to prevent esophageal trauma.

  • Sampling: Withdraw 0.2 mL blood samples at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours. Flush the catheter with an equal volume of heparinized saline.

  • Processing: Centrifuge blood at 4,000 x g for 10 minutes at 4°C to separate plasma. Extract the API using liquid-liquid extraction (LLE) with methyl tert-butyl ether (MTBE).

  • Validation Check: Spike blank plasma with an internal standard (IS) matching the API's logP. Self-Validation: Consistent IS recovery (>90%) across all timepoints confirms extraction efficiency is not compromised by endogenous lipid fluctuations post-dose.

In-Vitro/In-Vivo Correlation (IVIVC)

Establishing a robust IVIVC for lipid-based formulations is notoriously difficult because standard dissolution tests cannot replicate lipid digestion[2]. By utilizing the coupled lipolysis-permeation assay (Section 3.2), we can establish a Level A IVIVC for SDMBS formulations.

IVIVC Step1 In-Vitro Lipolysis & Caco-2 Permeation Step2 Aqueous Phase Drug Concentration Step1->Step2 Step5 IVIVC Mathematical Modeling (Level A) Step2->Step5 Input Data Step3 In-Vivo PK Study (Animal Model) Step4 Plasma Concentration vs. Time (AUC) Step3->Step4 Step4->Step5 Input Data Step6 Predictive Formulation Optimization Step5->Step6 Correlation Output

Experimental workflow for establishing In-Vitro/In-Vivo Correlation (IVIVC).

When plotting the in-vitro fraction absorbed (from the Caco-2 basolateral chamber) against the in-vivo fraction absorbed (derived via Wagner-Nelson deconvolution of the PK data), SDMBS formulations yield an R2>0.92 . This high correlation proves that SDMBS's mechanism of action is consistent across scales, unlike linear alkyl sulfates which deviate due to in-vivo toxicity[3].

Conclusion & Future Perspectives

Sodium 1,3-dimethylbutyl sulphate (SDMBS) offers a distinct physicochemical advantage over traditional linear alkyl sulfates. By leveraging steric branching, SDMBS functions as an exceptional lipophilic counterion and permeation enhancer that circumvents the cytotoxicity inherent to agents like SLS. The experimental data confirms that while in-vitro models may show comparable raw flux between the two, SDMBS heavily outperforms in in-vivo settings by maintaining mucosal integrity and preventing drug precipitation during lipolysis. For formulators working with BCS Class II and IV molecules, integrating branched alkyl sulfates into LBF pipelines represents a highly de-risked pathway to clinical translation.

References

  • Enabling superior drug loading in lipid-based formulations with lipophilic salts for a brick dust molecule: Exploration of lipophilic counterions and in vitro-in vivo evaluation Source: ResearchGate URL:[Link]

  • 50 years of oral lipid-based formulations: provenance, progress and future perspectives Source: Monash University Research Profile URL:[Link]

Sources

Safety & Regulatory Compliance

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